molecular formula C4H6N4S B016073 4,6-Diamino-2-mercaptopyrimidine CAS No. 1004-39-3

4,6-Diamino-2-mercaptopyrimidine

Numéro de catalogue: B016073
Numéro CAS: 1004-39-3
Poids moléculaire: 142.19 g/mol
Clé InChI: QCAWOHUJKPKOMD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4,6-Diamino-2-mercaptopyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C4H6N4S and its molecular weight is 142.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 680831. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4,6-diamino-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4S/c5-2-1-3(6)8-4(9)7-2/h1H,(H5,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAWOHUJKPKOMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=S)N=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061395
Record name 4,6-Diamino-2(1H)-pyrimidinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004-39-3
Record name 4,6-Diamino-2-mercaptopyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thio-6-aminocytosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-Diamino-2-mercaptopyrimidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1586
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2(1H)-Pyrimidinethione, 4,6-diamino-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,6-Diamino-2(1H)-pyrimidinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-diaminopyrimidine-2-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.474
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-THIO-6-AMINOCYTOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VP6I0FY3O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4,6-Diamino-2-mercaptopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4,6-Diamino-2-mercaptopyrimidine (DAMP)

This compound (DAMP), with CAS number 1004-39-3, is a pivotal heterocyclic compound that serves as a fundamental building block in medicinal chemistry and materials science.[1][2][3] Its pyrimidine core, functionalized with two amino groups and a mercapto group, offers multiple reactive sites for chemical modification and the construction of more complex molecular architectures.[4] Derivatives of DAMP have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making it a molecule of significant interest for drug development professionals.[4][5]

A key chemical feature of DAMP is its existence in tautomeric forms: the thione and thiol forms.[6] This equilibrium is crucial as it influences the molecule's reactivity and its interactions in biological systems. The thione form, featuring a carbon-sulfur double bond (C=S), generally predominates. Understanding this tautomerism is essential for the accurate interpretation of characterization data.[7] This guide provides a detailed, field-proven methodology for the synthesis of DAMP and a comprehensive strategy for its structural and purity validation.

Part 1: Synthesis of this compound

Principle and Mechanism

The most efficient and widely adopted synthesis of DAMP involves the base-catalyzed condensation reaction between malononitrile and thiourea.[1][8] This reaction proceeds via a well-established mechanism:

  • Deprotonation: A strong base, typically sodium methanolate, deprotonates the α-carbon of malononitrile, which is highly acidic due to the electron-withdrawing effect of the two nitrile groups. This generates a stabilized carbanion.

  • Nucleophilic Attack: The thiourea then acts as a nucleophile, attacking one of the nitrile groups of the activated malononitrile.

  • Cyclization and Tautomerization: A subsequent intramolecular cyclization occurs, followed by tautomerization to form the stable aromatic pyrimidine ring.

The choice of sodium methanolate as the base is causal; it is strong enough to efficiently generate the malononitrile carbanion in an alcoholic solvent, facilitating a homogenous reaction environment. The final acidification step is critical to neutralize the reaction mixture and precipitate the final product in its neutral form.[1][8]

G cluster_reactants Reactants cluster_conditions Reaction Conditions Malononitrile Malononitrile (CH₂(CN)₂) Base Sodium Methanolate (NaOCH₃ in Methanol) Malononitrile->Base Deprotonation Temp 40 °C, 30h Malononitrile->Temp Condensation & Cyclization Thiourea Thiourea (SC(NH₂)₂) Thiourea->Temp Condensation & Cyclization Product This compound (DAMP) Temp->Product caption Synthesis Pathway of DAMP

Synthesis Pathway of DAMP
Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system designed for high yield and purity.

Reagents and Equipment:

  • Malononitrile (6.24 mol)

  • Thiourea (2.50 mol)

  • Sodium Methanolate (9.98 mol)

  • Methanol (2 L)

  • Deionized Water (3.5 L)

  • Acetic Acid

  • Multi-neck round-bottom flask with mechanical stirrer, condenser, and thermometer

  • Heating mantle

  • Filtration apparatus (Büchner funnel)

Step-by-Step Procedure:

  • Reaction Setup: In a multi-neck flask, dissolve sodium methanolate (540 g, 9.98 mol) in methanol (2 L) with stirring.[1]

  • Addition of Reactants: Sequentially add thiourea (190 g, 2.50 mol) and then malononitrile (412 g, 6.24 mol) to the methanol solution.[1][8]

  • Reaction: Heat the mixture to 40 °C and maintain this temperature with continuous stirring for 30 hours.[1][8] The mixture will gradually form a solid precipitate.

  • Initial Isolation: After the reaction is complete, cool the mixture to room temperature. Collect the solid product by filtration.[1]

  • Purification via pH Adjustment: Dissolve the collected filter cake in deionized water (3.5 L).[1]

  • Precipitation: While stirring, carefully adjust the pH of the solution to approximately 7 using acetic acid. This step protonates the pyrimidine salt, causing the neutral DAMP to precipitate out of the solution.[1]

  • Final Collection and Drying: Collect the precipitated solid by filtration, wash with cold water, and dry thoroughly. The expected product is a light yellow solid with a typical yield of around 94%.[1]

Part 2: Characterization of this compound

Comprehensive characterization is imperative to confirm the identity, structure, and purity of the synthesized DAMP. The following workflow outlines the standard analytical techniques employed.

G Start Synthesized DAMP (Crude Product) Physical Physical Characterization (Melting Point, Appearance) Start->Physical Spectroscopy Spectroscopic Analysis Start->Spectroscopy FTIR FT-IR Spectroscopy->FTIR NMR NMR (¹H, ¹³C) Spectroscopy->NMR MS Mass Spectrometry Spectroscopy->MS Chromatography Purity Assessment FTIR->Chromatography NMR->Chromatography MS->Chromatography HPLC HPLC Chromatography->HPLC Final Confirmed Pure DAMP HPLC->Final caption Overall Experimental Workflow

Overall Experimental Workflow
Physical Properties

  • Appearance: The purified compound should be a light yellow to brown-grey powder or crystalline solid.[1][8]

  • Melting Point: DAMP has a high melting point, typically reported as greater than 280-300 °C, indicating its stable crystalline structure.[1]

  • Solubility: It is soluble in aqueous base solutions like 1 M NaOH.[8]

Spectroscopic Techniques for Structural Elucidation

1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR analysis is a rapid and effective method to confirm the presence of key functional groups. A KBr pellet of the sample is typically used for analysis.[9]

  • N-H Stretching: Strong, broad absorption bands are expected in the region of 3100-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the two primary amino (-NH₂) groups.[4][10]

  • C=N and C=C Stretching: Vibrations from the pyrimidine ring will appear in the 1550-1650 cm⁻¹ region.

  • Thione C=S Stretching: A characteristic absorption for the C=S bond of the thione tautomer is expected around 1150-1300 cm⁻¹.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural information by mapping the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. The sample is typically dissolved in a deuterated solvent like DMSO-d₆.

  • ¹H NMR:

    • -NH₂ Protons: A broad singlet appearing around 6.0-7.0 ppm, integrating to 4 protons. The broadness is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange.

    • C5-H Proton: A sharp singlet is expected for the lone proton on the pyrimidine ring, typically appearing around 5.0-5.5 ppm.[4][5]

    • N-H/S-H Proton: A very broad singlet at a higher chemical shift (downfield), often above 10 ppm, corresponding to the proton of the thioamide/thiol group. Its position and intensity can vary due to tautomerism and solvent exchange.

  • ¹³C NMR:

    • C5: The carbon atom bearing a hydrogen (C5) is expected to resonate furthest upfield among the ring carbons, typically around 80-90 ppm.[4]

    • C4 and C6: The two carbons attached to the amino groups (C4 and C6) are chemically equivalent and will show a single resonance around 160-165 ppm.[4]

    • C2 (C=S): The thione carbon (C2) is the most deshielded, appearing significantly downfield, typically in the range of 170-180 ppm.[4]

3. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

  • Molecular Weight: The molecular formula is C₄H₆N₄S, corresponding to a molecular weight of 142.18 g/mol .[11]

  • Expected Ion: In High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI), the expected protonated molecular ion [M+H]⁺ would have an m/z of approximately 143.039.[5] This provides unambiguous confirmation of the elemental composition.

Chromatographic Techniques for Purity Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of the final product. A purity of ≥98% is typically required for applications in drug discovery.

  • Methodology: A reverse-phase HPLC method is suitable. A C18 column can be used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer (like water with a small amount of formic or phosphoric acid).[12]

  • Expected Result: A pure sample will exhibit a single major peak in the chromatogram at a specific retention time. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity.

Summary of Characterization Data
Parameter Technique Expected Result Reference
Appearance Visual InspectionLight yellow to brown-grey powder[1][8]
Melting Point Melting Point Apparatus>280 °C
Molecular Weight Mass Spectrometry142.18 g/mol ; [M+H]⁺ at m/z ≈ 143.039[5][11]
N-H Stretch FT-IR3100-3500 cm⁻¹ (broad)[4][10]
C=S Stretch FT-IR~1150-1300 cm⁻¹-
C5-H Signal ¹H NMR~5.0-5.5 ppm (singlet)[4][5]
-NH₂ Signal ¹H NMR~6.0-7.0 ppm (broad singlet)-
C2 Signal (C=S) ¹³C NMR~170-180 ppm[4]
C4, C6 Signal ¹³C NMR~160-165 ppm[4]
Purity HPLC≥98.0%

Conclusion

This guide has detailed a robust and high-yield synthesis for this compound, a compound of considerable value to the scientific community. The causality behind the chosen synthetic strategy and the importance of specific steps have been explained to provide a deeper understanding beyond a simple recitation of the protocol. Furthermore, a multi-faceted characterization workflow has been presented, integrating spectroscopic and chromatographic techniques to provide a self-validating system for confirming the product's identity and purity. Adherence to these methodologies will ensure the reliable production and validation of DAMP, enabling its successful application in further research and development endeavors.

References

chemical properties of 4,6-Diamino-2-mercaptopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 4,6-Diamino-2-mercaptopyrimidine

Introduction

This compound (DAMP), also known as 4,6-Diaminopyrimidine-2-thiol, is a pivotal heterocyclic compound within the pyrimidine family.[1] Its structure, featuring a pyrimidine core functionalized with two highly reactive amino groups at the C4 and C6 positions and a mercapto group at the C2 position, makes it an exceptionally versatile building block in synthetic and medicinal chemistry.[2][3] Pyrimidine derivatives are of immense interest as they form the core structure of nucleobases in DNA and RNA and are present in a vast number of pharmacologically active agents.[4][5]

The strategic placement of nucleophilic amino groups and an acidic mercapto group imparts a rich and varied reactivity profile to DAMP. This allows for selective functionalization to generate extensive libraries of derivatives. The compound exhibits significant thione-thiol tautomerism, a critical property that influences its reactivity and interactions in biological systems.[6][7] This guide provides a comprehensive exploration of the synthesis, physicochemical properties, spectroscopic signature, and chemical reactivity of DAMP, with a focus on its applications as a precursor in drug discovery and materials science.

Synthesis of this compound

The most common and efficient synthesis of DAMP involves the base-catalyzed condensation of malononitrile with thiourea.[8] This one-pot reaction proceeds with high yield and provides a straightforward route to the target molecule.

Reaction Scheme

The overall reaction is a cyclocondensation where the active methylene group of malononitrile reacts with the thiourea in the presence of a strong base, such as sodium methoxide or sodium ethoxide, in an alcoholic solvent.[8]

Synthesis of DAMP cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Malononitrile Malononitrile (NC-CH₂-CN) Thiourea Thiourea (H₂N-C(S)-NH₂) Base Sodium Methoxide (NaOMe) Solvent Methanol (MeOH) DAMP This compound (DAMP) Solvent->DAMP Reflux

Caption: Synthesis of DAMP via condensation of malononitrile and thiourea.

Experimental Protocol: Synthesis from Malononitrile and Thiourea

Causality: This protocol utilizes sodium methoxide to deprotonate the active methylene carbon of malononitrile, forming a carbanion. This potent nucleophile then attacks the electrophilic carbon of thiourea, initiating the cyclization cascade. Methanol serves as a suitable polar protic solvent for the reactants and reagents.

  • Preparation : To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 500 mL of absolute ethanol.

  • Base Addition : Carefully add 75 g of sodium ethoxide to the ethanol with stirring.

  • Reactant Addition : Add 80 g of thiourea and 66 g of malononitrile to the flask.[8]

  • Reaction : Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]

  • Isolation : After the reaction is complete, stop heating and allow the mixture to cool to room temperature. A solid precipitate will form.

  • Purification : Collect the solid product by filtration. Dissolve the crude solid in approximately 3.5 L of hot water.

  • Neutralization : Adjust the pH of the aqueous solution to ~7 using acetic acid. This will precipitate the purified product.

  • Final Product : Filter the resulting pale yellow solid, wash with cold water, and dry under vacuum to yield this compound.[8]

Physicochemical and Spectroscopic Properties

The identity and purity of synthesized DAMP are confirmed through its distinct physical and spectroscopic characteristics.

Table 1: Physicochemical Properties of DAMP
PropertyValueSource(s)
IUPAC Name 4,6-diamino-1H-pyrimidine-2-thione[1]
CAS Number 1004-39-3[1]
Molecular Formula C₄H₆N₄S[1][8]
Molecular Weight 142.18 g/mol [1]
Appearance Pale yellow to brown-grey powder/solid[8][9]
Melting Point >280 °C (decomposes)[10]
SMILES NC1=CC(=NC(=S)N1)N[1]
InChI Key QCAWOHUJKPKOMD-UHFFFAOYSA-N[1]
Thione-Thiol Tautomerism

A fundamental chemical property of DAMP is its existence as an equilibrium mixture of two tautomeric forms: the thione form (4,6-diamino-1H-pyrimidine-2-thione) and the thiol form (4,6-diamino-pyrimidine-2-thiol).[1][6] Quantum mechanical studies indicate that in the gas phase, the thiol form is more stable.[7][11] However, in polar solvents like water or DMSO, the thione form is favored due to better solvation and hydrogen bonding interactions.[7][12] This equilibrium is crucial as it dictates the primary site of reactivity.

Caption: Thione-thiol tautomeric equilibrium of DAMP.

Table 2: Spectroscopic Data for DAMP
TechniqueCharacteristic DataInterpretationSource(s)
¹H NMR (DMSO-d₆)δ ~5.0-5.3 ppm (s, 1H)δ ~6.5-7.5 ppm (br s, 4H)δ ~11.5 ppm (br s, 1H)Aromatic C5-HTwo NH₂ groupsN-H of thione[2][13][14]
¹³C NMR (DMSO-d₆)δ ~78-90 ppmδ ~162-166 ppmδ ~175-180 ppmC5C4, C6C2 (C=S)[2][14]
IR (KBr, cm⁻¹)3100-3500 (broad)~2220 (if CN present)1570-1650~1300N-H stretching (amino groups)C≡N stretch (in precursors/derivatives)C=C and C=N stretchingC=S stretching[2][13][14]
HRMS (ESI-TOF)m/z [M+H]⁺ ≈ 143.0391Calculated for C₄H₇N₄S⁺[2][13]

Chemical Reactivity and Derivatization

The synthetic utility of DAMP stems from the differential reactivity of its functional groups. The mercapto/thiolate group is a soft nucleophile, while the amino groups are hard nucleophiles.

S-Alkylation: A Gateway to Thioether Derivatives

The most prominent reaction of DAMP is the S-alkylation of the mercapto group.[2] In the presence of a base, the thiol proton is abstracted to form a highly nucleophilic thiolate anion. This anion readily reacts with electrophiles like alkyl halides to form stable thioether derivatives. This reaction is highly selective for the sulfur atom, a preference explained by the Hard and Soft Acids and Bases (HSAB) principle, where the soft thiolate nucleophile preferentially attacks the soft alkyl halide electrophile.[2]

S_Alkylation cluster_reactants Reactants cluster_reagents Reagents cluster_product Product DAMP DAMP Base Base (e.g., NaOH) AlkylHalide Alkyl Halide (R-X) Thioether 2-(Alkylthio)pyrimidine Derivative AlkylHalide->Thioether Heat Solvent Solvent (e.g., DMF)

Caption: General workflow for the S-alkylation of DAMP.

Experimental Protocol: S-Heptylation of DAMP

Trustworthiness: This protocol provides a validated method for selective S-alkylation, a foundational reaction for creating a wide range of biologically active molecules.[2] The structure of the product is typically confirmed unambiguously using a combination of ¹H, ¹³C, and HMBC NMR spectroscopy.[2]

  • Thiolate Formation : Dissolve DAMP (0.35 mmol) in a mixture of 1.0 N NaOH (0.35 mL) and methanol (5.0 mL). Stir the mixture at room temperature for 1 hour to ensure complete formation of the sodium salt. Evaporate the solvent to obtain the tan-colored sodium salt.[2]

  • Alkylation : Dissolve the obtained salt in DMF (5.0 mL). Add n-heptyl chloride (0.35 mmol) to the solution.

  • Reaction Conditions : Stir the reaction mixture at 50 °C for 16 hours. Monitor the reaction completion by TLC.[2]

  • Work-up : After completion, evaporate the DMF under reduced pressure. Treat the residue with water (50 mL) and extract the product with chloroform (3 x 50 mL).[2]

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the 2-(heptylthio)pyrimidine-4,6-diamine product.[2]

Other Key Reactions
  • Cyclization : DAMP is a crucial precursor for building fused heterocyclic systems. For example, it can undergo cyclization reactions to form purine and pteridine derivatives, which are scaffolds of high interest in medicinal chemistry.[2][13]

  • Condensation : The exocyclic amino groups at C4 and C6 can participate in condensation reactions with aldehydes and ketones to form Schiff bases, providing another avenue for structural modification.[2]

  • Metal Coordination : The nitrogen and sulfur atoms in DAMP are excellent ligands for metal ions, leading to the formation of metal-organic frameworks (MOFs) and coordination complexes with interesting catalytic and biological properties.[3][15][16]

Applications in Research and Drug Development

The structural features of DAMP make it a privileged scaffold in the design of novel therapeutic agents and functional materials.

  • Oncology : Derivatives of DAMP have been synthesized and evaluated as potent anticancer agents, particularly against leukemia cell lines.[5][14] The pyrimidine core acts as a bioisostere for natural purines, allowing these compounds to interfere with nucleic acid synthesis or kinase signaling pathways.

  • Cardiovascular Disease : Certain 2-thioadenosine derivatives, synthesized from DAMP, are known to exhibit pharmacological activities such as coronary vasodilation and inhibition of platelet aggregation, making them relevant for treating cardiovascular disorders.[8][10][13]

  • Neurodegenerative Disease : Modified DAMP structures have been developed as potent and selective A₃ adenosine receptor antagonists.[4][17] These receptors are implicated in various neurological and inflammatory conditions.

  • Antimicrobial Agents : The pyrimidine scaffold is found in many compounds with antibacterial, antifungal, and antiviral properties.[2][5][18] Novel DAMP-based MOFs have also shown significant antibacterial and antibiofilm activity.[16]

  • Materials Science : Beyond medicine, DAMP and its derivatives are used as effective corrosion inhibitors for metals like copper and in the synthesis of functional coordination polymers for catalysis.[3]

Safety and Handling

  • Hazard Identification : this compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Precautions : Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound. Work should be conducted in a well-ventilated fume hood.

  • Storage : Store the compound in a tightly sealed container in a cool, dry place, away from oxidizing agents. Recommended storage temperature is between 2-30°C.[10]

Conclusion

This compound is a cornerstone heterocyclic building block with a rich chemical profile defined by its tautomeric nature and multiple reactive sites. Its straightforward synthesis and versatile reactivity, particularly the selective S-alkylation, provide chemists with a powerful tool for generating diverse molecular architectures. The demonstrated biological activities of its derivatives across oncology, infectious diseases, and cardiovascular medicine underscore its enduring importance in modern drug discovery and development. This guide serves as a foundational resource for researchers aiming to harness the unique chemical properties of DAMP for the creation of novel and impactful chemical entities.

References

The Multifaceted Biological Activity of 4,6-Diamino-2-mercaptopyrimidine and its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 4,6-Diamino-2-mercaptopyrimidine (DAMP) and its derivatives have emerged as a versatile class of molecules with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and diverse biological activities of DAMP derivatives, with a particular focus on their anticancer, antibacterial, and antioxidant properties. We delve into the molecular mechanisms underpinning these activities, supported by experimental evidence and structure-activity relationship (SAR) studies. Detailed experimental protocols for the synthesis of key derivatives and the evaluation of their biological efficacy are provided to facilitate further research and development in this promising area of drug discovery.

Introduction: The Chemical Versatility and Biological Significance of this compound

This compound, a heterocyclic compound featuring a pyrimidine ring substituted with two amino groups and a mercapto group, serves as a crucial building block in synthetic and medicinal chemistry.[1] Its unique structural arrangement, possessing multiple reactive sites—the amino groups and the thiol group—allows for a wide array of chemical modifications, leading to the generation of diverse libraries of derivatives. These derivatives, including S-alkylated compounds, Schiff bases, and metal-organic frameworks (MOFs), have demonstrated significant potential in various therapeutic areas.[2][3][4] The structural similarity of the pyrimidine core to the bases of nucleic acids suggests its potential to interact with biological macromolecules, a hypothesis that has been extensively validated through numerous studies.[1]

This guide will explore the key biological activities of DAMP and its derivatives, elucidating the scientific rationale behind their therapeutic potential.

Synthesis of this compound and its Key Derivatives

The successful exploration of the biological potential of DAMP derivatives hinges on robust and efficient synthetic methodologies. This section outlines the fundamental synthesis of the parent compound and the general procedures for preparing its most common and biologically active derivatives.

Synthesis of the Core Scaffold: this compound

A common and effective method for the synthesis of this compound involves the condensation of malononitrile and thiourea in the presence of a suitable base, such as sodium ethoxide.[5]

Experimental Protocol: Synthesis of this compound [5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Addition of Reactants: To the sodium ethoxide solution, add thiourea and malononitrile.

  • Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Precipitation: Acidify the aqueous solution with a suitable acid (e.g., acetic acid or hydrochloric acid) to precipitate the product.

  • Isolation and Purification: Collect the precipitate by filtration, wash it with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of S-Alkylated Derivatives

The mercapto group at the C2 position is a prime site for modification. S-alkylation is a straightforward and widely used method to introduce a variety of substituents, which can significantly influence the compound's lipophilicity and biological activity.[2]

Experimental Protocol: General Procedure for S-Alkylation [2][6]

  • Deprotonation: Dissolve this compound in a suitable solvent (e.g., DMF or ethanol) and treat it with a base (e.g., NaOH, K₂CO₃, or NaH) to generate the thiolate anion.

  • Addition of Alkylating Agent: Add the desired alkyl halide (e.g., alkyl bromide or iodide) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating for a specified period, monitoring the reaction by TLC.

  • Work-up and Purification: After the reaction is complete, pour the mixture into water to precipitate the product. Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Synthesis of Schiff Base Derivatives

The amino groups at the C4 and C6 positions offer another avenue for derivatization. Condensation with various aldehydes or ketones leads to the formation of Schiff bases, which have shown a broad range of biological activities.[3]

Experimental Protocol: General Procedure for Schiff Base Synthesis [3][7]

  • Reaction Setup: Dissolve this compound or its S-alkylated derivative in a suitable solvent (e.g., ethanol or methanol).

  • Addition of Carbonyl Compound: Add the appropriate aldehyde or ketone to the solution, often in the presence of a catalytic amount of acid (e.g., glacial acetic acid).

  • Reaction: Reflux the reaction mixture for several hours.

  • Isolation: Upon cooling, the Schiff base product often precipitates out of the solution. Collect the solid by filtration, wash with a cold solvent, and dry. Further purification can be achieved by recrystallization.

Anticancer Activity: Mechanisms and Efficacy

Derivatives of this compound have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[8] The anticancer activity is often multifaceted, involving the induction of apoptosis through various signaling pathways and the inhibition of key enzymes involved in cancer cell proliferation and survival.

Induction of Apoptosis via ROS-Mediated Mitochondrial Pathway

A prominent mechanism of anticancer action for some pyrimidine derivatives is the induction of apoptosis through the generation of reactive oxygen species (ROS).[8] Increased intracellular ROS levels can lead to oxidative stress, causing damage to cellular components and triggering the intrinsic apoptotic pathway.

This process typically involves:

  • Mitochondrial Membrane Depolarization: Elevated ROS disrupts the mitochondrial membrane potential.

  • Release of Cytochrome c: The compromised mitochondrial membrane releases cytochrome c into the cytosol.

  • Caspase Activation: Cytochrome c activates a cascade of caspases, particularly caspase-9 and the executioner caspase-3.

  • Regulation by Bcl-2 Family Proteins: The process is often accompanied by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[9]

apoptosis_pathway DAMP_Derivative DAMP Derivative ROS Increased ROS DAMP_Derivative->ROS Mitochondrion Mitochondrion ROS->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax Bax (Upregulated) Bax->Mitochondrion Bcl2 Bcl-2 (Downregulated) Bcl2->Mitochondrion Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: ROS-mediated mitochondrial apoptosis pathway induced by DAMP derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Include a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[10]

Inhibition of Phosphoinositide 3-Kinases (PI3Ks)

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain 2,4-diaminopyrimidine derivatives have been identified as potent and selective inhibitors of PI3K isoforms, particularly PI3Kδ.[8][11] By blocking the activity of PI3Ks, these compounds can effectively halt the downstream signaling cascade, leading to cell cycle arrest and apoptosis. The selectivity for specific PI3K isoforms is a key area of research to minimize off-target effects.[12][13]

pi3k_pathway DAMP_Derivative DAMP Derivative PI3K PI3K DAMP_Derivative->PI3K Inhibition PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Apoptosis Apoptosis AKT->Apoptosis inhibits

Caption: Inhibition of the PI3K signaling pathway by DAMP derivatives.

Table 1: Anticancer Activity (IC₅₀ in µM) of Selected this compound Derivatives

Compound IDDerivative TypeCancer Cell LineIC₅₀ (µM)Reference
1c 6-amino-5-cyano-2-thiopyrimidineLeukemia (SR)0.09[8]
DPTM S-alkylated (mutilin conjugate)Not SpecifiedPotent[14]
Compound 2a Pyrido[2,3-d]pyrimidineNot Specified42[15]
Compound 2f Pyrido[2,3-d]pyrimidineNot Specified47.5[15]
Compound 1 Oleoyl hybridHCT116 (Colon)22.4[10]
Compound 2 Oleoyl hybridHCT116 (Colon)0.34[10]

Note: This table presents a selection of reported IC₅₀ values to illustrate the range of activity. For a comprehensive understanding, refer to the cited literature.

Antibacterial Activity: Targeting Bacterial Viability

The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the development of novel antimicrobial agents. This compound derivatives have emerged as a promising class of antibacterial compounds, with activity against both Gram-positive and Gram-negative bacteria.[4][16]

Metal-Organic Frameworks (MOFs) and ROS Generation

A particularly innovative approach involves the use of DAMP as an organic linker in the synthesis of metal-organic frameworks (MOFs) with metal centers such as zinc and cobalt.[4][17] These MOFs exhibit potent antibacterial and antibiofilm activities. The proposed mechanism of action involves a multi-pronged attack on bacterial cells:

  • Electrostatic Interaction: The MOF structure can interact with the bacterial cell surface.

  • Lipid Peroxidation: This interaction can lead to damage of the bacterial cell membrane through lipid peroxidation.

  • ROS Generation: A key bactericidal effect is the generation of reactive oxygen species (ROS), which cause oxidative stress and damage to vital cellular components, ultimately leading to cell death.[4][18]

Inhibition of Bacterial Cell Division

For non-MOF derivatives, one of the proposed mechanisms of antibacterial action is the inhibition of the FtsZ protein.[19] FtsZ is a crucial protein in bacterial cell division, forming a contractile ring (Z-ring) at the division site. Inhibition of FtsZ polymerization disrupts this process, leading to filamentation and eventual cell death. This mechanism presents a promising target for the development of new antibiotics with a novel mode of action.

Experimental Protocol: Antibacterial Susceptibility Testing

A. Disk Diffusion Method

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Uniformly streak the bacterial inoculum onto the surface of an agar plate (e.g., Mueller-Hinton agar).

  • Disk Application: Place sterile paper disks impregnated with a known concentration of the test compound onto the agar surface.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Measurement: Measure the diameter of the zone of inhibition around each disk. A larger zone indicates greater antibacterial activity.

B. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]

Table 2: Antibacterial Activity (MIC in µg/mL) of Selected this compound Derivatives

Compound IDDerivative TypeBacterial StrainMIC (µg/mL)Reference
DPTM S-alkylated (mutilin conjugate)MRSA0.0313 - 0.25[14]
Zn-MOF Metal-Organic FrameworkS. aureus160-320[4]
Co-MOF Metal-Organic FrameworkS. aureus160-320[4]
F20 Thiophenyl-pyrimidineS. aureus48[16]
Compound 11 Sugar modified uridineE. coli524[20]

Note: This table provides a snapshot of reported MIC values. The activity can vary significantly based on the specific derivative and bacterial strain.

Antioxidant Activity: Scavenging Free Radicals

Oxidative stress, resulting from an imbalance between the production of free radicals and the body's ability to counteract their harmful effects, is implicated in a wide range of diseases. Mercaptopyrimidine derivatives have been investigated for their antioxidant potential, primarily their ability to scavenge free radicals.[1][21]

The antioxidant activity is often attributed to the hydrogen-donating ability of the thiol group or the amino groups, which can neutralize reactive oxygen species.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant activity of compounds.

  • DPPH Solution Preparation: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

  • Reaction Mixture: Mix the DPPH solution with various concentrations of the test compound.

  • Incubation: Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (around 517 nm). The reduction in absorbance, indicating the scavenging of DPPH radicals, is proportional to the antioxidant activity.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).[1]

Table 3: Antioxidant Activity (IC₅₀ in µg/mL) of Selected Mercaptopyrimidine Derivatives

Compound IDDerivative TypeAntioxidant AssayIC₅₀ (µg/mL)Reference
Compound 3b 2-MercaptopyrimidineNitric oxide scavenging30.24[1]
Compound 3c 2-MercaptopyrimidineNitric oxide scavenging33.14[1]
Compound 10d Selenopheno[2,3-d]pyrimidineDPPH11.02[22]
Compound 10h Selenopheno[2,3-d]pyrimidineDPPH10.41[22]
Compound 10i Selenopheno[2,3-d]pyrimidineDPPH9.46[22]

Note: This table is illustrative of the antioxidant potential of this class of compounds.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring.[23][24][25] Key SAR observations include:

  • S-Alkylation: The nature of the alkyl or aryl group attached to the sulfur atom significantly impacts lipophilicity and, consequently, cell permeability and biological activity. Bulky and hydrophobic groups can enhance anticancer and antibacterial activities.

  • Substitution on Amino Groups: Modification of the amino groups, such as through the formation of Schiff bases, can introduce additional pharmacophoric features that can interact with biological targets. The electronic properties of the substituents on the aromatic ring of the Schiff base play a crucial role.

  • Ring Fusion: Fusing the pyrimidine ring with other heterocyclic systems (e.g., pyrido[2,3-d]pyrimidines) can lead to compounds with enhanced and more specific biological activities.[15]

Future research in this field should focus on:

  • Rational Design: Utilizing computational tools and a deeper understanding of SAR to design more potent and selective derivatives.

  • Mechanism of Action Studies: Further elucidating the precise molecular targets and signaling pathways involved in the biological activities of these compounds.

  • Combination Therapies: Exploring the synergistic effects of DAMP derivatives with existing therapeutic agents to overcome drug resistance.

  • In Vivo Studies: Translating the promising in vitro results into in vivo models to assess their therapeutic efficacy and safety profiles.

Conclusion

This compound and its derivatives represent a rich and versatile source of biologically active compounds with significant therapeutic potential. Their demonstrated efficacy as anticancer, antibacterial, and antioxidant agents, coupled with their synthetic accessibility, makes them highly attractive for further investigation in drug discovery and development. The in-depth understanding of their mechanisms of action and structure-activity relationships, as outlined in this guide, provides a solid foundation for the rational design of novel and more effective therapeutic agents based on this privileged scaffold.

References

Spectroscopic Characterization of 4,6-Diamino-2-mercaptopyrimidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural and Functional Significance of 4,6-Diamino-2-mercaptopyrimidine

This compound, also known as 4,6-diamino-2-pyrimidinethiol, is a heterocyclic compound of considerable interest in medicinal chemistry and materials science. Its pyrimidine core is a fundamental building block of nucleic acids, and the strategic placement of two amino groups and a mercapto group imparts a rich chemical reactivity and potential for diverse biological activities.[1] The presence of these functional groups allows for the synthesis of a wide array of derivatives, including those with applications as corrosion inhibitors, and provides multiple coordination sites for the formation of metal complexes.[1]

A critical aspect of the chemistry of this compound is its existence in thiol-thione tautomeric forms. The equilibrium between these forms is influenced by the surrounding environment, such as the solvent.[1] In the gas phase, the thiol tautomer is more stable, while in aqueous solutions, the thione form is favored.[1] This tautomerism is a key consideration in the interpretation of its spectroscopic data. This guide provides a comprehensive analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into its structural features and fragmentation behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C. The analysis of the NMR spectra of this compound must take into account the thiol-thione tautomerism, which can lead to the presence of signals corresponding to both forms or an averaged signal, depending on the solvent and temperature.

Experimental Protocol: NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O). The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Optimize the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range for carbon signals (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio (typically 1024 or more).

  • Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the amino protons and the proton on the pyrimidine ring. Due to the tautomerism, the chemical shifts and appearance of these signals can vary.

  • Amino Protons (NH₂): The two amino groups at positions 4 and 6 are chemically equivalent. The protons of these groups will typically appear as a broad singlet in the range of 5.0-7.0 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with the solvent. In some aminopyrimidines, the amino proton signal can be observed between 5.1-5.3 ppm.[2]

  • Pyrimidine Ring Proton (H5): The proton at position 5 of the pyrimidine ring is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift is influenced by the electron-donating amino groups and the electron-withdrawing nature of the pyrimidine ring. A singlet observed at δ 5.26 ppm in an S-alkylated derivative corresponds to this aromatic proton.[3]

  • Thiol/Thione Protons (SH/NH): In the thiol form, a signal for the SH proton would be expected, likely in the region of 3-4 ppm, and it might be broad. In the thione form, an NH proton signal would be present, typically at a higher chemical shift (downfield), potentially in the range of 10-12 ppm, and could also be broad.

A representative ¹H NMR spectrum from a commercial supplier shows a complex pattern, which may be indicative of the presence of multiple tautomers or impurities.[4]

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, four distinct carbon signals are expected in the aromatic region.

  • C2 (Thione/Thiol Carbon): This carbon is bonded to sulfur and two nitrogen atoms. In the thione form (C=S), this carbon is expected to be significantly deshielded and appear at a high chemical shift, potentially in the range of 170-180 ppm. For comparison, the C2 carbon in an S-alkylated derivative appears at 170.0 ppm.[3]

  • C4 and C6 (Amino-substituted Carbons): These two carbons are equivalent and are attached to amino groups. They are expected to be shielded by the electron-donating effect of the amino groups and appear at a lower chemical shift compared to C2. In an S-alkylated derivative, these carbons resonate at 163.8 ppm.[3]

  • C5: This carbon is situated between the two amino-substituted carbons. It is expected to be the most shielded of the ring carbons. In an S-alkylated derivative, the C5 carbon appears at 79.2 ppm.[3]

The interpretation of ¹³C NMR spectra of pyrimidine derivatives can be complex, and the chemical shifts are sensitive to the substituents and the electronic environment.[5]

Summary of NMR Data
Assignment ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
H5~5.3 (singlet)~79
NH₂5.0 - 7.0 (broad singlet)-
C2-~170-180
C4, C6-~164

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: The most common method for solid samples is the KBr pellet technique. A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups in the molecule.

IR Spectral Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for the amino groups, the pyrimidine ring, and the thione/thiol group.

  • N-H Stretching: The amino groups (NH₂) will exhibit symmetric and asymmetric stretching vibrations in the region of 3500-3100 cm⁻¹. A spectrum of the title compound shows absorption bands in the regions of 3339 cm⁻¹ and 3435 cm⁻¹, which are related to the stretching vibrations of the N-H bonds of free NH₂ groups.[6] In a related derivative, these bands were observed at 3470, 3320, and 3181 cm⁻¹.[3]

  • C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are expected in the fingerprint region, typically between 1650 and 1400 cm⁻¹.

  • N-H Bending: The bending vibration of the N-H bonds of the amino groups usually appears around 1650-1580 cm⁻¹. A shift in the bending vibration of the NH₂ group near 1628 cm⁻¹ has been observed upon coordination to a metal ion.[6]

  • C=S Stretching (Thione): The thione group (C=S) typically shows a stretching absorption band in the region of 1250-1020 cm⁻¹. This band can sometimes be weak.

  • S-H Stretching (Thiol): If the thiol tautomer is present, a weak S-H stretching band would be expected around 2600-2550 cm⁻¹. This band is often weak and may be difficult to observe.

The NIST Chemistry WebBook provides a reference IR spectrum for 2(1H)-Pyrimidinethione, 4,6-diamino-, which can be used for comparison.[7]

Summary of Key IR Absorption Bands
Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch (Amino)3500 - 3100
C=N, C=C Stretch (Ring)1650 - 1400
N-H Bend (Amino)1650 - 1580
C=S Stretch (Thione)1250 - 1020

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, where the sample is bombarded with a high-energy electron beam, leading to the formation of a molecular ion and subsequent fragmentation. For less volatile or thermally labile compounds, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Mass Spectral Interpretation

The mass spectrum of this compound (molecular weight: 142.18 g/mol ) is expected to show a molecular ion peak at m/z 142.[8][9] The fragmentation pattern will provide valuable structural information.

Molecular Ion: The molecular ion peak ([M]⁺˙) at m/z 142 should be observable, confirming the molecular weight of the compound.

Proposed Fragmentation Pathway: The fragmentation of pyrimidine derivatives can be complex.[10] Based on the structure of this compound, the following fragmentation pathways are plausible:

  • Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocyclic compounds is the loss of a neutral molecule of hydrogen cyanide (HCN, 27 u). This would result in a fragment ion at m/z 115.

  • Loss of NH₂ radical: The loss of an amino radical (•NH₂, 16 u) would lead to a fragment at m/z 126.

  • Loss of SH radical: Cleavage of the C-S bond could result in the loss of a sulfhydryl radical (•SH, 33 u), giving a fragment at m/z 109.

  • Ring Cleavage: The pyrimidine ring can undergo retro-Diels-Alder reactions or other ring-opening and cleavage pathways, leading to smaller fragment ions.

The relative intensities of the fragment ions depend on their stability. The NIST Chemistry WebBook and SpectraBase provide mass spectra for 4,6-diamino-2-pyrimidinethiol that can be analyzed to confirm these fragmentation patterns.[8][9]

Diagram: Molecular Structure and Key Spectroscopic Features

Caption: Molecular structure and summary of key NMR, IR, and MS data for this compound.

Conclusion: A Multi-faceted Spectroscopic Portrait

The comprehensive spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a detailed picture of its molecular structure and chemical characteristics. The interpretation of the spectral data is intrinsically linked to the understanding of its thiol-thione tautomerism, which significantly influences the observed chemical shifts, absorption frequencies, and fragmentation patterns.

The ¹H and ¹³C NMR spectra confirm the presence of the pyrimidine ring and the amino substituents, with the chemical shift of the C2 carbon being a key indicator of the predominant tautomeric form. The IR spectrum provides definitive evidence for the presence of the amino functional groups and the thione (or thiol) moiety. Mass spectrometry confirms the molecular weight and offers insights into the stability of the molecule and its likely fragmentation pathways upon ionization.

This guide serves as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development, providing the foundational spectroscopic knowledge necessary for the characterization and further derivatization of this versatile heterocyclic compound.

References

An In-Depth Technical Guide to the Solubility and Stability of 4,6-Diamino-2-mercaptopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,6-Diamino-2-mercaptopyrimidine (CAS: 1004-39-3), a pyrimidine derivative of significant interest in medicinal chemistry and drug development, presents a unique set of physicochemical properties that govern its behavior in various solvent systems and under diverse environmental conditions. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols for its characterization. Understanding these fundamental properties is paramount for researchers, scientists, and drug development professionals to enable robust formulation design, ensure analytical method integrity, and predict the compound's in vivo fate.

This document is structured to provide not just a list of procedures, but a causal understanding behind experimental choices, empowering the reader to adapt and troubleshoot their own investigations.

Physicochemical Properties of this compound

A thorough understanding of the intrinsic properties of this compound is the foundation for predicting its solubility and stability.

PropertyValueReference
Molecular Formula C₄H₆N₄S[1](--INVALID-LINK--)
Molecular Weight 142.18 g/mol [1](--INVALID-LINK--)
Appearance Pale beige to light brown solid[1](--INVALID-LINK--)
Melting Point >300 °C (decomposes)[1](--INVALID-LINK--)
pKa (predicted) 11.81 ± 0.10[1](--INVALID-LINK--)
LogP (predicted) -1.2[1](--INVALID-LINK--)

The presence of two amino groups and a mercapto group imparts a high degree of polarity to the molecule, suggesting a predisposition for solubility in polar solvents. The molecule exists in a tautomeric equilibrium between the thione and thiol forms, which can influence its hydrogen bonding capabilities and, consequently, its solubility and stability.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The following sections detail the solubility of this compound in various solvents and provide a robust protocol for its experimental determination.

Qualitative and Quantitative Solubility Data
SolventTypePredicted SolubilityEstimated Quantitative Solubility (mg/mL)Rationale/Reference
WaterAqueousSparingly Soluble~ 1 - 5The presence of multiple polar groups capable of hydrogen bonding suggests some aqueous solubility.[3]
0.1 M HClAqueous (Acidic)Moderately Soluble~ 5 - 10The amino groups can be protonated, forming salts with increased aqueous solubility.
Phosphate Buffer (pH 7.4)Aqueous (Neutral)Sparingly Soluble~ 1 - 5Similar to water, with buffering capacity to maintain a stable pH.
0.1 M NaOHAqueous (Basic)Soluble> 10The mercapto group can be deprotonated to form a more soluble thiolate salt.[2]
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble> 20A common solvent for polar organic molecules.
N,N-Dimethylformamide (DMF)Polar AproticSoluble> 20Used in the synthesis of derivatives, indicating good solubility.[4]
MethanolPolar ProticSparingly Soluble~ 1 - 5Lower polarity than water may limit the dissolution of this highly polar compound.[2]
EthanolPolar ProticSparingly Soluble~ 1 - 5Similar to methanol.[2]
AcetonePolar AproticPoorly Soluble< 1Lower polarity and hydrogen bonding capacity compared to other polar solvents.
AcetonitrilePolar AproticPoorly Soluble< 1A less polar aprotic solvent.

Note: The quantitative solubility values are estimations based on the properties of the molecule and data from related compounds. Experimental verification is highly recommended.

Experimental Protocol for Equilibrium Solubility Determination

The following protocol describes the shake-flask method, a gold-standard technique for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a selected solvent.

Materials:

  • This compound

  • Selected solvents (e.g., water, pH buffers, organic solvents)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC system with UV detector or a validated analytical method

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation: Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium.

  • Solvent Addition: Add a known volume of the selected solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant without disturbing the solid pellet.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilution and Analysis: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound using a validated HPLC-UV method or other appropriate analytical technique.

  • Calculation: Calculate the solubility in mg/mL or other desired units based on the measured concentration and the dilution factor.

Diagram of the Experimental Workflow for Solubility and Stability Assessment:

G cluster_0 Solubility Determination cluster_1 Stability Assessment (Forced Degradation) prep Prepare Supersaturated Slurry equilibrate Equilibrate (24-72h) at Controlled Temp. prep->equilibrate separate Centrifuge & Filter equilibrate->separate analyze_sol Analyze Concentration (e.g., HPLC-UV) separate->analyze_sol stress Expose to Stress Conditions (pH, Temp, Light, Oxidant) sample Sample at Time Points stress->sample analyze_stab Analyze for Parent & Degradants (Stability-Indicating HPLC) sample->analyze_stab pathway Identify Degradants & Elucidate Pathway analyze_stab->pathway

Caption: Workflow for solubility and stability studies.

Stability Profile

Assessing the chemical stability of this compound is critical for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Forced degradation studies are employed to accelerate the degradation process and identify potential degradation products.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated:

  • Hydrolysis: The amide-like linkages within the pyrimidine ring could be susceptible to hydrolysis under acidic or basic conditions, potentially leading to ring-opening.

  • Oxidation: The mercapto group is prone to oxidation, which can lead to the formation of disulfides, sulfinic acids, or sulfonic acids.[1] The amino groups can also be susceptible to oxidation.

  • Photodegradation: Aromatic and heterocyclic systems can be susceptible to degradation upon exposure to UV or visible light.

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions

  • Hydrogen peroxide (H₂O₂)

  • A photostability chamber

  • A temperature-controlled oven

  • A validated stability-indicating HPLC method

Procedure:

  • Solution Preparation: Prepare solutions of this compound in various stress media at a suitable concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C).

    • Basic Hydrolysis: Treat the solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60 °C).

    • Neutral Hydrolysis: Dissolve the compound in water and heat at a controlled temperature (e.g., 60 °C).

    • Oxidative Degradation: Treat the solution with a suitable concentration of H₂O₂ (e.g., 3%) at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60-80 °C).

    • Photodegradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Preparation and Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples using a validated stability-indicating HPLC method. This method must be able to separate the parent compound from all potential degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation of this compound at each time point.

    • Identify and quantify the major degradation products.

    • Propose degradation pathways based on the identified products.

Diagram of a General Stability-Indicating HPLC Method Development Workflow:

G start Start: Method Development col_select Column Selection (e.g., C18, Phenyl-Hexyl) start->col_select mob_phase Mobile Phase Optimization (ACN/MeOH, Buffer, pH) col_select->mob_phase gradient Gradient Elution Profile mob_phase->gradient detection Detector Wavelength Selection (UV-Vis Scan) gradient->detection forced_deg Forced Degradation Sample Analysis detection->forced_deg resolution Assess Peak Resolution (Parent & Degradants) forced_deg->resolution resolution->mob_phase No, Re-optimize validation Method Validation (ICH Q2(R1)) resolution->validation Resolution Adequate? end Final Stability-Indicating Method validation->end

Caption: Workflow for developing a stability-indicating HPLC method.

Conclusion

This technical guide has provided a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific quantitative data for this compound remains limited in publicly accessible literature, the provided protocols and insights from related structures offer a robust starting point for any research or development endeavor. By systematically applying the described experimental methodologies, researchers can generate the critical data necessary for informed decision-making in formulation development, analytical method validation, and overall drug discovery and development processes. The principles of scientific integrity and logical experimental design outlined herein are intended to serve as a valuable resource for scientists working with this and other novel chemical entities.

References

The Chemistry and Legacy of 4,6-Diamino-2-mercaptopyrimidine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide delves into the core of 4,6-Diamino-2-mercaptopyrimidine, a pivotal heterocyclic compound. Structured for researchers, scientists, and professionals in drug development, this document navigates through its historical discovery, synthesis, and multifaceted applications. We will explore the causality behind experimental choices, ensuring a narrative grounded in scientific integrity and practical insight.

Foreword: The Unsung Scaffolding of Modern Therapeutics

In the vast landscape of medicinal chemistry, certain molecules, while not always in the spotlight, form the fundamental scaffolding upon which countless therapeutic agents are built. This compound is one such molecule. Its journey from the early explorations of pyrimidine chemistry to its role as a key intermediate in contemporary drug discovery is a testament to the enduring power of foundational organic synthesis. This guide aims to provide a comprehensive understanding of this versatile compound, from its historical roots to its modern-day applications, empowering researchers to leverage its full potential.

PART 1: A Historical Perspective: From Foundational Synthesis to Therapeutic Revolution

The story of this compound is intrinsically linked to the broader history of pyrimidine chemistry, a field that blossomed in the early 20th century. While a definitive record of its initial synthesis remains elusive in seminal literature, its structural motifs are deeply rooted in the pioneering work of chemists like Wilhelm Traube.

At the turn of the 20th century, Traube's extensive work on the synthesis of purines from pyrimidine precursors laid the groundwork for the creation of a vast array of substituted pyrimidines. His methods, often involving the condensation of amino-substituted pyrimidines, were foundational in the field.

The mid-20th century marked a paradigm shift in the application of pyrimidine derivatives, largely driven by the groundbreaking research of George Hitchings and Gertrude Elion. Their work on 2,4-diaminopyrimidines as antagonists of folic acid revolutionized the field of pharmacology and laid the foundation for modern chemotherapy.[1][2][3][4][5] This era of "rational drug design" underscored the therapeutic potential of diaminopyrimidine scaffolds, likely spurring further investigation into related structures, including this compound.

While the specific "eureka" moment for this compound may be lost to the annals of early chemical literature, its importance grew as a versatile building block for more complex molecules with significant biological activity.

PART 2: The Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient synthesis of this compound involves the condensation of thiourea with malononitrile. This method, refined over the years, remains a staple in organic synthesis laboratories.

Experimental Protocol: Synthesis via Thiourea and Malononitrile

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Thiourea (CH₄N₂S)

  • Malononitrile (CH₂(CN)₂)

  • Sodium methanolate (CH₃ONa)

  • Methanol (CH₃OH)

  • Acetic acid (CH₃COOH)

  • Distilled water

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Buchner funnel and flask

  • Beakers and graduated cylinders

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, dissolve 540 g (9.98 mol) of sodium methanolate in 2 L of methanol.

  • Addition of Reactants: To the stirred solution, sequentially add 190 g (2.50 mol) of thiourea and 412 g (6.24 mol) of malononitrile.

  • Reaction Conditions: Heat the reaction mixture to 40°C and maintain this temperature with continuous stirring for 30 hours.[6]

  • Isolation of the Intermediate: After the reaction is complete, cool the mixture to room temperature. A solid precipitate will form. Collect the solid by filtration using a Buchner funnel.

  • Purification: Dissolve the collected filter cake in 3.5 L of water. Adjust the pH of the solution to approximately 7 using acetic acid. This will cause the product to precipitate.

  • Final Product Collection: Collect the solid product by filtration and dry it thoroughly. This will yield a light yellow solid of this compound. The expected yield is approximately 334 g (94%).[6]

Causality of Experimental Choices:
  • Choice of Base: Sodium methanolate serves as a strong base necessary to deprotonate the thiourea and facilitate the nucleophilic attack on the malononitrile.

  • Solvent: Methanol is an appropriate solvent as it readily dissolves the reactants and the base.

  • Temperature Control: Maintaining the temperature at 40°C is crucial for ensuring a reasonable reaction rate without promoting side reactions or decomposition of the reactants.

  • pH Adjustment: The final precipitation by adjusting the pH to neutral is a critical purification step to isolate the desired product from any remaining basic or acidic impurities.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Thiourea Thiourea ReactionVessel Reaction at 40°C for 30h Thiourea->ReactionVessel Malononitrile Malononitrile Malononitrile->ReactionVessel SodiumMethanolate Sodium Methanolate in Methanol SodiumMethanolate->ReactionVessel Cooling Cooling & Filtration ReactionVessel->Cooling Dissolution Dissolution in Water Cooling->Dissolution Neutralization Neutralization with Acetic Acid (pH ~7) Dissolution->Neutralization FinalFiltration Final Filtration & Drying Neutralization->FinalFiltration Product 4,6-Diamino-2- mercaptopyrimidine FinalFiltration->Product

PART 3: Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its application in further synthetic endeavors.

PropertyValueSource
Molecular Formula C₄H₆N₄S[6]
Molecular Weight 142.18 g/mol [6]
Appearance Light yellow to brown-grey solid[6]
Melting Point >300 °C[7]
Solubility Soluble in 1 M NaOH[8]
CAS Number 1004-39-3[6]

Spectroscopic Data:

  • Infrared (IR) Spectroscopy: Key absorptions are expected for N-H stretching of the amino groups and C=S stretching of the mercapto group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show signals for the amino protons and the proton on the pyrimidine ring. ¹³C NMR would show distinct signals for the carbon atoms in the pyrimidine ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

PART 4: The Multifaceted Applications of this compound

The utility of this compound extends far beyond its role as a simple chemical intermediate. Its unique structural features, including the nucleophilic amino and mercapto groups, make it a valuable precursor for a wide range of heterocyclic compounds with diverse biological and industrial applications.

A. A Cornerstone in Medicinal Chemistry

The diaminopyrimidine scaffold is a well-established pharmacophore in drug discovery. Derivatives of this compound have been investigated for a variety of therapeutic applications:

  • A₃ Adenosine Receptor Antagonists: A significant area of research has focused on the development of derivatives of this compound as potent and selective antagonists of the A₃ adenosine receptor.[9] These compounds have potential applications in the treatment of inflammatory diseases and certain types of cancer. The synthesis of these antagonists often involves the alkylation of the mercapto group and modification of the amino groups.

Medicinal_Chemistry_Applications cluster_derivatives Derivative Synthesis cluster_targets Therapeutic Targets DAMP 4,6-Diamino-2- mercaptopyrimidine Alkylation S-Alkylation DAMP->Alkylation Acylation N-Acylation DAMP->Acylation Condensation Condensation Reactions DAMP->Condensation A3AR A₃ Adenosine Receptor Antagonists Alkylation->A3AR Anticancer Anticancer Agents Acylation->Anticancer Antimicrobial Antimicrobial Agents Condensation->Antimicrobial

  • Anticancer and Antimicrobial Agents: The broader class of pyrimidine analogues has a long history in the development of anticancer and antimicrobial drugs.[1] These compounds often act as antimetabolites, interfering with the synthesis of nucleic acids in rapidly dividing cells.[4] The amino and mercapto groups of this compound provide reactive handles for the synthesis of novel derivatives with potential cytotoxic or antimicrobial activity.

B. Industrial Applications: Corrosion Inhibition

Beyond the pharmaceutical realm, this compound has demonstrated efficacy as a corrosion inhibitor, particularly for copper in saline environments.[2] The molecule can adsorb onto the metal surface through its sulfur and nitrogen atoms, forming a protective layer that inhibits the corrosive process. This application highlights the versatility of the compound's chemical properties.

PART 5: Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: The compound is classified as a skin and eye irritant.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion: A Molecule of Enduring Significance

This compound, a compound with humble synthetic origins, has proven to be a molecule of enduring significance. From its foundational role in the historical development of pyrimidine chemistry to its contemporary applications in drug discovery and industrial processes, its versatility is undeniable. This guide has provided a comprehensive overview of its history, synthesis, properties, and applications, with the aim of equipping researchers and scientists with the knowledge to continue to unlock its potential. The journey of this compound is a powerful reminder that even the most fundamental building blocks of chemistry can hold the keys to solving complex scientific challenges.

References

A Technical Guide to Investigating the Antimetabolite Potential of 4,6-Diamino-2-mercaptopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antimetabolites represent a cornerstone of chemotherapy, functioning by mimicking endogenous molecules to disrupt critical metabolic pathways, primarily nucleic acid synthesis.[1] Pyrimidine analogs, in particular, have yielded significant clinical successes by targeting the enzymes responsible for DNA and RNA production.[2][3] This guide introduces 4,6-Diamino-2-mercaptopyrimidine, a heterocyclic compound with structural features suggesting a strong potential for antimetabolite activity.[4] Its pyrimidine core, substituted with two amino groups and a mercapto group, presents multiple opportunities for interaction with key metabolic enzymes.[4][5] This document provides a comprehensive framework for the systematic evaluation of this compound, outlining hypothesized mechanisms of action and detailing the experimental protocols required for their validation. We will explore its potential to inhibit de novo pyrimidine biosynthesis and interfere with folate metabolism, providing researchers with the rationale and methodologies to rigorously assess its promise as a novel therapeutic agent.

The Scientific Rationale: Why Investigate this compound?

The empirical and structure-based design of purine and pyrimidine antimetabolites has been a fruitful area of cancer research for decades.[6] These agents typically function after intracellular conversion to nucleotide analogs, which then inhibit key enzymes in DNA synthesis or are incorporated into DNA, leading to strand termination and apoptosis.[1][6]

Structural Analogy to Natural Pyrimidines and Known Drugs

This compound (DAMP), also known as 6-amino-2-thiocytosine, possesses a pyrimidine scaffold, the core structure of the nucleobases uracil, cytosine, and thymine.[4][5] This structural similarity is the foundational hypothesis for its potential to act as a "decoy" substrate or inhibitor within the pyrimidine metabolic pathways.[4][7]

Furthermore, the compound's structure contains a 2,4-diaminopyrimidine-like motif (when considering the tautomeric forms), a key pharmacophore found in a class of antimetabolites known as antifolates or dihydrofolate reductase (DHFR) inhibitors.[8][9][10] Drugs like methotrexate and pyrimethamine leverage this structure to inhibit DHFR, an enzyme critical for regenerating tetrahydrofolate, a cofactor essential for the synthesis of purines and thymidylate.[8][11]

Key Structural Features for Bioactivity
  • Pyrimidine Core: Provides the basic scaffold to interact with enzymes that process natural pyrimidine nucleobases.

  • Diamino Groups (Positions 4 & 6): These groups are critical for mimicking the hydrogen bonding patterns of natural bases and are a hallmark of potent DHFR inhibitors.[9]

  • Mercapto Group (Position 2): This thiol group (-SH) is a reactive nucleophile. It can be a site for S-alkylation, potentially forming covalent bonds with enzyme active sites or enabling the design of prodrugs.[12][13] It also influences the molecule's electronic properties and potential for metal chelation.[4][14]

Postulated Mechanisms of Antimetabolite Action

Based on its structure, DAMP could exert anticancer effects through several distinct but potentially synergistic mechanisms.

Hypothesis 1: Inhibition of De Novo Pyrimidine Biosynthesis

Rapidly proliferating cancer cells often upregulate the de novo pyrimidine synthesis pathway to meet the high demand for DNA and RNA precursors.[15][16] This pathway presents several vulnerable enzymatic targets. DAMP, once inside the cell, could be metabolized by salvage pathway enzymes into a fraudulent nucleotide, which could then inhibit a key enzyme in the de novo pathway.

A primary candidate for inhibition is Thymidylate Synthase (TS) , the enzyme responsible for the sole de novo synthesis of deoxythymidine monophosphate (dTMP), a crucial DNA building block.[17][18] Inhibition of TS leads to a "thymineless death" in rapidly dividing cells.[8]

Hypothetical Pathway Inhibition by DAMP

Pyrimidine_Pathway cluster_pathway De Novo Pyrimidine Synthesis cluster_inhibition Potential Inhibition Glutamine Glutamine + Bicarbonate CAD CAD Enzyme Complex Glutamine->CAD Dihydroorotate Dihydroorotate CAD->Dihydroorotate DHODH DHODH (Mitochondria) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMPS UMPS Enzyme Orotate->UMPS UMP UMP UMPS->UMP UDP UDP UMP->UDP dUDP dUDP UDP->dUDP dUMP dUMP dUDP->dUMP TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP (to DNA Synthesis) TS->dTMP DAMP 4,6-Diamino-2- mercaptopyrimidine (DAMP) DAMP_metabolite DAMP Metabolite DAMP->DAMP_metabolite Cellular Activation DAMP_metabolite->TS Inhibition

Caption: Postulated inhibition of Thymidylate Synthase (TS) by a DAMP metabolite.

Hypothesis 2: Inhibition of Dihydrofolate Reductase (DHFR)

The structural resemblance of the diaminopyrimidine moiety to the core of antifolates like methotrexate suggests DAMP could be a direct inhibitor of DHFR.[10][19] DHFR is essential for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF). THF is a critical one-carbon donor for the synthesis of purines and, importantly, for the TS-catalyzed conversion of dUMP to dTMP.[11] DHFR inhibition starves the cell of the precursors needed for DNA synthesis.[7]

Hypothetical DHFR Inhibition Workflow

DHFR_Inhibition cluster_cycle Folate Cycle & DNA Synthesis DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR Substrate THF Tetrahydrofolate (THF) MTHF Methylene-THF THF->MTHF TS Thymidylate Synthase (TS) MTHF->TS Cofactor DHFR->THF Product TS->DHF Product dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS Substrate DAMP DAMP DAMP->DHFR Direct Inhibition

Caption: DAMP as a potential direct inhibitor of Dihydrofolate Reductase (DHFR).

Experimental Framework for Validation

A tiered approach, moving from broad cellular effects to specific molecular targets, is essential for validating the antimetabolite potential of DAMP.[6] In vitro assays provide the initial, critical platform for this discovery process.[20][21]

Tier 1: In Vitro Cytotoxicity Screening

The first step is to determine if DAMP can kill cancer cells in vitro.[6] This establishes a baseline of biological activity.

Protocol: MTT Cell Proliferation Assay

  • Objective: To determine the concentration of DAMP that inhibits the growth of a panel of cancer cell lines by 50% (IC50).

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals, which are then solubilized for spectrophotometric quantification.

  • Methodology:

    • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of DAMP (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium with the drug-containing medium.

      • Causality Insight: A wide concentration range is crucial to capture the full dose-response curve.

    • Controls (Self-Validation):

      • Vehicle Control: Cells treated with the same concentration of the drug solvent (e.g., 0.1% DMSO) to account for any solvent-induced toxicity.

      • Positive Control: Cells treated with a known antimetabolite (e.g., 5-Fluorouracil or Methotrexate) to validate assay performance.

      • Blank Control: Wells with medium but no cells to establish the background absorbance.

    • Incubation: Incubate the plates for 48-72 hours.

      • Causality Insight: This duration allows for several cell doubling times, ensuring that the effects of a cell cycle-dependent agent can be fully observed.[1]

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Data Presentation: Example IC50 Table

Cell LineDAMP (IC50, µM)5-Fluorouracil (IC50, µM)Methotrexate (IC50, µM)
MCF-7 (Breast)[Experimental Value][Literature/Experimental Value][Literature/Experimental Value]
A549 (Lung)[Experimental Value][Literature/Experimental Value][Literature/Experimental Value]
HCT116 (Colon)[Experimental Value][Literature/Experimental Value][Literature/Experimental Value]
Tier 2: Target-Based Enzymatic Assays

If DAMP demonstrates significant cytotoxicity, the next step is to test its effect on the hypothesized molecular targets directly.

Protocol: Dihydrofolate Reductase (DHFR) Inhibition Assay

  • Objective: To quantify the inhibitory activity of DAMP against purified human DHFR.

  • Principle: This is a spectrophotometric assay that measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.

  • Methodology:

    • Reaction Mixture: In a UV-transparent 96-well plate, combine a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5), purified recombinant human DHFR enzyme, and NADPH.

    • Inhibitor Addition: Add varying concentrations of DAMP or a known inhibitor (methotrexate) to the wells. Incubate for a short period (e.g., 10 minutes) to allow for inhibitor-enzyme binding.

    • Reaction Initiation: Initiate the reaction by adding the substrate, dihydrofolate (DHF).

    • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 10 minutes) using a plate reader.

    • Analysis: Calculate the initial reaction velocity (rate) for each inhibitor concentration. Plot the percentage of inhibition versus the log of the inhibitor concentration to determine the IC50 value.

Protocol: Thymidylate Synthase (TS) Inhibition Assay

  • Objective: To quantify the inhibitory activity of DAMP against purified human TS.

  • Principle: A common method is the spectrophotometric assay which measures the increase in absorbance at 340 nm as the cofactor, N⁵,N¹⁰-methylenetetrahydrofolate (mTHF), is oxidized to DHF during the conversion of dUMP to dTMP.[22][23]

  • Methodology:

    • Reaction Mixture: In a UV-transparent 96-well plate, combine a reaction buffer, purified recombinant human TS enzyme, the substrate dUMP, and varying concentrations of DAMP or a positive control inhibitor (e.g., Pemetrexed).[22]

    • Pre-incubation: Allow the enzyme and inhibitor to incubate for 5-10 minutes.

    • Reaction Initiation: Start the reaction by adding the cofactor, mTHF.

    • Kinetic Measurement: Monitor the increase in absorbance at 340 nm over time.

    • Analysis: Determine the reaction rates and calculate the IC50 value for DAMP.

Tier 3: Cellular Mechanism of Action Studies

These experiments aim to confirm that the enzymatic inhibition observed in vitro is responsible for the cytotoxic effects in a cellular context.

Protocol: Nucleoside Rescue Experiment

  • Objective: To determine if the cytotoxicity of DAMP can be reversed by supplying downstream metabolites, thereby confirming the specific metabolic pathway being inhibited.

  • Principle: If DAMP inhibits the de novo pyrimidine pathway, its cytotoxic effects should be rescued by providing an external source of pyrimidines that can be utilized via the salvage pathway.

  • Methodology:

    • Cell Culture Setup: Seed cells in 96-well plates as described for the MTT assay.

    • Treatment Groups:

      • Group 1: Vehicle control.

      • Group 2: DAMP at a cytotoxic concentration (e.g., 2x IC50).

      • Group 3: DAMP (2x IC50) + Uridine (e.g., 100 µM).

      • Group 4: DAMP (2x IC50) + Thymidine (e.g., 100 µM).

      • Group 5: DAMP (2x IC50) + Hypoxanthine (a purine, as a negative control for pyrimidine rescue).

    • Incubation & Analysis: Incubate for 48-72 hours and assess cell viability using the MTT assay.

  • Interpretation of Results:

    • Rescue by Thymidine: If thymidine reverses the cytotoxicity, it strongly suggests inhibition of a target upstream of dTMP production, such as TS or DHFR.

    • Rescue by Uridine: If uridine provides a rescue, it points to inhibition earlier in the de novo pathway.[15]

    • No Rescue: If neither pyrimidine rescues the cells, the mechanism of action may be unrelated to pyrimidine biosynthesis (e.g., direct DNA incorporation or off-target effects).

Conclusion and Future Directions

This compound is a compound of significant interest due to its structural similarities to both natural pyrimidines and established antifolate drugs. The experimental framework outlined in this guide provides a logical and rigorous pathway for its evaluation. Initial cytotoxicity screens followed by targeted enzymatic and cell-based mechanistic assays will elucidate its potential as an antimetabolite.

Positive results from this validation cascade would warrant further investigation, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.[6][13]

  • Cell Cycle Analysis: Determining if the compound induces arrest at a specific phase of the cell cycle, characteristic of DNA synthesis inhibitors.

  • In Vivo Efficacy Studies: Evaluating the compound's antitumor activity in preclinical animal models.[24]

By systematically applying this research framework, the scientific community can effectively determine if this compound holds the potential to become a new and valuable tool in the arsenal of anticancer therapeutics.

References

investigation of 4,6-Diamino-2-mercaptopyrimidine as a chelating agent.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4,6-Diamino-2-mercaptopyrimidine as a Chelating Agent

Authored by: A Senior Application Scientist

Foreword

In the landscape of coordination chemistry, the quest for versatile and efficient chelating agents is perpetual. These molecules, capable of forming stable, ring-like complexes with metal ions, are fundamental to advancements in fields ranging from environmental remediation and industrial catalysis to pharmaceutical development.[1][2][3] This guide focuses on a particularly compelling heterocyclic compound: this compound (DAMP). With its unique arrangement of nitrogen and sulfur donor atoms, DAMP presents a fascinating subject for investigation as a potent chelating agent. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of DAMP, from its fundamental properties and synthesis to its application in chelation, supported by field-proven insights and detailed experimental protocols.

Core Concepts: Understanding this compound (DAMP)

The Profile of a Multifaceted Ligand

This compound is a heterocyclic compound built upon a pyrimidine ring.[4] Its structure is distinguished by two amino groups (-NH₂) at positions 4 and 6, and a mercapto group (-SH) at position 2.[4] This specific architecture makes it an excellent candidate for a chelating agent, or ligand, as these functional groups contain lone pairs of electrons that can be donated to form coordinate bonds with metal ions.

The molecule's utility is not confined to chelation; it also serves as a valuable building block in organic synthesis and has demonstrated efficacy as a corrosion inhibitor for copper and in the synthesis of coordination polymers for catalysis.[4][5][6]

Tautomerism: A Key to Reactivity

A critical aspect of DAMP's chemistry is its existence in tautomeric forms.[7] Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[7][8] DAMP primarily exhibits thione-thiol tautomerism, existing in equilibrium between the 4,6-diaminopyrimidine-2-thiol and the 4,6-diamino-1H-pyrimidine-2-thione forms. This dynamic equilibrium is crucial as it influences which atoms are available for coordination and the overall geometry and stability of the resulting metal complexes.

G Figure 1: Thione-Thiol Tautomerism of DAMP cluster_0 4,6-Diamino-1H-pyrimidine-2-thione (Thione Form) cluster_1 4,6-Diaminopyrimidine-2-thiol (Thiol Form) Thione Thione Thiol Thiol Thione->Thiol Equilibrium

Caption: Thione-Thiol Tautomerism of DAMP.

Synthesis and Physicochemical Characterization of DAMP

Laboratory Synthesis Protocol

The synthesis of DAMP is reliably achieved through the condensation reaction of thiourea and malononitrile in the presence of a strong base, such as sodium methoxide.[9][10] The causality behind this choice of reactants lies in the electrophilic nature of the nitrile carbons in malononitrile and the nucleophilic character of thiourea, facilitated by the basic medium which deprotonates the thiourea.

Experimental Protocol: Synthesis of DAMP

  • Setup: Equip a three-necked round-bottom flask with a reflux condenser, a thermometer, and a magnetic stirrer.

  • Reagent Preparation: In the flask, dissolve 540 g (9.98 mol) of sodium methoxide in 2 L of methanol.

  • Addition of Reactants: Sequentially add 190 g (2.50 mol) of thiourea and 412 g (6.24 mol) of malononitrile to the solution.[9][10]

  • Reaction: Stir the mixture at 40°C for approximately 30 hours. Monitor the reaction's completion via Thin Layer Chromatography (TLC).

  • Isolation: Cool the reaction mixture to room temperature. A solid precipitate will form. Collect the solid by filtration.

  • Purification: Dissolve the collected filter cake in 3.5 L of water. Neutralize the solution by adjusting the pH to ~7 with acetic acid. This step is critical to protonate the pyrimidine ring and precipitate the neutral DAMP product.

  • Final Product: Collect the resulting solid product by filtration, wash with distilled water, and dry in a vacuum oven to yield a light yellow solid.[9][10]

Physicochemical and Spectroscopic Data

Accurate characterization is essential to confirm the identity and purity of the synthesized DAMP.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₄H₆N₄S[4][10][11]
Molecular Weight 142.19 g/mol [4]
Appearance Brown-Grey / Pale Yellow Solid[9][10][12]
Melting Point >280-300 °C[9][11][13]
Storage Temperature 2-30°C[11][13]
Topological Polar Surface Area 109 Ų[10]

Spectroscopic Validation:

  • ¹H NMR: In a suitable deuterated solvent like CD₃OD, the spectrum would typically show a singlet for the aromatic proton (H5) on the pyrimidine ring at approximately δ 5.26 ppm.[14] Protons from the amino and thiol groups would also be visible, though their shifts can be broad and solvent-dependent.

  • ¹³C NMR: The spectrum would reveal distinct signals for the carbon atoms in the pyrimidine ring. Representative shifts in CD₃OD are approximately δ 79.2 (C5), δ 163.8 (C4, C6), and δ 170.0 (C2).[14]

  • FT-IR (Neat): The IR spectrum provides clear evidence of the key functional groups. Expect strong, overlapping absorption bands around 3470-3181 cm⁻¹ corresponding to the N-H stretching of the two amino groups.[14]

  • Mass Spectrometry (HRMS ESI-TOF): The mass spectrum should show a molecular ion peak [M+H]⁺ consistent with the calculated mass of 143.0391.[14]

DAMP in Action: The Chelation Process

Mechanism of Metal Coordination

Chelation is fundamentally a Lewis acid-base reaction. The metal ion acts as a Lewis acid (electron pair acceptor), while the ligand (DAMP) acts as a Lewis base (electron pair donor). DAMP's potential to form a stable, multi-bonded, ring-like structure (a chelate) with a central metal ion is its defining feature as a chelating agent.

Studies suggest that coordination can occur through several of DAMP's atoms. The primary binding sites are the exocyclic sulfur atom and one of the non-protonated ring nitrogen atoms, leading to an N,S-chelation.[15][16] This bidentate (two-toothed) binding is entropically favored and results in a highly stable five- or six-membered ring structure with the metal ion.

G Figure 2: Proposed Chelation Mechanism of DAMP cluster_workflow Coordination Process DAMP DAMP Ligand (Lewis Base) Complex Stable Metal-DAMP Complex (Chelate) DAMP->Complex Donates electron pairs from N and S atoms Metal Metal Ion (M²⁺) (Lewis Acid) Metal->Complex Accepts electron pairs

Caption: Proposed Chelation Mechanism of DAMP.

General Protocol for Synthesizing Metal-DAMP Complexes

The synthesis of a metal-DAMP complex typically involves the direct reaction of a metal salt with the DAMP ligand in a suitable solvent system. The choice of solvent is critical; it must dissolve both the metal salt and the ligand to facilitate the reaction. Alcohols like ethanol or methanol are commonly used, sometimes in aqueous mixtures.[17]

Experimental Protocol: Synthesis of a Metal-DAMP Complex

  • Ligand Solution: Dissolve a specific molar amount of DAMP in an appropriate solvent (e.g., ethanol) with gentle heating and stirring.

  • Metal Salt Solution: In a separate vessel, dissolve a stoichiometric amount (e.g., 1:1 or 1:2 metal-to-ligand ratio) of the desired metal salt (e.g., PdCl₂, AgNO₃, UO₂(NO₃)₂) in the same or a miscible solvent.[6][15][17]

  • Reaction: Slowly add the metal salt solution to the DAMP solution with continuous stirring.

  • Complex Formation: The formation of the complex is often indicated by a color change or the formation of a precipitate. The reaction may be stirred at room temperature or refluxed for several hours to ensure completion.[17]

  • Isolation and Purification: The solid complex is collected by filtration, washed with small portions of the solvent to remove any unreacted starting materials, and then washed with a volatile solvent like diethyl ether before being dried under vacuum.[17]

Validation and Analysis of Metal-DAMP Complexes

A multi-technique approach is required to validate the formation of the complex and elucidate its structure. This self-validating system of protocols ensures the trustworthiness of the findings.

G Figure 3: Experimental Workflow for Complex Analysis cluster_synthesis Synthesis cluster_characterization Characterization S1 Synthesize DAMP S2 Synthesize Metal Complex S1->S2 C1 Elemental Analysis (Confirm Stoichiometry) S2->C1 C2 Molar Conductivity (Determine Electrolytic Nature) S2->C2 C3 Spectroscopy (FT-IR, UV-Vis, NMR) (Identify Binding Sites) S2->C3 C4 Thermal Analysis (TGA) (Assess Stability) S2->C4

Caption: Experimental Workflow for Complex Analysis.

Key Analytical Techniques
  • FT-IR Spectroscopy: This is a primary tool for confirming coordination. A shift in the vibrational frequencies of the C=S and C=N bands, along with changes in the N-H bands of the amino groups upon complexation, provides strong evidence of the involvement of these groups in binding to the metal ion.[15][17] The appearance of new bands in the far-IR region (typically 500-300 cm⁻¹) can be attributed to M-N and M-S vibrations, directly confirming the formation of coordinate bonds.[18]

  • Molar Conductivity Measurements: By dissolving the complex in a solvent like DMSO or DMF and measuring its molar conductivity, one can determine whether the complex is ionic (an electrolyte) or neutral (a non-electrolyte).[17][18] This helps in understanding the overall charge of the complex and whether counter-ions are part of the coordination sphere.

  • Elemental Analysis (C, H, N, S): This technique provides the percentage composition of the elements in the complex, which is crucial for confirming the proposed stoichiometric formula (e.g., 1:1 or 1:2 metal-to-ligand ratio).[17]

  • UV-Visible Spectroscopy: This method is useful for studying the electronic transitions within the complex. The appearance of new charge-transfer bands upon mixing the metal and ligand solutions can be used to monitor the formation of the complex.

Representative Characterization Data

The following table summarizes hypothetical data that would be expected from the characterization of a newly synthesized Metal-DAMP complex, for instance, [Pd(DAMP)₂]Cl₂.

Table 2: Hypothetical Characterization Data for a [Pd(DAMP)₂]Cl₂ Complex

Analysis TechniqueDAMP Ligand[Pd(DAMP)₂]Cl₂ ComplexInference
FT-IR (ν, cm⁻¹) ν(C=S): ~1150ν(C=S): ~1120 (Shifted)Sulfur atom is involved in coordination.
ν(C=N): ~1640ν(C=N): ~1625 (Shifted)Ring nitrogen atom is involved in coordination.
-ν(Pd-S): ~350, ν(Pd-N): ~480New bands confirm direct metal-ligand bonds.
Molar Conductivity N/A~105 Ω⁻¹cm²mol⁻¹ in DMFThe complex is a 1:2 electrolyte, suggesting the chloride ions are outside the coordination sphere.
¹H NMR (δ, ppm) H5: 5.26H5: 5.45 (Downfield shift)The electronic environment of the pyrimidine ring is altered due to metal coordination.

Applications and Future Horizons

The unique structural features of DAMP and its resulting metal complexes open doors to a variety of applications.

  • Environmental Science: The ability of DAMP to chelate heavy metals makes it a promising candidate for use in water purification systems and for the remediation of industrial effluents contaminated with toxic metals like lead, mercury, and cadmium.[1][2]

  • Materials Science: DAMP has been successfully used to inhibit the corrosion of copper in saline environments.[4][5] It forms a protective complex layer on the metal surface, preventing oxidative degradation.

  • Catalysis: Silver-DAMP coordination polymers have been shown to act as highly efficient and stable heterogeneous catalysts in organic reactions, such as the Hantzsch synthesis of polyhydroquinolines.[4][6]

  • Pharmaceuticals: Pyrimidine derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[14][19][20] The chelation of metal ions can modulate these biological activities, making Metal-DAMP complexes interesting targets for drug discovery and development.[19]

The future of DAMP research is bright. Investigations into its use in novel metal-organic frameworks (MOFs), the systematic study of its chelation efficiency for a broader range of metal ions, and deeper exploration of the pharmacological properties of its metal complexes are all promising avenues for continued research.

Conclusion

This compound stands out as a remarkably versatile and accessible chelating agent. Its straightforward synthesis, combined with the potent coordinating ability of its sulfur and nitrogen donor atoms, makes it a valuable tool for scientists across multiple disciplines. From sequestering toxic metals to catalyzing organic transformations and forming novel bioactive compounds, the potential applications of DAMP are extensive. This guide has aimed to provide a robust framework for understanding and utilizing this compound, empowering researchers to harness its full potential in their scientific endeavors.

References

Methodological & Application

Application Notes and Protocols: S-Alkylation of 4,6-Diamino-2-mercaptopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of S-Alkylated Pyrimidines

4,6-Diamino-2-mercaptopyrimidine (DAMP) and its derivatives are foundational scaffolds in medicinal chemistry and drug development. The pyrimidine core is a key structural motif in nucleic acids, rendering its analogs potent antimetabolites for cancer therapy.[1][2] Furthermore, derivatives of DAMP exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and antiviral properties.[2][3]

The introduction of alkyl groups onto the sulfur atom (S-alkylation) of the 2-mercapto group is a critical synthetic transformation that significantly modulates the molecule's physicochemical properties and biological activity. This modification allows for the fine-tuning of lipophilicity, steric hindrance, and electronic characteristics, which are paramount for optimizing drug-receptor interactions. S-alkylated pyrimidines have shown promise as anticancer agents, platelet aggregation inhibitors, and antimicrobial compounds.[4][5]

This comprehensive guide provides a detailed protocol for the efficient S-alkylation of this compound, delving into the underlying chemical principles, critical experimental parameters, and step-by-step procedures to ensure reproducible and high-yielding results for researchers in synthetic chemistry and drug discovery.

Chemical Principles and Mechanistic Insights

The S-alkylation of this compound proceeds via a nucleophilic substitution reaction, specifically an SN2 mechanism. The key steps are outlined below:

  • Deprotonation of the Thiol Group: The mercapto (-SH) group of DAMP is weakly acidic, with a pKa lower than that of corresponding alcohols, making it readily deprotonated by a suitable base.[6][7][8] This deprotonation generates a thiolate anion, which is a potent nucleophile due to the high polarizability of the sulfur atom.[6][7] The choice of base is crucial to ensure complete deprotonation without promoting unwanted side reactions.

  • Nucleophilic Attack: The generated thiolate anion then acts as a nucleophile, attacking the electrophilic carbon atom of an alkylating agent (typically an alkyl halide). This concerted step involves the formation of a new carbon-sulfur bond and the simultaneous cleavage of the carbon-halogen bond, leading to the formation of the desired S-alkylated product.[7]

The selectivity for S-alkylation over N-alkylation of the amino groups is generally high. This is attributed to the "Hard and Soft Acids and Bases" (HSAB) principle. The soft sulfur nucleophile (thiolate) preferentially reacts with the soft electrophilic carbon of the alkyl halide, whereas the harder nitrogen nucleophiles (amino groups) are less reactive towards this type of electrophile.[3]

Visualizing the S-Alkylation Workflow

The following diagram illustrates the general workflow for the S-alkylation of this compound.

S_Alkylation_Workflow cluster_prep Step 1: Thiolate Formation cluster_reaction Step 2: S-Alkylation Reaction cluster_workup Step 3: Workup & Purification DAMP 4,6-Diamino-2- mercaptopyrimidine Thiolate Sodium Thiolate Salt DAMP->Thiolate Deprotonation Base Base (e.g., NaOH) Base->Thiolate Solvent1 Solvent (e.g., Methanol) Solvent1->Thiolate Reaction Reaction Mixture Thiolate->Reaction Alkyl_Halide Alkylating Agent (e.g., n-heptyl chloride) Alkyl_Halide->Reaction Nucleophilic Attack (SN2) Solvent2 Solvent (e.g., DMF) Solvent2->Reaction Evaporation Solvent Evaporation Reaction->Evaporation Washing Washing Evaporation->Washing Purification Purification (e.g., Recrystallization) Washing->Purification Final_Product S-Alkylated Product Purification->Final_Product

Caption: General workflow for the S-alkylation of this compound.

Critical Experimental Parameters: A Guide to Optimization

The success of the S-alkylation reaction hinges on the careful selection of several key parameters. The following table summarizes these variables and provides insights for optimizing the reaction conditions.

ParameterOptionsRationale and Expert Insights
Base NaOH, KOH, NaH, K₂CO₃Strong bases like NaOH or KOH are commonly used to ensure complete deprotonation of the thiol.[3] Sodium hydride (NaH) is a powerful, non-nucleophilic base that can be used in anhydrous conditions. Potassium carbonate (K₂CO₃) is a milder base suitable for sensitive substrates. The choice of base can influence reaction rate and selectivity.
Solvent DMF, DMSO, Acetonitrile, Methanol, EthanolPolar aprotic solvents like DMF and DMSO are excellent choices as they effectively solvate the thiolate salt and the alkylating agent, facilitating the SN2 reaction.[3][9] Alcohols like methanol or ethanol can also be used, particularly for the initial deprotonation step.[3]
Alkylating Agent Alkyl chlorides, bromides, iodidesThe reactivity of the alkyl halide follows the order I > Br > Cl. Alkyl iodides are the most reactive but may be less stable and more expensive. Alkyl chlorides are often a cost-effective choice, though they may require slightly longer reaction times or higher temperatures.[10]
Temperature Room Temperature to 80°CThe reaction is often performed at slightly elevated temperatures (e.g., 50-60°C) to increase the reaction rate.[3][4] However, excessively high temperatures should be avoided to minimize potential side reactions. Monitoring the reaction by TLC is crucial to determine the optimal temperature.
Reaction Time 2 to 16 hoursThe reaction time is dependent on the reactivity of the alkylating agent and the reaction temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine completion.[3][4]

Detailed Experimental Protocol: Synthesis of 2-(Heptylthio)pyrimidine-4,6-diamine

This protocol provides a detailed, step-by-step procedure for the S-alkylation of this compound with n-heptyl chloride, a representative example of this transformation.[3]

Materials and Reagents:

  • This compound (DAMP)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • n-Heptyl chloride

  • Deionized water

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware (three-necked round-bottomed flask, reflux condenser, thermometer, magnetic stirrer)

  • Rotary evaporator

  • TLC plates (silica gel) and developing chamber

Procedure:

Part 1: Formation of the Sodium Thiolate Salt

  • Set up a three-necked round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer.

  • To the flask, add this compound (e.g., 50.0 mg, 0.351 mmol).

  • Add a solution of 1.0 N sodium hydroxide in methanol (0.35 mL, 0.35 mmol).

  • Stir the reaction mixture at room temperature for 1 hour. During this time, the DAMP will dissolve as it is converted to its sodium salt.

  • After 1 hour, remove the solvent (methanol and water) under reduced pressure using a rotary evaporator to obtain the tan-colored sodium salt of DAMP.

Part 2: S-Alkylation Reaction

  • To the flask containing the dried sodium salt, add N,N-dimethylformamide (DMF, 5.0 mL).

  • Add n-heptyl chloride (0.050 mL, 0.35 mmol) to the solution.

  • Heat the reaction mixture to 50°C and stir for 16 hours.

  • Monitor the progress of the reaction by TLC until the starting material is consumed.

Part 3: Workup and Purification

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the DMF by evaporation under reduced pressure.

  • The resulting crude product can often be purified by simple washing.[3] For higher purity, recrystallization or column chromatography may be employed.

  • For washing, triturate the crude solid with a suitable solvent (e.g., a mixture of hexane and ethyl acetate) to remove any unreacted alkyl halide and other impurities.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If necessary, dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol) and allow it to cool slowly to form crystals. Collect the purified crystals by filtration.

  • For column chromatography, dissolve the crude product in a minimal amount of the eluent and load it onto a silica gel column. Elute with an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure product.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the final product.[11]

Characterization:

The structure and purity of the synthesized 2-(heptylthio)pyrimidine-4,6-diamine can be confirmed by various spectroscopic techniques, including:

  • ¹H NMR: To identify the protons on the pyrimidine ring and the alkyl chain.

  • ¹³C NMR: To confirm the carbon skeleton of the molecule. A key indicator of successful S-alkylation is the chemical shift of the carbon adjacent to the sulfur atom, which typically appears around δ 31.7 ppm.[3] In contrast, N-alkylation would result in a downfield shift to around δ 43 ppm.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups. The C-S stretching vibration for S-alkylated pyrimidines is typically observed in the range of 1240-1260 cm⁻¹.[11]

Troubleshooting and Expert Recommendations

IssuePossible CauseRecommended Solution
Low Yield Incomplete deprotonationEnsure the use of a stoichiometric amount of a strong base. Consider using a stronger base like NaH in an anhydrous solvent.
Low reactivity of alkylating agentSwitch to a more reactive alkyl halide (e.g., from chloride to bromide or iodide). Increase the reaction temperature or prolong the reaction time, monitoring by TLC.
Side reactionsAvoid excessively high temperatures. Ensure an inert atmosphere if the reagents are sensitive to air or moisture.
Formation of N-alkylated byproducts Reaction conditions favoring N-alkylationWhile generally selective for S-alkylation, some N-alkylation can occur. Using a less polar solvent or a bulkier base may help to sterically hinder N-alkylation.
Difficulty in Purification Unreacted starting materials or byproductsOptimize the reaction stoichiometry to ensure complete consumption of the limiting reagent. Employ column chromatography for challenging separations.

Conclusion

The S-alkylation of this compound is a robust and versatile synthetic method for generating a diverse library of compounds with significant potential in drug discovery. By understanding the underlying chemical principles and carefully controlling the experimental parameters, researchers can achieve high yields of the desired S-alkylated products. This guide provides a solid foundation and a detailed protocol to empower scientists in their pursuit of novel therapeutic agents based on the privileged pyrimidine scaffold.

References

Topic: Synthesis of Metal-Organic Frameworks (MOFs) using 4,6-Diamino-2-mercaptopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Metal-Organic Frameworks (MOFs) represent a class of highly porous, crystalline materials with vast potential in catalysis, gas storage, separation, and drug delivery.[1] The incorporation of heteroatoms like sulfur into the organic linkers can impart unique chemical properties, enhancing selectivity and functionality.[2] This application note provides a detailed guide to the synthesis and characterization of a cobalt-based MOF using 4,6-Diamino-2-mercaptopyrimidine (DAMP) as the organic linker, herein referred to as Co-DAMP-MOF. The protocol is based on a solvothermal method, and this guide explains the critical causality behind experimental choices, outlines comprehensive characterization techniques for validation, and discusses the unique advantages conferred by the sulfur and nitrogen-rich DAMP ligand.

Introduction: The Rationale for Sulfur-Functionalized MOFs

The strategic selection of the organic linker is paramount in MOF synthesis, as it dictates the framework's topology, porosity, and chemical properties.[3] While many MOFs utilize carboxylate-based linkers, the use of ligands with alternative functional groups opens new avenues for material design.[4] The this compound (DAMP) ligand is particularly compelling for several reasons:

  • Multidentate Coordination: DAMP offers multiple potential coordination sites: the two amino groups, the pyrimidine ring nitrogens, and the mercapto (thiol) group. This versatility allows for the formation of robust and structurally diverse frameworks.

  • Hard and Soft Acid-Base (HSAB) Principle: The thiol group contains a "soft" sulfur donor atom. According to the HSAB theory, this soft base has a high affinity for soft Lewis acid metal ions (e.g., Hg²⁺, Pb²⁺), making sulfur-functionalized MOFs excellent candidates for heavy metal remediation.[5]

  • Catalytic Activity: The presence of Lewis acidic metal centers and basic nitrogen sites can create bifunctional catalysts. For instance, Co-DAMP-MOF has demonstrated high catalytic activity in multicomponent reactions, which is correlated with its Lewis acidity.[6]

  • Enhanced Electronic Properties: The incorporation of sulfur atoms can modify the electronic properties of the MOF, facilitating charge separation and migration, which is beneficial for applications in piezo- and photocatalysis.

This guide will focus on a reproducible solvothermal synthesis of a MOF derived from DAMP and cobalt nitrate, providing researchers with a foundational protocol for exploring this promising class of materials.

Synthesis Workflow and Ligand Coordination

The overall process involves the self-assembly of the metal salt and the organic linker under solvothermal conditions, followed by purification and rigorous characterization to confirm the formation and purity of the desired MOF.

G cluster_synthesis Synthesis & Purification cluster_characterization Material Characterization reagents 1. Reagent Preparation (Co(NO₃)₂·6H₂O + DAMP in DMF/H₂O) ultrasonication 2. Ultrasonication (20 min, 100W) reagents->ultrasonication Homogenization solvothermal 3. Solvothermal Reaction (160°C, 15h in Autoclave) ultrasonication->solvothermal Crystal Nucleation & Growth purification 4. Purification (Centrifugation, Washing with Ethyl Acetate) solvothermal->purification Isolate Product drying 5. Drying (60°C, Vacuum) purification->drying final_product Co-DAMP-MOF Powder drying->final_product Validation ftir FT-IR (Bond Formation) final_product->ftir pxrd PXRD (Crystallinity & Phase) final_product->pxrd sem SEM (Morphology) final_product->sem tga TGA (Thermal Stability) final_product->tga

Caption: Experimental workflow for the synthesis and characterization of Co-DAMP-MOF.

The coordination of the DAMP ligand to the cobalt metal center is a critical aspect of the framework's formation. Spectroscopic evidence, particularly from FT-IR, suggests that the primary coordination occurs through the deprotonated thiol group, forming a stable Co-S bond.[7][8] This is a key indicator of successful MOF synthesis.

G cluster_mof MOF Structure ligand This compound (DAMP) coordination Coordination Bonds (Co-S, Co-N) ligand->coordination Linker metal Cobalt(II) Ion (Co²⁺) metal->coordination Metal Node framework 3D Crystalline Framework coordination->framework Self-Assembly

Caption: Logical relationship of components forming the Co-DAMP-MOF.

Detailed Protocols

Materials and Reagents
ReagentGradeSupplier ExampleComments
Cobalt(II) nitrate hexahydrateAnalytical ReagentSigma-AldrichMetal source (node)
This compound (DAMP)≥98%Sigma-AldrichOrganic linker
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-AldrichPrimary solvent
Deionized Water (H₂O)Type 1MilliporeCo-solvent
Ethyl AcetateAnhydrous, ≥99.5%Fisher ScientificWashing solvent

Safety Precaution: Always handle reagents in a fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. DMF is a skin and respiratory irritant.

Step-by-Step Synthesis Protocol for Co-DAMP-MOF

This protocol is adapted from a validated method for producing a catalytically active Co-DAMP-MOF.[7][8]

  • Reagent Preparation: In a 50 mL beaker, dissolve 1 mmol of this compound and 1 mmol of Co(NO₃)₂·6H₂O in a solvent mixture of 20 mL of DMF and 5 mL of deionized H₂O.

    • Causality Note: The DMF acts as a high-boiling point solvent required for solvothermal synthesis, while the water can influence the coordination chemistry and crystal growth. The 1:1 molar ratio of ligand to metal is the starting point for this specific framework.

  • Homogenization: Place the beaker into an ultrasonic bath and sonicate the mixture for 20 minutes at room temperature (e.g., 100 W power).[8]

    • Causality Note: Ultrasonication ensures the complete dissolution and homogeneous mixing of the precursors, which is critical for uniform nucleation and the formation of a well-defined crystalline product.

  • Solvothermal Reaction: Transfer the homogenized mixture into a 100 mL Teflon-lined stainless-steel autoclave. Seal the autoclave tightly.

  • Place the sealed autoclave in a programmable laboratory oven and heat it to 160 °C for 15 hours.[7]

    • Causality Note: The high temperature and pressure of the solvothermal method provide the necessary energy for the metal-ligand coordination and self-assembly into a stable, crystalline framework. The extended reaction time allows for slow crystal growth, improving product quality.

  • Cooling and Product Collection: After 15 hours, turn off the oven and allow the autoclave to cool naturally to room temperature. Do not quench or force-cool the autoclave , as this can lead to structural defects or amorphous material.

  • Once cooled, open the autoclave in a fume hood. Collect the precipitate by centrifugation or filtration.

  • Purification: Wash the collected solid product thoroughly with ethyl acetate (3 x 20 mL) to remove any unreacted starting materials and residual DMF trapped within the pores.

    • Causality Note: This washing step, often called solvent exchange or activation, is crucial for cleaning the pores of the MOF, which is essential for achieving high surface area and accessing the active sites within the framework.

  • Drying: Dry the final purified product in a vacuum oven at 60 °C overnight. The result should be a fine powder.

Self-Validating Characterization

To confirm the successful synthesis of the Co-DAMP-MOF, a suite of characterization techniques must be employed. Each technique provides a critical piece of evidence for the material's identity and quality.

TechniqueParameter MeasuredExpected Result for Co-DAMP-MOF
Fourier-Transform Infrared (FT-IR) Spectroscopy Vibrational modes of functional groupsDisappearance of the S-H stretching band (around 2518 cm⁻¹) from the free ligand spectrum, confirming deprotonation and formation of the Co-S bond.[7][8] Shifts in C=N (1566 cm⁻¹) and N-H bending (1675 cm⁻¹) peaks also indicate coordination.[8]
Powder X-Ray Diffraction (PXRD) Crystalline structure and phase purityA distinct diffraction pattern with sharp peaks, indicating a highly crystalline material. The peak positions can be used as a fingerprint for the specific MOF phase and compared against simulated patterns or published data.[9]
Scanning Electron Microscopy (SEM) Particle morphology, size, and uniformityAnalysis reveals the shape and size of the MOF crystals. For this preparation, nanosheet microspheres have been reported.[6] Uniform morphology is an indicator of a well-controlled synthesis.
Thermogravimetric Analysis (TGA) Thermal stability and decomposition profileThe TGA curve shows the temperature at which the MOF structure begins to decompose. This provides the upper-temperature limit for its potential applications. Coordinated solvent molecules will be lost at lower temperatures (< 200 °C).[9][10]
Brunauer–Emmett–Teller (BET) Analysis Specific surface area and pore size distributionNitrogen adsorption-desorption isotherms provide the surface area and porosity. While this specific MOF has a reported low BET surface area (2.5 m² g⁻¹), this measurement is crucial for applications in adsorption and catalysis.[8]

Potential Applications

The unique chemical nature of the Co-DAMP-MOF, with its accessible cobalt and sulfur sites, makes it a promising material for various applications currently under research:

  • Heterogeneous Catalysis: It has been successfully used as a reusable catalyst for multicomponent organic reactions, leveraging its Lewis acidic sites.[6][7]

  • Heavy Metal Adsorption: While not explicitly tested for the Co-DAMP-MOF, related sulfur- and amine-functionalized MOFs show exceptional capacity and selectivity for removing heavy metal ions like Hg(II) and Pb(II) from aqueous solutions.[11][12]

  • Electrochemical Applications: Sulfur-containing MOFs are being explored as electrode materials or separators in lithium-sulfur batteries due to their ability to confine polysulfides and enhance electrochemical performance.[13][14]

This application note provides a robust and validated starting point for researchers to synthesize and explore the potential of MOFs based on the versatile this compound linker.

References

Application Notes & Protocols: Evaluating 4,6-Diamino-2-mercaptopyrimidine (DAMP) as a High-Efficacy Corrosion Inhibitor for Copper

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Copper Corrosion

Copper and its alloys are indispensable materials in a multitude of high-technology sectors, including electronics, thermal management systems, and marine engineering, owing to their exceptional conductivity and mechanical properties. However, their susceptibility to corrosion, particularly in aggressive environments containing chloride or sulfide ions, poses a significant threat to the longevity and reliability of critical components. The formation of insulating or non-uniform corrosion products can lead to premature failure, diminished performance, and substantial economic losses.

Organic corrosion inhibitors offer a practical and effective strategy to mitigate this degradation. These molecules function by adsorbing onto the metal surface, forming a protective barrier that isolates the copper from the corrosive medium. The efficacy of an organic inhibitor is intrinsically linked to its molecular structure. Compounds containing heteroatoms such as sulfur (S) and nitrogen (N), along with aromatic rings, are particularly effective due to the presence of lone-pair electrons that facilitate strong coordination with the d-orbitals of copper.

This application note provides a comprehensive technical guide on the use and evaluation of 4,6-Diamino-2-mercaptopyrimidine (DAMP) , a heterocyclic compound that has demonstrated exceptional performance as a corrosion inhibitor for copper.[1][2] We will delve into its mechanism of action and provide detailed, field-proven protocols for its electrochemical and surface-level characterization.

The Inhibition Mechanism of DAMP on Copper Surfaces

The remarkable inhibitory effect of DAMP stems from its molecular architecture. The molecule contains multiple active centers—two amino groups (-NH₂), a thiol group (-SH, which exists in its tautomeric thione form C=S), and nitrogen atoms within the pyrimidine ring—that enable robust adsorption onto the copper surface.

Quantum chemical studies have shown that the DAMP molecule adsorbs in a near-parallel orientation to the copper surface.[1][2] This adsorption is a cooperative process involving:

  • Chemisorption: The sulfur and nitrogen atoms act as primary active sites, sharing their lone-pair electrons with the vacant d-orbitals of copper atoms to form strong coordinate bonds.

  • Physisorption: The pyrimidine ring contributes to the stability of the adsorbed film through π-electron interactions with the copper surface.

This multi-center adsorption results in the formation of a dense, stable, and highly organized protective film. This film acts as a physical barrier, blocking both the anodic reaction (the dissolution of copper, Cu → Cu²⁺ + 2e⁻) and the cathodic reaction (typically the oxygen reduction reaction, O₂ + 2H₂O + 4e⁻ → 4OH⁻). Because it impedes both processes, DAMP is classified as a mixed-type inhibitor .[1][2] This mechanism is a key reason for its high inhibition efficiency.

References

Application Notes and Protocols for Determining the Antibacterial Activity of 4,6-Diamino-2-mercaptopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Imperative for Novel Antibacterial Agents

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health. The relentless evolution of resistance mechanisms necessitates a continuous search for novel antimicrobial agents with unique modes of action. Pyrimidine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including antibacterial effects.[1][2][3] Within this class, 4,6-Diamino-2-mercaptopyrimidine and its analogues are of particular interest due to their structural features that suggest potential for diverse molecular interactions.[4][5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to reliably assess the antibacterial potential of novel this compound derivatives. The protocols detailed herein are grounded in established methodologies and standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and reproducibility.[7][8][9][10][11][12]

Principle of Antibacterial Susceptibility Testing

The fundamental principle of in vitro antibacterial susceptibility testing is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][14] This is most commonly quantified as the Minimum Inhibitory Concentration (MIC). Two widely accepted methods for determining the antibacterial activity of novel compounds are the Agar Well Diffusion method for preliminary screening and the Broth Microdilution method for quantitative MIC determination.[15][16][17][18][19]

Experimental Workflow Overview

The overall experimental workflow for testing the antibacterial activity of this compound derivatives is a multi-step process that begins with compound preparation and culminates in data analysis and interpretation.

Antibacterial Testing Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis & Interpretation compound_prep Compound Preparation (Stock Solution) agar_well Agar Well Diffusion (Qualitative Screening) compound_prep->agar_well broth_micro Broth Microdilution (Quantitative MIC) compound_prep->broth_micro media_prep Media Preparation (MHB/MHA) media_prep->agar_well media_prep->broth_micro inoculum_prep Bacterial Inoculum Preparation inoculum_prep->agar_well inoculum_prep->broth_micro incubation Incubation agar_well->incubation broth_micro->incubation data_collection Data Collection (Zone Diameter/Turbidity) incubation->data_collection mic_determination MIC Determination data_collection->mic_determination interpretation Interpretation & Reporting mic_determination->interpretation

Figure 1: A comprehensive workflow for assessing the antibacterial activity of test compounds.

Protocol 1: Preliminary Screening via Agar Well Diffusion

The agar well diffusion method is a straightforward and widely used technique for the initial screening of antimicrobial activity.[17][19][20][21] It provides a qualitative assessment of a compound's ability to inhibit bacterial growth.

Materials
  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli) grown to a 0.5 McFarland turbidity standard

  • Stock solution of this compound derivative (in a suitable solvent like DMSO)

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (solvent used to dissolve the compound)

  • Incubator (35°C ± 2°C)

Step-by-Step Methodology
  • Inoculation of Agar Plates: Using a sterile swab, evenly streak the surface of the MHA plates with the standardized bacterial culture to create a uniform lawn of bacteria.

  • Creation of Wells: With a sterile cork borer, create uniform wells in the agar.

  • Application of Test Compounds: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds into the agar.

  • Incubation: Incubate the plates in an inverted position at 35°C ± 2°C for 16-20 hours.

  • Observation and Measurement: After incubation, observe the plates for clear zones of inhibition around the wells. Measure the diameter of these zones in millimeters (mm).

Interpretation of Results

The presence of a zone of inhibition indicates that the compound possesses antibacterial activity. The diameter of the zone is proportional to the extent of this activity. A larger zone of inhibition generally suggests greater potency.

Compound Concentration (µg/mL) Zone of Inhibition (mm)
This compound Derivative 1100e.g., 18
This compound Derivative 2100e.g., 12
Ciprofloxacin (Positive Control)10e.g., 25
DMSO (Negative Control)N/Ae.g., 0

Table 1: Example data presentation for Agar Well Diffusion results.

Protocol 2: Quantitative Assessment via Broth Microdilution for MIC Determination

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][15][22][23] This method provides a quantitative measure of a compound's potency.

Materials
  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial cultures adjusted to a 0.5 McFarland standard and then diluted to a final concentration of approximately 5 x 10^5 CFU/mL

  • Stock solution of this compound derivative

  • Positive control antibiotic with a known MIC for the tested strains

  • Growth control (no compound)

  • Sterility control (no bacteria)

  • Multichannel pipette

  • Plate reader (optional, for spectrophotometric reading)

  • Incubator (35°C ± 2°C)

Step-by-Step Methodology
  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compound in CAMHB directly in the 96-well plate. A typical final volume in each well is 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, except for the sterility control wells. This will result in a final volume of 200 µL per well and the desired final bacterial concentration.

  • Controls:

    • Growth Control: Wells containing only CAMHB and the bacterial inoculum.

    • Sterility Control: Wells containing only CAMHB.

    • Positive Control: A known antibiotic tested against a reference bacterial strain.

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours.[13]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[13][14][15] A plate reader can also be used to measure the optical density at 600 nm to determine growth inhibition.

Broth Microdilution Setup cluster_plate 96-Well Plate Layout Example lab_1 1 lab_2 2 lab_3 3 lab_4 4 lab_5 5 lab_6 6 lab_7 7 lab_8 8 lab_9 9 lab_10 10 lab_11 11 lab_12 12 lab_A A lab_B B lab_C C A1 128 A2 64 A3 32 A4 16 A5 8 A6 4 A7 2 A8 1 A9 0.5 A10 0.25 A11 Growth Ctrl A12 Sterility Ctrl B1 128 B2 64 B3 32 B4 16 B5 8 B6 4 B7 2 B8 1 B9 0.5 B10 0.25 B11 Growth Ctrl B12 Sterility Ctrl C1 16 C2 8 C3 4 C4 2 C5 1 C6 0.5 C7 0.25 C8 0.125 C9 0.06 C10 0.03 C11 Growth Ctrl C12 Sterility Ctrl

References

The Strategic Application of 4,6-Diamino-2-mercaptopyrimidine in the Synthesis of Advanced Pyrimidine-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive guide details the strategic application of 4,6-diamino-2-mercaptopyrimidine as a pivotal intermediate in the synthesis of medicinally important pyrimidine-based drugs. We delve into the fundamental principles governing its reactivity, provide validated, step-by-step protocols for key synthetic transformations, and explore the biological significance of the resulting compounds, particularly as kinase inhibitors for targeted cancer therapy. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for the creation of novel therapeutics.

Introduction: The Pyrimidine Scaffold and the Role of a Key Intermediate

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties[1]. Its prevalence stems from its ability to mimic endogenous nucleobases and engage in specific hydrogen bonding and π-stacking interactions with biological targets. Within the vast landscape of pyrimidine-based drug discovery, this compound (DAMP) has emerged as a highly versatile and strategic starting material.

DAMP, a stable, high-melting-point powder, offers a unique combination of reactive sites: two nucleophilic amino groups at the C4 and C6 positions, and a thiouracil moiety at the C2 position. This trifecta of functionality allows for a diverse array of chemical modifications, making it an ideal precursor for constructing complex heterocyclic systems, most notably the potent pyrido[2,3-d]pyrimidine class of kinase inhibitors. The purity of this intermediate is paramount, as impurities can lead to a cascade of issues including reduced reaction yields, the formation of undesired by-products, and difficulties in the purification of the final active pharmaceutical ingredient (API)[2].

This guide will provide an in-depth exploration of the chemical principles and practical methodologies for utilizing this compound in drug synthesis.

Foundational Chemistry: Reactivity and Mechanistic Insights

Understanding the inherent chemical properties of this compound is critical for designing successful synthetic strategies. The molecule's reactivity is primarily governed by tautomerism and the differential nucleophilicity of its sulfur and nitrogen atoms.

Thiol-Thione Tautomerism and Regioselective S-Alkylation

The 2-mercaptopyrimidine moiety exists in a tautomeric equilibrium between the thione (lactam) and thiol (latim) forms. In polar solvents, the thione form is generally favored[3][]. However, the deprotonated form, the thiolate anion, is a potent nucleophile.

G cluster_0 Thiol-Thione Tautomerism Thione Thione Form (Favored in polar solvents) Thiol Thiol Form (Favored in nonpolar solvents) Thiolate Thiolate Anion (Potent Nucleophile)

When preparing for alkylation, the first step is typically deprotonation with a suitable base. The choice of base is critical; strong bases like sodium hydroxide (NaOH) or sodium hydride (NaH) ensure complete formation of the thiolate. The subsequent alkylation with an electrophile (e.g., an alkyl halide) overwhelmingly occurs on the sulfur atom.

This high regioselectivity can be explained by the Hard and Soft Acids and Bases (HSAB) principle [5][6].

  • The thiolate anion (RS⁻) is a soft base due to the large, polarizable nature of the sulfur atom.

  • Alkyl halides (R-X) , particularly those with larger halogen atoms like bromide or iodide, are considered soft acids (electrophiles).

According to the HSAB principle, soft acids preferentially react with soft bases[6]. This strong soft-soft interaction drives the selective formation of the S-alkylated product over N-alkylation. The nitrogen atoms of the pyrimidine ring and the amino groups are harder nucleophiles and would preferentially react with hard acids.

G

Cyclocondensation to form Pyrido[2,3-d]pyrimidines

Following S-alkylation, the resulting 2-(alkylthio)-4,6-diaminopyrimidine serves as a key precursor for constructing fused ring systems. A particularly powerful transformation is the cyclocondensation reaction with α,β-unsaturated ketones or esters to form the pyrido[2,3-d]pyrimidine scaffold. This scaffold is found in numerous kinase inhibitors.

The reaction mechanism generally proceeds through an initial Michael addition of one of the amino groups to the β-carbon of the unsaturated system, followed by an intramolecular cyclization and subsequent dehydration/aromatization to yield the final fused heterocyclic product. The choice of catalyst, often an acid like glacial acetic acid, is crucial for promoting both the initial addition and the final dehydration step.

Application Protocols: Synthesis of Key Intermediates and Final Products

The following protocols are generalized from established literature procedures and are designed to be adaptable. Researchers should perform small-scale trials to optimize conditions for their specific substrates.

Protocol 1: General Procedure for S-Alkylation of this compound

This protocol describes the formation of a 2-(alkylthio)-4,6-diaminopyrimidine intermediate, a critical step for subsequent elaborations.

Materials:

  • This compound (DAMP)

  • Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Alkyl halide (e.g., n-heptyl chloride, benzyl bromide)

  • Methanol (MeOH) or Dimethylformamide (DMF)

  • Deionized water

  • Chloroform (CHCl₃) or Ethyl Acetate (EtOAc)

Procedure:

  • Deprotonation: In a round-bottom flask, dissolve 1.0 equivalent of DAMP in a suitable solvent (e.g., methanol). Add a solution of 1.0-1.1 equivalents of NaOH (e.g., 1.0 N aqueous solution) dropwise at room temperature. Stir the mixture for 1 hour. The formation of the sodium salt can be observed.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the tan-colored sodium salt of DAMP as a solid.

  • Alkylation: Dissolve the dried salt in DMF. Add 1.0-1.1 equivalents of the desired alkyl halide. Heat the reaction mixture to 50-80 °C and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the DMF under reduced pressure. Add deionized water to the residue.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent like chloroform or ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude S-alkylated product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Causality and Troubleshooting:

  • Choice of Base: NaOH is a strong, inexpensive base that effectively deprotonates the thiol. K₂CO₃ can also be used, often in DMF, and is a milder, non-hygroscopic alternative.

  • Choice of Solvent: DMF is an excellent polar aprotic solvent that readily dissolves the pyrimidine salt and facilitates Sₙ2 reactions. Methanol can be used for the initial deprotonation but is often removed before alkylation.

  • Troubleshooting - Low Yield: Ensure complete deprotonation before adding the alkyl halide. If the halide is not very reactive, increasing the temperature or reaction time may be necessary. Ensure all reagents are dry, especially when using NaH.

  • Troubleshooting - Side Products: If N-alkylation is observed, it suggests the reaction conditions may be too harsh or the electrophile is particularly hard. Using a softer leaving group on the alkylating agent (I > Br > Cl) can enhance selectivity for the soft sulfur nucleophile.

Protocol 2: Synthesis of Pyrido[2,3-d]pyrimidines via Cyclocondensation

This protocol outlines the construction of the fused pyrido[2,3-d]pyrimidine ring system, a core structure in many kinase inhibitors.

Materials:

  • 2-(Alkylthio)-4,6-diaminopyrimidine derivative (from Protocol 1)

  • α,β-Unsaturated ketone or ester (e.g., chalcones, ethyl benzoylacetate)

  • Glacial Acetic Acid

  • Ethanol (EtOH)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of the S-alkylated diaminopyrimidine in glacial acetic acid.

  • Addition of Carbonyl: Add 1.0-1.2 equivalents of the α,β-unsaturated carbonyl compound to the solution.

  • Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 24-96 hours. The reaction progress should be monitored by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker of crushed ice with stirring. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water, followed by a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol, ethyl acetate, or a mixture of DMF/water. For more challenging separations, column chromatography on silica gel is effective, often using a mobile phase of chloroform/methanol or dichloromethane/methanol.

Causality and Troubleshooting:

  • Solvent and Catalyst: Glacial acetic acid serves as both the solvent and the acid catalyst, protonating the carbonyl group to activate it for nucleophilic attack and facilitating the final dehydration step to form the aromatic pyridine ring.

  • Reaction Time: These condensations can be slow. Patience and careful TLC monitoring are key to determining the optimal reaction time and avoiding decomposition.

  • Troubleshooting - Incomplete Reaction: If the reaction stalls, the addition of a stronger acid catalyst (e.g., a drop of H₂SO₄) can sometimes be beneficial, but this should be done cautiously as it can also promote side reactions.

  • Troubleshooting - Purification Issues: The products are often colored, high-melting solids. Recrystallization is the preferred method for purification if a suitable solvent can be found. If chromatography is necessary, using a gradient elution can help separate the product from starting materials and polymeric by-products.

Data Presentation: Applications in Kinase Inhibitor Synthesis

The pyrido[2,3-d]pyrimidine scaffold synthesized from DAMP is a cornerstone of many potent and selective kinase inhibitors. These drugs target enzymes like Epidermal Growth Factor Receptor (EGFR) and PIM-1 kinase, which are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival[7][8][9].

Table 1: Examples of Synthesized Pyrido[2,3-d]pyrimidine Kinase Inhibitors and their Biological Activity

Compound ClassR-Group on Pyridine RingTarget KinaseIC₅₀ (nM)Target Cancer Cell LineReference
2-Anilino-pyrido[2,3-d]pyrimidinePhenylaminoc-Src< 10Human Colon Tumor[10]
Oxopyrido[2,3-d]pyrimidine (B1)Substituted AnilineEGFR (L858R/T790M)13H1975 (Lung Cancer)[11][12]
7-Amino-pyrido[2,3-d]pyrimidine (1)4-ChlorophenylEGFR (WT)93MCF-7 (Breast Cancer)[13]
Pyrido[2,3-d]pyrimidineVaried aryl/heteroarylPIM-111.4 - 17.2MCF-7 (Breast Cancer)[7]

IC₅₀ values represent the concentration of the drug required to inhibit 50% of the target kinase's activity or cell growth, indicating potency.

Visualization of Synthetic Pathways and Biological Mechanisms

General Synthetic Workflow

The overall synthetic strategy involves a two-step process: S-alkylation followed by cyclocondensation.

G DAMP 4,6-Diamino-2- mercaptopyrimidine (DAMP) S_Alkylated 2-(Alkylthio)-4,6- diaminopyrimidine DAMP->S_Alkylated Step 1: S-Alkylation AlkylHalide Alkyl Halide (R-X) AlkylHalide->S_Alkylated Base Base (e.g., NaOH) Base->DAMP PyridoPyrimidine Pyrido[2,3-d]pyrimidine (Kinase Inhibitor Scaffold) S_Alkylated->PyridoPyrimidine Step 2: Cyclocondensation Carbonyl α,β-Unsaturated Ketone/Ester Carbonyl->PyridoPyrimidine Acid Acid Catalyst (e.g., Acetic Acid) Acid->S_Alkylated

Targeted Biological Pathway: EGFR Inhibition

Many drugs derived from DAMP function by inhibiting the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, when overactive, drives cell proliferation and survival in many cancers. The synthesized pyrido[2,3-d]pyrimidines act as ATP-competitive inhibitors, blocking the kinase domain and preventing downstream signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS_RAF_MEK RAS-RAF-MEK Pathway EGFR->RAS_RAF_MEK Activation PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activation ATP ATP ATP->EGFR Binds to Kinase Domain Drug Pyrido[2,3-d]pyrimidine Inhibitor Drug->EGFR Blocks ATP Binding Site Proliferation Gene Transcription (Cell Proliferation, Survival) RAS_RAF_MEK->Proliferation PI3K_AKT->Proliferation EGF EGF (Ligand) EGF->EGFR

Conclusion

This compound is a powerful and cost-effective building block for the synthesis of complex, biologically active molecules. Its predictable reactivity, governed by fundamental principles like tautomerism and HSAB theory, allows for the regioselective synthesis of key intermediates. The protocols outlined herein for S-alkylation and subsequent cyclocondensation provide a robust framework for accessing the pyrido[2,3-d]pyrimidine scaffold, a core component of numerous next-generation kinase inhibitors. By understanding the chemistry of this versatile precursor, researchers are well-equipped to design and synthesize novel drug candidates for targeted therapies, particularly in the field of oncology.

References

Comprehensive Purity Assessment of 4,6-Diamino-2-mercaptopyrimidine: An Orthogonal Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Researchers

Abstract

This application note provides a detailed guide to the analytical techniques for assessing the purity of 4,6-Diamino-2-mercaptopyrimidine (DAMP), a critical heterocyclic building block in pharmaceutical synthesis. We advocate for an orthogonal analytical strategy, combining a primary chromatographic separation with complementary spectroscopic and titrimetric techniques to ensure a comprehensive and reliable purity profile. This document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC) for related substances, non-aqueous potentiometric titration for assay, and confirmatory spectroscopic identification, designed for researchers, quality control analysts, and drug development professionals.

Introduction: The Critical Role of Purity

This compound (DAMP), also known as 6-Amino-2-thiocytosine, is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including antiviral and anticancer agents.[1] Its molecular structure, featuring amino groups and a reactive thiol moiety, makes it a versatile precursor for constructing complex heterocyclic systems.[2][3] The purity of DAMP is paramount, as even trace impurities can lead to significant side reactions, reduced yield of the final API, and the introduction of potentially toxic byproducts into the drug product.

Regulatory bodies like the International Council for Harmonisation (ICH) mandate stringent purity thresholds for starting materials and intermediates. Therefore, a robust, multi-faceted analytical strategy is not merely good practice but a regulatory necessity. This guide moves beyond a single-method approach to detail an orthogonal workflow, ensuring that impurities with different physicochemical properties are effectively detected and quantified.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₄H₆N₄S [4]
Molecular Weight 142.18 g/mol [4]
CAS Number 1004-39-3 [4]
Appearance Pale beige to light brown or yellow/green solid powder [5]
Melting Point >280 °C (decomposes) [6][7]

| Solubility | Soluble in 1 M NaOH, sparingly soluble in water |[5] |

Potential Impurities: A Synthesis-Based Perspective

A thorough understanding of the synthetic route is crucial for predicting potential impurities. DAMP is commonly synthesized via the condensation of thiourea and malononitrile.[1] Based on this pathway, potential process-related impurities could include:

  • Unreacted Starting Materials: Thiourea, Malononitrile.

  • Side-Reaction Products: Oxidized species (e.g., the corresponding disulfide), products of hydrolysis, or incompletely cyclized intermediates.

  • Residual Solvents: Methanol, water, or other solvents used during synthesis and purification.[1]

An Orthogonal Strategy for Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. We employ an orthogonal approach, using methods with different separation and detection principles to build confidence in the analytical results. This strategy ensures that impurities that might co-elute in one system are resolved and detected by another.

cluster_0 Purity Assessment Workflow Sample DAMP Bulk Sample HPLC HPLC (Primary Technique) Sample->HPLC Titration Non-Aqueous Titration (Assay) Sample->Titration Spectroscopy Spectroscopic ID (Confirmatory) Sample->Spectroscopy Thermal Thermal/Residual (Complementary) Sample->Thermal Purity Related Substances (% Area) HPLC->Purity Assay Purity by Mass (Assay % w/w) Titration->Assay Identity Structural Confirmation Spectroscopy->Identity Residuals Volatiles / Inorganics Thermal->Residuals Final Certificate of Analysis (Complete Purity Profile) Purity->Final Assay->Final Identity->Final Residuals->Final

Figure 1: Orthogonal workflow for comprehensive purity assessment of DAMP.

Primary Technique: Reversed-Phase HPLC for Related Substances

High-Performance Liquid Chromatography is the cornerstone of purity assessment due to its high resolving power and sensitivity for detecting structurally similar impurities. A reversed-phase method is ideal for a moderately polar compound like DAMP.

Causality Behind Method Choices
  • Column: A C18 stationary phase provides a non-polar surface suitable for retaining DAMP and related pyrimidine derivatives via hydrophobic interactions.[8][9]

  • Mobile Phase: An acetonitrile/water gradient allows for the elution of compounds with a range of polarities. The addition of a buffer (e.g., phosphate) or acid (e.g., formic acid for MS compatibility) is critical to control the ionization state of the amino and thiol groups, ensuring sharp, symmetrical peaks.[8][10]

  • Detection: DAMP contains a chromophore, making UV detection highly effective. A photodiode array (PDA) detector is recommended to assess peak purity and aid in the identification of unknown impurities by comparing their UV spectra.[9]

Experimental Protocol: HPLC Purity Method
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of DAMP into a 50 mL volumetric flask.

    • Dissolve in a small amount of 0.1 M NaOH, then dilute to volume with a 50:50 mixture of water and acetonitrile. This stock solution has a concentration of ~0.5 mg/mL.

    • Prepare a sensitivity solution by diluting the stock solution 1:100 (to 0.5%).

  • Chromatographic Conditions:

    Table 2: HPLC Method Parameters

    Parameter Condition
    Column C18, 4.6 x 150 mm, 5 µm
    Mobile Phase A 20 mM Potassium Phosphate, pH 3.0
    Mobile Phase B Acetonitrile
    Gradient 5% B to 60% B over 20 min; hold at 60% B for 5 min
    Flow Rate 1.0 mL/min
    Column Temp. 30 °C
    Injection Vol. 10 µL
    Detection PDA Detector, 230 nm & 275 nm

    | Run Time | 30 minutes |

  • System Suitability Testing (SST): Before sample analysis, perform injections of a standard solution to verify system performance. This is a self-validating step to ensure data integrity.

    Table 3: System Suitability Test (SST) Criteria

    Parameter Acceptance Criteria Rationale
    Tailing Factor (T) 0.8 ≤ T ≤ 1.5 Ensures peak symmetry.
    Theoretical Plates (N) > 2000 Measures column efficiency.
    Repeatability (RSD) ≤ 2.0% for 5 replicate injections Confirms system precision.

    | Resolution (Rs) | > 2.0 between DAMP and nearest impurity | Ensures separation of key peaks. |

  • Data Analysis:

    • Integrate all peaks in the chromatogram of the sample solution.

    • Calculate the percentage of each impurity using the area normalization method: % Impurity = (Areaimpurity / Areatotal) x 100

    • Disregard any peaks below the reporting threshold (typically 0.05%). The total purity is calculated as 100% minus the sum of all impurity percentages.

cluster_1 HPLC Analysis Workflow Prep Sample & Standard Preparation SST System Suitability Testing (SST) Prep->SST Pass SST Pass? SST->Pass Inject Inject Sample Sequence Acquire Data Acquisition (Chromatogram) Inject->Acquire Integrate Peak Integration Acquire->Integrate Calculate Calculate % Area for all peaks Integrate->Calculate Report Final Report (Purity & Impurity Profile) Calculate->Report Pass->Prep No, troubleshoot Pass->Inject Yes

Figure 2: Step-by-step workflow for the HPLC purity analysis.

Confirmatory and Complementary Techniques

Assay by Non-Aqueous Potentiometric Titration

While HPLC provides a profile of related substances, it is not an absolute measure of purity by mass. A titrimetric assay provides an orthogonal, quantitative value for the main component. Given that DAMP has basic amino groups and an acidic thiol group (in its thione tautomeric form), a non-aqueous acid-base titration is highly effective.

Principle: The basic nitrogen atoms of the pyrimidine ring can be titrated with a strong acid, like perchloric acid, in a non-aqueous solvent such as glacial acetic acid. The endpoint is detected potentiometrically using a suitable electrode system. This method provides a direct measure of the amount of DAMP substance, independent of its chromatographic response factor.

  • Reagents & Equipment:

    • Perchloric acid (0.1 N) in glacial acetic acid, standardized.

    • Glacial acetic acid.

    • Automatic potentiometric titrator with a glass-pH electrode or equivalent.

  • Procedure:

    • Accurately weigh approximately 100 mg of DAMP into a clean, dry beaker.

    • Dissolve the sample in 50 mL of glacial acetic acid.

    • Titrate with standardized 0.1 N perchloric acid, recording the potential (mV) versus the volume of titrant added.

    • Determine the endpoint from the point of maximum inflection on the titration curve.

    • Perform a blank titration with 50 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.

  • Calculation:

    • Assay % (w/w) = [(Vsample - Vblank) x N x EW] / Wsample x 100

    • Where:

      • V = Volume of titrant (mL)

      • N = Normality of perchloric acid titrant

      • EW = Equivalent Weight of DAMP (142.18 g/mol , assuming 1:1 stoichiometry)

      • Wsample = Weight of sample (mg)

Spectroscopic Identity Confirmation

Spectroscopic methods confirm that the main peak in the chromatogram corresponds to the correct molecular structure.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound. For DAMP, High-Resolution Mass Spectrometry (HRMS) using ESI-TOF should show a protonated molecular ion [M+H]⁺ at m/z 241.1481 (for an S-heptylated derivative) or a similar expected value for the parent compound, confirming the elemental composition.[2][3]

  • ¹H NMR Spectroscopy: Confirms the chemical structure by showing characteristic proton signals. The spectrum of DAMP would exhibit signals for the amino protons and the lone aromatic proton on the pyrimidine ring.[2][11]

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present. The IR spectrum of DAMP shows characteristic N-H stretching bands for the amino groups around 3200-3500 cm⁻¹ and vibrations associated with the thioamide group.[3][12]

Analysis of Residuals
  • Loss on Drying (LOD): A gravimetric method to determine the amount of volatile matter (primarily water and residual solvents) in the sample.

  • Thermogravimetric Analysis (TGA): Provides a more detailed profile of weight loss as a function of temperature, helping to differentiate between water and other organic solvents.

Conclusion

The purity assessment of this compound requires a scientifically sound, multi-technique approach. Relying solely on a single HPLC analysis is insufficient for the rigorous demands of pharmaceutical development. The orthogonal strategy detailed in this note—combining high-resolution chromatography for impurity profiling, a classic titrimetric assay for an absolute purity value, and spectroscopic techniques for identity confirmation—creates a robust and self-validating system. This comprehensive characterization ensures the quality and consistency of this vital synthetic intermediate, ultimately contributing to the safety and efficacy of the final drug product.

References

Application Notes and Protocols for Evaluating the Antioxidant Capacity of 4,6-Diamino-2-mercaptopyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential and Antioxidant Dichotomy of Mercaptopyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The introduction of amino and mercapto functional groups, as seen in 4,6-Diamino-2-mercaptopyrimidine, bestows unique chemical reactivity upon this heterocyclic system. The presence of a thiol (-SH) group, in particular, suggests a potential for significant antioxidant activity. Thiols are known to be effective radical scavengers and can participate in redox-sensitive signaling pathways within the cell.[4]

However, the very characteristic that implies antioxidant potential—the reactive sulfhydryl group—also presents a significant analytical challenge. It is well-documented that thiol-containing compounds can directly interact with the reagents used in common antioxidant capacity assays, leading to potential artifacts and misinterpretation of results.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to design and execute a robust evaluation of the antioxidant capacity of this compound and its derivatives. We will delve into the mechanistic underpinnings of four standard antioxidant assays—DPPH, ABTS, FRAP, and ORAC—with a critical focus on the potential for thiol interference and strategies to mitigate it. Our objective is to equip the researcher with not just protocols, but with the scientific rationale to generate reliable and meaningful data for this promising class of compounds.

Understanding the Challenge: Thiol Interference in Antioxidant Assays

The majority of in vitro antioxidant assays are based on either hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. Thiol compounds can participate in both, but their strong reducing potential can lead to non-specific reactions with the assay's indicator molecules, independent of true radical scavenging activity.

  • Single Electron Transfer (SET) Assays (DPPH, ABTS, FRAP): In these assays, a colored radical or metal complex is reduced by the antioxidant, resulting in a color change. Thiols can directly donate an electron to these indicators, causing a color change that can be mistaken for radical scavenging.[6]

  • Hydrogen Atom Transfer (HAT) Assays (ORAC): These assays measure the ability of an antioxidant to quench a peroxyl radical by donating a hydrogen atom. While generally considered less prone to interference from non-radical reducing agents, the possibility of side reactions with thiols cannot be entirely dismissed.

Therefore, a multi-assay approach is not just recommended but essential for a comprehensive and accurate assessment of the antioxidant properties of this compound-based compounds.

Recommended Assays and Protocols

Herein, we provide detailed protocols for four widely used antioxidant assays, along with specific considerations for testing thiol-containing compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a popular and rapid method for screening antioxidant activity. It is based on the reduction of the stable DPPH radical, which is a deep violet color, to the non-radical form, DPPH-H, which is a pale yellow.[7]

Causality of Experimental Choices: The choice of methanol as a solvent is common due to the good solubility of both DPPH and many organic compounds. The incubation time is critical, as the reaction kinetics can vary between different antioxidants. For thiol-containing compounds, it is crucial to perform a time-course experiment to observe if the reduction of DPPH is rapid and sustained, which is characteristic of true radical scavenging, or slow and continuous, which might indicate a non-specific reduction.

Protocol Validation: A key validation step for thiol-containing compounds is the inclusion of a thiol-blocking control. N-ethylmaleimide (NEM) is a compound that specifically reacts with and blocks free sulfhydryl groups. By pre-treating the this compound compound with NEM and then performing the DPPH assay, any observed reduction in "antioxidant" activity can be attributed to the thiol group.

Experimental Protocol: DPPH Assay

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark, amber bottle at 4°C.

    • Test Compound Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO, methanol) at a concentration of 1 mg/mL.

    • Trolox Standard Stock Solution (1 mM): Dissolve 2.5 mg of Trolox in 10 mL of methanol.

    • (Optional) N-ethylmaleimide (NEM) Solution (10 mM): Prepare fresh by dissolving 1.25 mg of NEM in 1 mL of the same solvent used for the test compound.

  • Assay Procedure:

    • Prepare a series of dilutions of the test compound and Trolox standard in methanol.

    • In a 96-well microplate, add 20 µL of each dilution of the test compound, Trolox standard, or blank (methanol) to triplicate wells.[8]

    • (Optional NEM Control): In a separate set of wells, pre-incubate 20 µL of the test compound dilutions with 5 µL of NEM solution for 15 minutes at room temperature before proceeding.

    • Add 180 µL of the 0.1 mM DPPH solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.[9]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

    • Plot the % inhibition against the concentration of the test compound and Trolox to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

    • Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Visualization of DPPH Assay Workflow

DPPH_Workflow Reagents Reagent Preparation - DPPH Solution (0.1 mM) - Test Compound Dilutions - Trolox Standard Dilutions Plate_Setup Plate Setup (96-well) - 20 µL Sample/Standard/Blank Reagents->Plate_Setup Add_DPPH Add 180 µL DPPH Solution Plate_Setup->Add_DPPH Incubation Incubate in Dark (30 min, RT) Add_DPPH->Incubation Measurement Measure Absorbance @ 517 nm Incubation->Measurement Analysis Data Analysis - % Inhibition - IC50 - TEAC Measurement->Analysis

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color.[10] This assay is applicable to both hydrophilic and lipophilic antioxidants.

Causality of Experimental Choices: The pre-formation of the ABTS•+ radical is crucial for this assay. The reaction between ABTS and potassium persulfate generates the radical, and the subsequent dilution to a specific absorbance ensures consistency between experiments. The use of a physiological pH (7.4) makes this assay more relevant to biological systems compared to the methanolic conditions of the DPPH assay.

Protocol Validation: Similar to the DPPH assay, the use of NEM as a thiol-blocking agent is a critical control. Additionally, observing the reaction kinetics is important. A biphasic kinetic pattern has been reported for the reaction between biothiols and ABTS•+, which can complicate the interpretation of results if not properly accounted for.[11][12]

Experimental Protocol: ABTS Assay

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is stable for up to 2 days when stored in the dark at 4°C.

    • Diluted ABTS•+ Solution: On the day of the assay, dilute the ABTS•+ working solution with phosphate-buffered saline (PBS, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Test Compound and Trolox Standard Solutions: Prepare as described for the DPPH assay.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound and Trolox standard.

    • In a 96-well microplate, add 10 µL of each dilution of the test compound, Trolox standard, or blank to triplicate wells.

    • Add 190 µL of the diluted ABTS•+ solution to all wells.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.[5]

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

    • Determine the IC50 value and/or TEAC.

Visualization of ABTS Assay Workflow

ABTS_Workflow Radical_Gen ABTS•+ Generation - Mix ABTS (7 mM) &  K2S2O8 (2.45 mM) - Incubate 12-16h in dark Dilution Dilute ABTS•+ with PBS (pH 7.4) to Abs ~0.7 @ 734 nm Radical_Gen->Dilution Add_ABTS Add 190 µL Diluted ABTS•+ Dilution->Add_ABTS Plate_Setup Plate Setup (96-well) - 10 µL Sample/Standard/Blank Plate_Setup->Add_ABTS Incubation Incubate 6 min, RT Add_ABTS->Incubation Measurement Measure Absorbance @ 734 nm Incubation->Measurement Analysis Data Analysis - % Inhibition - IC50 - TEAC Measurement->Analysis

Caption: Workflow for the ABTS radical scavenging assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[6]

Causality of Experimental Choices: This assay is conducted under acidic conditions (pH 3.6), which can affect the ionization state and reactivity of the test compound. The reaction is typically rapid, and the endpoint is stable.

Protocol Validation: The FRAP assay is reported to be less responsive to thiol-containing compounds like glutathione.[13][14] However, some studies have shown synergistic effects and over-oxidation when thiols are present in a mixture with other antioxidants like phenols.[6] Therefore, it is crucial to run the this compound compound alone and in combination with a known antioxidant to check for non-additive effects. An NEM control is also advisable.

Experimental Protocol: FRAP Assay

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 800 mL of deionized water. Add 16 mL of glacial acetic acid and adjust the volume to 1 L with deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 10 mL of 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use.[6]

    • Ferrous Sulfate (FeSO₄) Standard Solutions: Prepare a series of dilutions of FeSO₄ (0.1 to 2.0 mM) in deionized water.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well microplate, add 10 µL of each dilution of the test compound, FeSO₄ standard, or blank to triplicate wells.

    • Add 190 µL of the pre-warmed FRAP reagent to all wells.

    • Incubate at 37°C for 4 minutes.[6]

    • Measure the absorbance at 593 nm.[15]

  • Data Analysis:

    • Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.

    • Determine the FRAP value of the test compound from the standard curve and express the results as µM Fe(II) equivalents.

Visualization of FRAP Assay Workflow

FRAP_Workflow Reagent_Prep FRAP Reagent Prep (Fresh) - 10:1:1 ratio of:  - Acetate Buffer (pH 3.6)  - TPTZ Solution (10 mM)  - FeCl3 Solution (20 mM) - Warm to 37°C Add_FRAP Add 190 µL FRAP Reagent Reagent_Prep->Add_FRAP Plate_Setup Plate Setup (96-well) - 10 µL Sample/Standard/Blank Plate_Setup->Add_FRAP Incubation Incubate 4 min, 37°C Add_FRAP->Incubation Measurement Measure Absorbance @ 593 nm Incubation->Measurement Analysis Data Analysis - FeSO4 Standard Curve - Express as µM Fe(II) Equivalents Measurement->Analysis ORAC_Workflow Plate_Setup Plate Setup (Black 96-well) - 25 µL Sample/Standard/Blank - 150 µL Fluorescein Pre_Incubate Pre-incubate 10 min, 37°C Plate_Setup->Pre_Incubate Add_AAPH Initiate Reaction Add 25 µL AAPH Pre_Incubate->Add_AAPH Kinetic_Read Kinetic Fluorescence Reading (Ex: 485 nm, Em: 520 nm) Every 2 min for >60 min Add_AAPH->Kinetic_Read Analysis Data Analysis - Calculate Area Under Curve (AUC) - Trolox Standard Curve - Express as µM TE Kinetic_Read->Analysis

References

Application Note & Protocol: Leveraging 4,6-Diamino-2-mercaptopyrimidine for the Controlled Synthesis of Functional Gold Nanoparticles

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract: Gold nanoparticles (AuNPs) are at the forefront of nanomedical innovation, serving as versatile platforms for drug delivery, bioimaging, and diagnostics.[1][2] The therapeutic efficacy and biological fate of these nanoparticles are critically dependent on their surface chemistry. This guide provides an in-depth exploration of 4,6-Diamino-2-mercaptopyrimidine (DAMP), a multifunctional ligand for the synthesis and surface functionalization of AuNPs. We detail the underlying chemical principles, provide a robust, step-by-step protocol for preparing DAMP-functionalized AuNPs, and discuss essential characterization techniques. The causality behind experimental choices is explained to empower researchers to rationally design and validate nanoparticles tailored for advanced biomedical applications, such as the development of novel anti-infective agents.[3][4]

The Scientific Rationale: Why DAMP for Gold Nanoparticle Functionalization?

The efficacy of a gold nanoparticle in a biological system is dictated by its size, stability, and the functional groups it presents to its environment. This compound (DAMP), also referred to as 4,6-diamino-2-pyrimidinethiol (DAPT), is an exceptional ligand for AuNP synthesis due to its unique trifecta of functional domains: the thiol group, the amino groups, and the pyrimidine ring.

  • The Thiol Anchor (Mercapto Group): The core of the interaction is the strong, semi-covalent bond formed between the sulfur atom of the thiol group (-SH) and the gold surface atoms.[5] This process, known as chemisorption, involves the oxidative addition of the S-H bond to the gold surface, creating a stable gold-thiolate (Au-S) linkage with a bond energy of approximately 44 kcal/mol.[5] This robust bond ensures that the DAMP molecule remains firmly attached to the nanoparticle, providing long-term stability.

  • The Stabilizing Corona (Amino Groups & Pyrimidine Ring): The two primary amine (-NH2) groups and the nitrogen atoms within the pyrimidine ring project outwards from the nanoparticle surface. In an aqueous environment, these nitrogen-containing groups can become protonated, creating a positive surface charge. This leads to strong electrostatic repulsion between individual nanoparticles, preventing them from aggregating and settling out of solution.[6] This electrostatic stabilization is crucial for maintaining a monodispersed colloidal solution.

  • The Functional Interface (Amino Groups): The primary amines also serve as versatile chemical handles for subsequent bioconjugation. They can be readily coupled to other molecules of interest—such as drugs, targeting ligands (antibodies, peptides), or imaging agents—using well-established chemistries (e.g., NHS-ester or EDC/NHS coupling), thereby transforming the nanoparticle into a targeted therapeutic or diagnostic agent.[7]

DAMP_AuNP_Interaction cluster_AuNP Gold Nanoparticle Surface AuNP Au(0) Surface Atoms DAMP This compound (DAMP) Thiol (-SH) Amino (-NH2) Pyrimidine Ring Amino (-NH2) DAMP:f0->AuNP Chemisorption: Strong Au-S Bond Formation caption Mechanism of DAMP binding to a gold surface.

Figure 1: DAMP molecule interaction with the AuNP surface.

Experimental Protocol: One-Pot Synthesis of DAMP-Functionalized AuNPs

This protocol describes a one-pot aqueous synthesis where DAMP is present during the chemical reduction of a gold salt. This method ensures that DAMP acts as a capping agent from the moment of nanoparticle nucleation, promoting the formation of small, stable particles. The use of sodium borohydride (NaBH₄), a strong reducing agent, facilitates rapid reduction and the generation of small nuclei, which is critical for producing ultrasmall nanoparticles.[8]

Materials and Equipment
Reagent / Equipment Specification Supplier Example Purpose
Hydrogen tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O)ACS grade, ≥99.9%Sigma-AldrichGold precursor
This compound (DAMP)≥98%BenchChemCapping/Stabilizing Ligand
Sodium borohydride (NaBH₄)≥98%Sigma-AldrichReducing Agent
Ultrapure WaterType I, 18.2 MΩ·cmMilli-Q® systemSolvent
GlasswareBorosilicate flasks, beakers, graduated cylinders-Reaction vessels
Magnetic Stirrer with Stir Bars--Ensure homogeneous reaction
SpectrophotometerUV-Visible capable-Characterization
Dialysis Tubing3.5 kDa MWCO-Purification
Step-by-Step Synthesis Procedure
  • Preparation of Stock Solutions:

    • Gold Precursor (10 mM HAuCl₄): Dissolve 39.4 mg of HAuCl₄·3H₂O in 10.0 mL of ultrapure water. Store in a dark glass vial at 4°C. Causality: A concentrated stock allows for precise addition and minimizes volume changes in the reaction.

    • DAMP Ligand (10 mM): Dissolve 14.2 mg of DAMP in 10.0 mL of ultrapure water. Gentle heating or sonication may be required for full dissolution. Prepare this solution fresh before use. Causality: Fresh preparation prevents potential degradation of the thiol group.

    • Reducing Agent (50 mM NaBH₄): Dissolve 18.9 mg of NaBH₄ in 10.0 mL of ultrapure water. This solution must be prepared immediately before use and kept on ice. Causality: NaBH₄ hydrolyzes rapidly in water; preparing it fresh and cold ensures maximum reductive potency.

  • Nanoparticle Synthesis Reaction:

    • In a 100 mL Erlenmeyer flask, add 48.0 mL of ultrapure water and a magnetic stir bar.

    • While stirring vigorously, add 0.5 mL of the 10 mM HAuCl₄ stock solution. The solution will be a faint yellow.

    • Add 0.5 mL of the 10 mM DAMP stock solution.

    • Place the flask in an ice bath and allow it to cool for 10-15 minutes under continuous stirring. Causality: Low temperature moderates the reaction rate, preventing uncontrolled growth and aggregation of nanoparticles.

    • Using a pipette, rapidly inject 1.0 mL of the ice-cold 50 mM NaBH₄ solution into the flask.

    • An immediate color change from yellow to a ruby red or wine-red should be observed.[9] This indicates the formation of gold nanoparticles.

    • Leave the solution stirring in the ice bath for 1 hour, then remove from the ice and allow it to stir at room temperature for an additional 2-3 hours to ensure the reaction is complete.

  • Purification:

    • Transfer the nanoparticle solution to a prepared dialysis bag (3.5 kDa MWCO).

    • Dialyze against 2 L of ultrapure water for 48 hours, changing the water every 8-12 hours. Causality: Dialysis effectively removes unreacted reagents, excess ions (Na⁺, Cl⁻, BH₄⁻), and unbound DAMP, which is critical for biological applications.

    • After dialysis, collect the purified DAMP-AuNP solution and store it at 4°C in the dark.

Synthesis_Workflow prep_haucl4 Prepare 10 mM HAuCl₄ Solution mix Mix H₂O, HAuCl₄, and DAMP in Flask prep_haucl4->mix prep_damp Prepare 10 mM DAMP Solution prep_damp->mix prep_nabh4 Prepare 50 mM NaBH₄ Solution (Ice-Cold) inject Rapidly Inject Ice-Cold NaBH₄ prep_nabh4->inject cool Cool Mixture in Ice Bath (15 min) mix->cool cool->inject react Stir (1 h on ice, 2 h at RT) inject->react purify Purify via Dialysis (48 h) react->purify store Store DAMP-AuNPs at 4°C purify->store caption Workflow for the one-pot synthesis of DAMP-AuNPs.

Figure 2: A step-by-step workflow of the synthesis protocol.

A Self-Validating System: Essential Characterization

Characterization is not merely a final step but an integral part of a self-validating protocol. It confirms the successful synthesis, determines the physical properties of the nanoparticles, and ensures batch-to-batch reproducibility.

Technique Purpose Expected Result / Observation
UV-Visible Spectroscopy Confirm AuNP formation and assess stability.A distinct Surface Plasmon Resonance (SPR) peak between 515-530 nm. The peak's sharpness indicates monodispersity; a broad or secondary peak suggests aggregation.[10]
Transmission Electron Microscopy (TEM) Visualize size, shape, and size distribution.Images should show discrete, roughly spherical nanoparticles. Image analysis will yield the core diameter (e.g., target <5 nm for certain applications).[10][11]
Dynamic Light Scattering (DLS) Measure hydrodynamic diameter and surface charge.The hydrodynamic diameter will be larger than the TEM core size due to the DAMP layer and hydration shell. Zeta potential should be positive, confirming electrostatic stabilization.
X-ray Photoelectron Spectroscopy (XPS) Confirm surface functionalization with DAMP.Deconvolution of the S 2p spectrum should show a peak around 162 eV, characteristic of a gold-thiolate bond, and an absence of the free thiol peak (~164 eV).[5]

Application Focus: Size-Dependent Antibacterial Activity

A compelling application of DAMP-functionalized AuNPs is in combating multidrug-resistant bacteria. Research has demonstrated that the antibacterial spectrum of these nanoparticles is critically dependent on their size.[3] By tuning the synthesis parameters (e.g., the ratio of reducing agent to gold precursor), particles of different sizes can be produced, each with distinct biological activities.

  • Large DGNPs (~14 nm): Show virtually no antibacterial effect.[11]

  • Medium DGNPs (3-4 nm): Exhibit selective activity, primarily against Gram-negative bacteria.[11]

  • Ultrasmall DGNPs (<2 nm): Possess a broad antibacterial spectrum, with high efficacy against both Gram-negative and Gram-positive bacteria.[3][11]

This size-dependent activity highlights the importance of precise synthesis control and thorough characterization. The ultrasmall particles are believed to have enhanced interaction with and penetration of bacterial cell walls, leading to metabolic imbalance and cell death.[4]

Application_Concept cluster_nps DAMP-AuNP Size cluster_bacteria Antibacterial Spectrum l_dgnp Large (~14 nm) m_dgnp Medium (3-4 nm) no_effect No Significant Effect l_dgnp->no_effect u_dgnp Ultrasmall (<2 nm) gram_neg Gram-Negative Bacteria m_dgnp->gram_neg Effective u_dgnp->gram_neg Highly Effective gram_pos Gram-Positive Bacteria u_dgnp->gram_pos Highly Effective caption Relationship between DAMP-AuNP size and antibacterial activity.

References

Application Notes and Protocols for the Synthesis of 14-O-[(4,6-Diamino-pyrimidine-2-yl) thioacetyl] mutilin (DPTM)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of DPTM in Antibacterial Drug Discovery

The relentless rise of antibiotic resistance necessitates the urgent development of novel antimicrobial agents with unique mechanisms of action. Pleuromutilin and its derivatives represent a promising class of antibiotics that inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit. This distinct mode of action results in a low propensity for cross-resistance with other established antibiotic classes.

14-O-[(4,6-Diamino-pyrimidine-2-yl) thioacetyl] mutilin (DPTM) is a novel semi-synthetic derivative of pleuromutilin that has demonstrated potent in vitro and in vivo activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The introduction of the 4,6-diaminopyrimidine moiety at the C-14 position via a thioacetyl linker has been shown to enhance the antibacterial efficacy of the parent pleuromutilin scaffold. These promising attributes position DPTM as a compelling candidate for further investigation in the quest for new treatments for challenging bacterial infections.

This comprehensive guide provides detailed methodologies for the synthesis of DPTM, offering insights into the underlying chemical principles and experimental best practices. The protocols outlined herein are designed to be a valuable resource for researchers in medicinal chemistry and drug development.

Synthetic Strategy: A Two-Step Approach to DPTM

The synthesis of DPTM is efficiently achieved through a two-step process commencing from the readily available natural product, pleuromutilin. The core of this strategy lies in the selective activation of the primary hydroxyl group at the C-22 position of the glycolic acid side chain, followed by a nucleophilic substitution with the desired thiol.

The overall synthetic workflow can be summarized as follows:

  • Activation of the C-22 Hydroxyl Group: The primary hydroxyl group of pleuromutilin is selectively activated to create a good leaving group. This is typically accomplished through tosylation, converting the hydroxyl group into a tosylate ester. This step is crucial as it renders the C-22 position susceptible to nucleophilic attack.

  • Nucleophilic Substitution with 4,6-Diaminopyrimidine-2-thiol: The activated intermediate, 22-O-tosylpleuromutilin, is then reacted with 4,6-diaminopyrimidine-2-thiol. The thiol group of the pyrimidine derivative acts as a nucleophile, displacing the tosylate group to form the desired thioether linkage and yield the final product, DPTM.

Diagram of the Synthetic Pathway:

G pleuromutilin Pleuromutilin tosylpleuromutilin 22-O-Tosylpleuromutilin (Activated Intermediate) pleuromutilin->tosylpleuromutilin Tosylation (Activation) dptm 14-O-[(4,6-Diamino-pyrimidine-2-yl) thioacetyl] mutilin (DPTM) tosylpleuromutilin->dptm thiol 4,6-Diaminopyrimidine-2-thiol thiol->dptm Nucleophilic Substitution

Caption: Synthetic workflow for DPTM production.

Experimental Protocols

Part 1: Synthesis of 22-O-Tosylpleuromutilin (Activated Intermediate)

This protocol details the tosylation of the primary hydroxyl group of pleuromutilin to yield the key intermediate, 22-O-tosylpleuromutilin. This method is adapted from established procedures for the modification of pleuromutilin.[1][2]

Materials and Reagents:

ReagentFormulaM.W.QuantityMoles (mmol)
PleuromutilinC₂₂H₃₄O₅378.501.0 g2.64
p-Toluenesulfonyl chloride (TsCl)C₇H₇ClO₂S190.650.60 g3.15
Triethylamine (TEA)C₆H₁₅N101.191.1 mL7.92
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9320 mL-

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve pleuromutilin (1.0 g, 2.64 mmol) in anhydrous dichloromethane (20 mL).

  • Addition of Reagents: Cool the solution to 0 °C using an ice bath. To the stirred solution, add triethylamine (1.1 mL, 7.92 mmol) followed by the portion-wise addition of p-toluenesulfonyl chloride (0.60 g, 3.15 mmol).

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane 1:1). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, quench the reaction by adding 20 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 50%) to afford 22-O-tosylpleuromutilin as a white solid.

Expected Yield: 75-85%

Part 2: Synthesis of 14-O-[(4,6-Diamino-pyrimidine-2-yl) thioacetyl] mutilin (DPTM)

This protocol outlines the nucleophilic substitution reaction between 22-O-tosylpleuromutilin and 4,6-diaminopyrimidine-2-thiol to produce the final compound, DPTM. The conditions are based on analogous thioether formations with pleuromutilin derivatives.

Materials and Reagents:

ReagentFormulaM.W.QuantityMoles (mmol)
22-O-TosylpleuromutilinC₂₉H₄₀O₇S532.69500 mg0.94
4,6-Diaminopyrimidine-2-thiolC₄H₆N₄S142.18160 mg1.13
Potassium Carbonate (K₂CO₃)K₂CO₃138.21260 mg1.88
N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO73.0910 mL-

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 22-O-tosylpleuromutilin (500 mg, 0.94 mmol) in anhydrous N,N-dimethylformamide (10 mL).

  • Addition of Reagents: To the stirred solution, add 4,6-diaminopyrimidine-2-thiol (160 mg, 1.13 mmol) and potassium carbonate (260 mg, 1.88 mmol).

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., dichloromethane/methanol 9:1).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 50 mL of ice-cold water. A precipitate may form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with water (2 x 20 mL) and brine (20 mL), then dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 1% to 10%) to yield 14-O-[(4,6-Diamino-pyrimidine-2-yl) thioacetyl] mutilin as a solid.

Expected Yield: 60-75%

Characterization and Validation

The identity and purity of the synthesized 14-O-[(4,6-Diamino-pyrimidine-2-yl) thioacetyl] mutilin should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure of the final product and key intermediates.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized compound, confirming its elemental composition.

  • Purity Analysis: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC).

Safety Precautions

  • All synthetic procedures should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal instructions.

  • Anhydrous solvents are hygroscopic and should be handled under an inert atmosphere.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in tosylation step Incomplete reactionEnsure anhydrous conditions. Increase reaction time or slightly increase the amount of TsCl and TEA.
Degradation of productAvoid excessive heating during work-up.
Incomplete reaction in the final step Insufficient activation of thiolConsider using a stronger base or a different solvent. Pre-stirring the thiol with the base before adding the tosylate may be beneficial.
Steric hindranceIncrease reaction temperature or time.
Multiple spots on TLC of final product Side reactions or impuritiesOptimize purification conditions (e.g., different solvent system for chromatography).

Conclusion

The synthetic methods detailed in this application note provide a reliable and reproducible pathway for the laboratory-scale synthesis of 14-O-[(4,6-Diamino-pyrimidine-2-yl) thioacetyl] mutilin. By following these protocols, researchers can efficiently produce this promising antibacterial compound for further biological evaluation and lead optimization studies. The successful synthesis and characterization of DPTM and its analogs will contribute to the ongoing efforts to combat the global threat of antibiotic resistance.

References

Application Notes & Protocols for Evaluating the Antibiofilm Properties of 4,6-Diamino-2-mercaptopyrimidine MOFs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Introduction: A New Frontier in Combating Bacterial Biofilms

Bacterial biofilms represent a formidable challenge in public health and industrial settings. These structured communities of bacteria are encased in a self-produced matrix of extracellular polymeric substances (EPS), which confers significant protection against conventional antibiotics and host immune responses. The rise of multidrug-resistant (MDR) bacteria further complicates treatment, making the development of novel antimicrobial strategies a critical priority.[1][2][3]

Metal-Organic Frameworks (MOFs) have emerged as a highly promising class of porous nanomaterials for biomedical applications, including the fight against bacterial infections.[1][2] Their unique properties—such as high surface area, tunable porosity, and the ability to incorporate both antimicrobial metal ions and functional organic linkers—make them ideal candidates for developing new antibacterial and antibiofilm agents.[2][4] MOFs can exert their antimicrobial effects through various mechanisms, including the controlled release of metal ions (e.g., Zn²⁺, Ag⁺, Cu²⁺), generation of reactive oxygen species (ROS), and physical disruption of bacterial membranes.[5][6]

This guide focuses specifically on MOFs constructed with the organic linker 4,6-Diamino-2-mercaptopyrimidine . The presence of nitrogen and sulfur atoms in this linker provides excellent coordination sites for metal ions and may contribute to the overall antimicrobial efficacy of the framework. Recent studies have demonstrated that MOFs based on this linker, particularly with metal centers like Zinc (Zn) and Cobalt (Co), exhibit potent antibacterial, antibiofilm, and antioxidant properties.[3][7] The proposed antibacterial mechanism involves electrostatic interactions with the bacterial cell membrane and the induction of lipid peroxidation through ROS formation, leading to cell death.[3][7]

This document provides a comprehensive suite of protocols designed to rigorously evaluate the antibiofilm capabilities of these specific MOFs. The methodologies are presented to ensure scientific integrity, reproducibility, and a clear understanding of the causality behind each experimental step.

Part 1: Foundational Antibacterial Assessment (Planktonic Cells)

Before assessing antibiofilm activity, it is crucial to determine the foundational antibacterial properties of the MOFs against free-floating (planktonic) bacteria. This provides a baseline for the concentrations to be tested in more complex biofilm models. The following protocols are adapted from guidelines by the Clinical and Laboratory Standards Institute (CLSI).[7][8][9][10]

Protocol 1.1: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Principle: A serial dilution of the MOF is challenged with a standardized bacterial inoculum. The metabolic activity of the bacteria is assessed by observing turbidity. This assay establishes the minimum concentration required to inhibit growth.

Step-by-Step Methodology:

  • Preparation of MOF Stock: Prepare a stock suspension of the this compound MOFs (e.g., 2.56 mg/mL) in a suitable solvent like Dimethyl Sulfoxide (DMSO).

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select a single colony of the test bacterium (e.g., Staphylococcus aureus, Pseudomonas aeruginosa).

    • Inoculate it into a suitable broth medium (e.g., Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB)).

    • Incubate overnight at 37°C with agitation.

    • Dilute the overnight culture to achieve a concentration of approximately 1 x 10⁸ CFU/mL, corresponding to a 0.5 McFarland standard. Further dilute this suspension 1:100 in fresh broth to get a final inoculum of 1 x 10⁶ CFU/mL.[11]

  • Assay Setup (96-well plate):

    • In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the MOF stock solution in the broth medium. The final volume in each well should be 100 µL.

    • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Controls:

      • Positive Control: 100 µL broth + 100 µL bacterial inoculum (no MOF).

      • Negative Control: 200 µL sterile broth (no bacteria, no MOF).

      • Solvent Control: 100 µL broth + 100 µL bacterial inoculum + highest concentration of DMSO used.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the MOF at which there is no visible turbidity (growth). This can be confirmed by measuring the optical density (OD) at 600 nm with a plate reader.[12]

Part 2: Core Antibiofilm Efficacy Assessment

Once the MIC is established, the next critical step is to evaluate the MOF's ability to both prevent the formation of new biofilms and eradicate existing, mature ones.

Diagram: Overall Workflow for Antibiofilm Evaluation

G cluster_0 Phase 1: Inhibition Assays cluster_1 Phase 2: Eradication Assays cluster_2 Quantification & Visualization P1 Prepare Bacterial Inoculum & MOF Dilutions P2 Co-incubate Bacteria + MOFs (24-48h, 37°C) P1->P2 P3 Wash to Remove Planktonic Cells P2->P3 P4 Quantify Remaining Biofilm P3->P4 Q3 CLSM Imaging (Structure & Viability) P3->Q3 Optional Visualization Q1 Crystal Violet Assay (Total Biomass) P4->Q1 Q2 MTT / Resazurin Assay (Metabolic Activity) P4->Q2 E1 Grow Mature Biofilm (24-48h, 37°C) E2 Wash to Remove Planktonic Cells E1->E2 E3 Treat Biofilm with MOFs (24h, 37°C) E2->E3 E4 Wash to Remove MOFs & Dead Cells E3->E4 E5 Quantify Viable Biofilm E4->E5 E4->Q3 Optional Visualization E5->Q1 E5->Q2

Caption: Workflow for biofilm inhibition and eradication testing.

Protocol 2.1: Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of the MOFs to prevent the initial attachment and proliferation of bacteria, thereby inhibiting biofilm formation. The crystal violet (CV) dye stains the total biofilm biomass, including cells and the EPS matrix.[13][14][15]

Principle: Bacteria are cultured in the presence of sub-inhibitory concentrations of the MOF. The total biomass of the resulting biofilm is stained with crystal violet. The amount of retained stain is proportional to the amount of biofilm formed.[15][16]

Step-by-Step Methodology:

  • Inoculum and MOF Preparation: Prepare the bacterial inoculum (1 x 10⁶ CFU/mL) and MOF serial dilutions (typically starting from the MIC value and lower) in a biofilm-promoting medium like TSB with 1% glucose.[17]

  • Assay Setup (96-well plate):

    • Add 200 µL of each MOF dilution with bacterial inoculum into the wells of a flat-bottomed 96-well polystyrene plate.

    • Controls: Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Cover the plate and incubate under static conditions at 37°C for 24 to 48 hours to allow biofilm formation.[18]

  • Washing: Gently discard the liquid content from the wells. Wash the wells three times with 200 µL of sterile Phosphate Buffered Saline (PBS) to remove planktonic and loosely attached cells.

  • Staining:

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.[11][13]

    • Discard the CV solution and wash the plate again three times with PBS.

  • Solubilization:

    • Dry the plate completely.

    • Add 200 µL of 30% acetic acid (or 95% ethanol) to each well to solubilize the bound dye.[11][18]

    • Incubate for 10-15 minutes with gentle shaking.

  • Quantification: Transfer 125-150 µL of the solubilized dye to a new flat-bottom plate and measure the absorbance at a wavelength of 570-595 nm using a microplate reader.[13][18]

Data Interpretation: The percentage of biofilm inhibition is calculated as: % Inhibition = [(OD_Control - OD_Test) / OD_Control] * 100

MOF ConcentrationOD₅₇₀ (Mean ± SD)% Biofilm Inhibition
0 (Control)1.25 ± 0.080%
MIC/40.88 ± 0.0529.6%
MIC/20.45 ± 0.0364.0%
MIC0.15 ± 0.0288.0%
Protocol 2.2: Biofilm Eradication Assay (MTT Method)

This protocol assesses the ability of the MOFs to destroy pre-formed, mature biofilms. It measures the metabolic activity of the remaining viable cells.

Principle: The tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product.[19][20] The amount of formazan produced is directly proportional to the number of viable cells in the biofilm.[21] This provides a more functional measure of eradication than CV staining alone.

Step-by-Step Methodology:

  • Biofilm Formation: Grow a mature biofilm by adding 200 µL of bacterial inoculum (1 x 10⁸ CFU/mL) to a 96-well plate and incubating at 37°C for 24-48 hours.

  • Washing: After incubation, gently aspirate the medium and wash twice with sterile PBS to remove non-adherent cells.[11]

  • MOF Treatment:

    • Prepare serial dilutions of the MOFs in fresh growth medium, typically at concentrations well above the MIC (e.g., 2x, 4x, 8x, 16x MIC).

    • Add 200 µL of these dilutions to the wells containing the established biofilms.

    • Incubate at 37°C for another 24 hours.

  • MTT Assay:

    • Aspirate the MOF-containing medium and wash the wells twice with PBS.

    • Add 150 µL of PBS and 50 µL of MTT solution (e.g., 0.3-0.5 mg/mL in PBS) to each well.[21]

    • Incubate in the dark at 37°C for 2-4 hours.

    • Remove the MTT solution and add 200 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at a wavelength of 570 nm.

Data Interpretation: The minimum biofilm eradication concentration (MBEC) is defined as the lowest concentration of the MOF required to kill a significant percentage (e.g., >99%) of the cells within a pre-formed biofilm.[11]

MOF ConcentrationOD₅₇₀ (Mean ± SD)% Viable Cells Remaining
0 (Control)1.10 ± 0.06100%
4 x MIC0.75 ± 0.0468.2%
8 x MIC0.31 ± 0.0228.2%
16 x MIC0.09 ± 0.018.2%

Part 3: Advanced Characterization - Visualizing the Impact

Quantitative plate-based assays are essential for high-throughput screening, but microscopic visualization provides invaluable qualitative and structural information.

Protocol 3.1: Confocal Laser Scanning Microscopy (CLSM)

CLSM allows for the three-dimensional visualization of the biofilm architecture and can differentiate between live and dead cells using fluorescent dyes.[22][23]

Principle: Fluorescent dyes with different spectral properties are used to stain cellular components. A live/dead staining kit, such as the LIVE/DEAD™ BacLight™ kit, is commonly used. It contains SYTO 9 (stains all cells green) and propidium iodide (stains only membrane-compromised, dead cells red).[24] CLSM creates optical sections through the biofilm, which can be reconstructed into a 3D image.[22][23]

Step-by-Step Methodology:

  • Biofilm Growth: Grow biofilms on a CLSM-compatible surface (e.g., glass-bottom dishes or slides) with and without MOF treatment (for both inhibition and eradication studies).

  • Washing: Gently wash the surface with PBS to remove planktonic cells.

  • Staining:

    • Prepare the LIVE/DEAD staining solution according to the manufacturer's protocol.

    • Add the staining solution to cover the biofilm and incubate in the dark for 15-20 minutes.[25]

  • Imaging:

    • Gently rinse off excess stain.

    • Mount the sample on the confocal microscope stage.

    • Acquire a series of z-stack images through the entire thickness of the biofilm using appropriate laser excitation and emission filters for the green (live) and red (dead) channels.[24]

  • Image Analysis: Use image analysis software (e.g., ImageJ/FIJI, ZEN software) to reconstruct 3D images and quantify parameters like biofilm thickness, biovolume, surface coverage, and the ratio of live to dead cells.[15][23][24]

Diagram: MOF Antibiofilm Mechanisms

Caption: Key mechanisms of MOF action against biofilm bacteria.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for a multi-faceted evaluation of this compound MOFs as novel antibiofilm agents. By combining quantitative assessments of biomass and viability with advanced microscopic visualization, researchers can gain a comprehensive understanding of the efficacy and mechanism of action of these materials. Adherence to standardized methods, such as those inspired by CLSI and ASTM guidelines, ensures that the generated data is reliable and comparable across studies.[7][26][27] The promising results from materials like Zn- and Co-based 4,6-diamino-2-pyrimidinethiol MOFs warrant further investigation, including toxicity studies and evaluation in more complex, in-vivo-like biofilm models, paving the way for their potential application in clinical and industrial settings.[3][7]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6-Diamino-2-mercaptopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,6-Diamino-2-mercaptopyrimidine (DAMPT). This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthesis of this crucial heterocyclic building block. Here, we will address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to enhance your experimental success and yield.

Introduction: The Chemistry of DAMPT Synthesis

The synthesis of this compound is a cornerstone for the development of a wide array of pharmaceutical compounds.[1][2][3] The most prevalent and efficient method involves the base-catalyzed condensation of malononitrile and thiourea.[4] This reaction, while robust, is sensitive to several parameters that can significantly impact the yield and purity of the final product. Understanding the underlying mechanism and potential pitfalls is paramount for consistent and high-yield synthesis.

The purity of DAMPT is critical, as impurities can lead to a cascade of issues in subsequent steps, including reduced reaction yields, the formation of undesired by-products, and complications in the purification of the final active pharmaceutical ingredient (API).[5] This guide is structured to provide you with the expertise and practical insights needed to navigate the complexities of this synthesis.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during the synthesis of DAMPT.

Issue 1: Low or No Yield of the Desired Product

Question: I followed the standard protocol, but my yield of this compound is significantly lower than expected. What could be the cause?

Answer: Low yield is a common issue that can often be traced back to a few key areas in the experimental setup. Let's break down the potential causes and their solutions.

Probable Cause 1: Quality and Purity of Starting Materials

The purity of your starting materials, particularly malononitrile and thiourea, is a critical determinant of the reaction's success. Impurities can act as catalysts for side reactions or may themselves react to form unwanted by-products, consuming your reagents and complicating purification.[5]

  • Solution:

    • Use High-Purity Reagents: Always start with the highest purity malononitrile and thiourea available.

    • Proper Storage: Malononitrile can be sensitive to moisture and light. Store it in a tightly sealed container in a cool, dark, and dry place. Thiourea should also be kept in a dry environment.

Probable Cause 2: Ineffective Base or Incorrect Stoichiometry

The base, typically sodium methoxide or ethoxide, is crucial for the deprotonation of malononitrile, which initiates the condensation reaction. If the base is not sufficiently active or is used in the wrong amount, the reaction will not proceed efficiently.

  • Solution:

    • Freshly Prepared or Properly Stored Base: Sodium methoxide and ethoxide are hygroscopic and can decompose upon exposure to air and moisture. Use a freshly opened bottle or a properly stored and sealed container.

    • Verify Stoichiometry: Ensure the molar ratios of the reactants and the base are correct as per the optimized protocol. An excess of malononitrile relative to thiourea has been shown to be effective in a high-yield synthesis.[4]

Probable Cause 3: Suboptimal Reaction Conditions

The condensation reaction is sensitive to temperature and reaction time. Deviations from the optimal conditions can lead to incomplete reactions or the formation of side products.

  • Solution:

    • Temperature Control: Maintain the reaction temperature at the recommended level (e.g., 40°C).[4] Lower temperatures may slow the reaction down, while excessively high temperatures can promote side reactions.

    • Sufficient Reaction Time: Allow the reaction to proceed for the recommended duration (e.g., 30 hours) to ensure completion.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) if possible.

Probable Cause 4: Presence of Water (Hydrolysis of Malononitrile)

Malononitrile can undergo hydrolysis in the presence of water, especially under basic conditions, to form cyanoacetamide. This side reaction consumes your starting material and introduces impurities.

  • Solution:

    • Anhydrous Conditions: Use anhydrous solvents (e.g., methanol or ethanol) and ensure all glassware is thoroughly dried before use.

    • Minimize Exposure to Air: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the introduction of atmospheric moisture.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of DAMPT check_reagents Check Starting Material Quality start->check_reagents reagent_impure Impure or Degraded Reagents? check_reagents->reagent_impure check_base Evaluate Base Activity & Stoichiometry base_issue Base Inactive or Incorrect Amount? check_base->base_issue check_conditions Verify Reaction Conditions conditions_off Incorrect Temperature or Time? check_conditions->conditions_off check_water Investigate for Water Contamination water_present Presence of Water? check_water->water_present reagent_impure->check_base No solution_reagents Use high-purity, properly stored reagents. reagent_impure->solution_reagents Yes base_issue->check_conditions No solution_base Use fresh base and verify calculations. base_issue->solution_base Yes conditions_off->check_water No solution_conditions Maintain optimal temperature and time. Monitor with TLC. conditions_off->solution_conditions Yes solution_water Use anhydrous solvents and inert atmosphere. water_present->solution_water Yes

Caption: Troubleshooting flowchart for low yield of DAMPT.

Issue 2: Product is Discolored or Appears Impure

Question: I obtained a product, but it's a dark brown or off-white solid, not the expected light yellow. How can I improve the purity?

Answer: The color of the final product is a good initial indicator of its purity. A darker color often suggests the presence of impurities, which may have arisen from side reactions or decomposition.

Probable Cause 1: Side Reactions

The high reactivity of malononitrile can lead to various side reactions, especially if the reaction conditions are not well-controlled. These can include self-polymerization or condensation with impurities.

  • Solution:

    • Strict Adherence to Protocol: Follow the recommended order of addition of reagents and maintain a controlled temperature throughout the reaction.

    • Inert Atmosphere: As mentioned previously, using an inert atmosphere can prevent side reactions with atmospheric components.

Probable Cause 2: Overheating During Workup

If the product is subjected to high temperatures for extended periods during solvent removal or drying, it may begin to decompose, leading to discoloration.

  • Solution:

    • Avoid Excessive Heat: When removing the solvent, use a rotary evaporator at a moderate temperature. For drying the final product, a vacuum oven at a mild temperature is recommended.

Probable Cause 3: Incorrect pH during Precipitation

The precipitation of DAMPT is pH-dependent. If the pH is not adjusted correctly during the workup, impurities may co-precipitate with the product.

  • Solution:

    • Careful pH Adjustment: Add acetic acid slowly while monitoring the pH to ensure you reach the optimal pH for precipitation (around 7).[4] This will help to selectively precipitate the desired product.

Issue 3: Difficulty with Product Isolation and Purification

Question: I'm having trouble precipitating the product, or the precipitate is very fine and difficult to filter. What should I do?

Answer: Challenges in product isolation can often be resolved by adjusting the workup procedure.

Probable Cause 1: Incomplete Precipitation

If the product does not precipitate upon acidification, it could be due to several factors, including the volume of the solution or the final pH.

  • Solution:

    • Concentrate the Solution: If the reaction mixture is too dilute, you may need to concentrate it by removing some of the solvent before acidification.

    • Cooling: Cooling the solution in an ice bath after acidification can help to promote crystallization and improve the yield of the precipitate.

    • Check pH: Ensure the pH is in the correct range for precipitation.

Probable Cause 2: Fine Precipitate

A very fine precipitate can be difficult to collect by filtration and may pass through the filter paper.

  • Solution:

    • "Aging" the Precipitate: Allowing the suspension to stand for a period (e.g., overnight) in a cold place can allow the small particles to agglomerate, making them easier to filter.

    • Use of a Finer Filter: If the precipitate remains fine, using a filter paper with a smaller pore size or a sintered glass funnel can be effective.

    • Centrifugation: As an alternative to filtration, the product can be isolated by centrifugation, followed by decanting the supernatant.

Frequently Asked Questions (FAQs)

Q1: What is the proposed reaction mechanism for the synthesis of DAMPT from malononitrile and thiourea?

A1: The reaction proceeds through a base-catalyzed condensation mechanism. The base (e.g., sodium methoxide) deprotonates the acidic methylene group of malononitrile to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbon of the thiourea. A series of intramolecular cyclization and elimination steps then lead to the formation of the pyrimidine ring.

Q2: Can I use a different base, such as sodium hydroxide or potassium carbonate?

A2: While other bases can be used for similar condensations, sodium methoxide or ethoxide in their corresponding alcohol solvents are well-documented to be highly effective for this specific synthesis, leading to high yields.[4] The use of a stronger, non-nucleophilic base in an appropriate solvent is key. The choice of base can significantly influence the reaction rate and the profile of side products.

Q3: What is the role of the solvent in this reaction?

A3: The solvent, typically methanol or ethanol, serves to dissolve the reactants and facilitate the reaction. It is important to use an anhydrous solvent to prevent the hydrolysis of malononitrile.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of your synthesized DAMPT can be confirmed using a combination of analytical techniques:

  • Melting Point: DAMPT has a high melting point, typically reported as >280 °C.[4] A sharp melting point close to the literature value is an indicator of high purity.

  • Spectroscopy: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the chemical structure of the compound.[1][6]

  • Chromatography: High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the product and quantify any impurities.

Q5: What are the main safety precautions I should take when performing this synthesis?

A5: It is essential to follow standard laboratory safety procedures. Specific hazards to be aware of include:

  • Malononitrile: Is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Methoxide/Ethoxide: Are corrosive and flammable solids. They react violently with water. Handle with care in a dry environment.

  • Solvents: Methanol and ethanol are flammable. Ensure there are no ignition sources nearby.

Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Optimized Experimental Protocol

This protocol is based on a reported high-yield synthesis of this compound.[4]

Materials and Equipment
  • Malononitrile (high purity)

  • Thiourea (high purity)

  • Sodium Methoxide

  • Anhydrous Methanol

  • Acetic Acid

  • Distilled Water

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Standard laboratory glassware

  • Filtration apparatus

Reaction Parameters
ParameterValue
Solvent Anhydrous Methanol
Base Sodium Methoxide
Temperature 40 °C
Reaction Time 30 hours
Reported Yield 94%[4]
Step-by-Step Procedure
  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium methoxide (9.98 mol) in anhydrous methanol (2 L).

  • Addition of Reactants: To the stirred solution, add thiourea (2.50 mol) followed by malononitrile (6.24 mol).

  • Reaction: Heat the reaction mixture to 40 °C and stir for 30 hours.

  • Workup - Precipitation: After the reaction is complete, cool the mixture to room temperature. A solid should precipitate. Collect the solid by filtration.

  • Purification: Dissolve the collected solid in distilled water (3.5 L). Slowly add acetic acid to adjust the pH of the solution to approximately 7. The product will precipitate as a light yellow solid.

  • Isolation and Drying: Collect the solid product by filtration, wash with a small amount of cold water, and dry under vacuum to obtain this compound.

Experimental Workflow Diagram

experimental_workflow setup 1. Reaction Setup: Dissolve NaOMe in anhydrous MeOH add_reagents 2. Add Thiourea, then Malononitrile setup->add_reagents react 3. Heat to 40°C and stir for 30 hours add_reagents->react cool_filter 4. Cool to RT and filter the solid react->cool_filter dissolve 5. Dissolve solid in water cool_filter->dissolve precipitate 6. Adjust pH to ~7 with Acetic Acid dissolve->precipitate isolate 7. Filter, wash, and dry the product precipitate->isolate product Final Product: This compound isolate->product

References

Technical Support Center: Purification of 4,6-Diamino-2-mercaptopyrimidine (DAMP)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 4,6-Diamino-2-mercaptopyrimidine (CAS 1004-39-3). This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this versatile heterocyclic compound. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification processes effectively.

Part 1: Foundational Understanding & Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and provides a foundational understanding of the molecule's behavior, which is critical for successful purification.

Q1: What are the key structural features of this compound (DAMP) that dictate its purification challenges?

A1: The purification challenges associated with DAMP are rooted directly in its molecular structure. Understanding these features is the first step to designing an effective strategy.

  • Tautomerism: DAMP exists in a tautomeric equilibrium between a thiol (-SH) form and a thione (=S) form.[1] Quantum mechanical studies show that while the thiol tautomer is more stable in the gas phase, the thione form is favored in aqueous solutions due to its superior ability to form hydrogen bonds.[1] This dynamic equilibrium means the molecule's polarity and hydrogen bonding capacity can change with the solvent environment, complicating techniques like chromatography and crystallization.

  • Amphoteric Nature: The molecule possesses both acidic and basic centers. The two amino groups (-NH₂) at positions 4 and 6 are basic, while the mercapto/thione group is acidic. This amphoteric character allows for purification via pH modulation, but also means the compound's solubility is highly dependent on the pH of the medium.

  • Strong Intermolecular Forces: The presence of multiple hydrogen bond donors (amino and N-H groups) and acceptors (ring nitrogens, thione sulfur) leads to strong intermolecular hydrogen bonding.[1] This is the primary reason for its very high melting point (>280 °C) and poor solubility in many common organic solvents.[2]

  • Planar Aromatic System: The pyrimidine ring is a planar, electron-rich system. This can lead to π-π stacking interactions between molecules, further contributing to its low solubility and tendency to form resilient crystal lattices that can trap impurities.

Diagram: Thiol-Thione Tautomerism in DAMP

Caption: Thiol-thione tautomeric equilibrium of DAMP.

Q2: My crude DAMP is a light brown or beige powder. Is this typical, and what are the likely sources of color?

A2: Yes, it is very common for crude DAMP to appear as a light yellow, beige, or even brown solid.[3][4][5][6] While high-purity DAMP should be a white or off-white powder, the coloration in crude material typically arises from two sources:

  • Oxidative Impurities: The thiol group is susceptible to oxidation, which can form disulfide (-S-S-) linked dimers or other colored degradation products. This is often exacerbated by exposure to air during workup or storage, especially under basic conditions.

  • Polymeric Byproducts: The synthesis of pyrimidines can sometimes lead to small amounts of highly conjugated, colored polymeric materials. These are often present in trace amounts but can have a significant impact on the product's appearance.

The presence of color is a key indicator that purification is necessary, as these impurities can interfere with downstream applications.[7]

Q3: I synthesized DAMP from malononitrile and thiourea. What are the most probable impurities I need to remove?

A3: A common and efficient synthesis involves the condensation of malononitrile and thiourea in the presence of a base like sodium methoxide or ethoxide.[3][4] Based on this route, the primary impurities to target during purification are:

  • Unreacted Starting Materials: Residual thiourea and malononitrile.

  • Base and Salts: Sodium salts (e.g., sodium acetate if acetic acid is used for neutralization) and residual base.

  • Side-Reaction Products: Self-condensation products of malononitrile or incompletely cyclized intermediates.

Proper quenching and initial washing are crucial to remove the bulk of these impurities before attempting more rigorous methods like recrystallization.

Part 2: Troubleshooting Specific Purification Techniques

This section provides targeted advice for the most common purification methods, addressing frequent points of failure.

Recrystallization Troubleshooting Guide

Recrystallization is the most common purification method for solids, but DAMP's properties make it challenging.

A4: This is the most frequent challenge. DAMP has very low solubility in common solvents (water, ethanol, acetone, ethyl acetate) but high solubility in polar aprotic solvents (DMSO, DMF).[8] A single-solvent recrystallization is therefore often impractical. The solution lies in using a two-solvent system, also known as an "anti-solvent" recrystallization.

The Principle: You dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, you slowly add a "poor" or "anti-solvent" (in which the compound is insoluble, but which is miscible with the good solvent) until the solution becomes turbid (cloudy). The turbidity indicates the point of saturation has been reached. Gentle heating to redissolve the solid followed by slow cooling allows for the formation of pure crystals.

Recommended System:

  • Good Solvent: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Anti-Solvent: Water or Ethanol.

A researcher on ResearchGate reported success with a similar compound using a DMF/DCM diffusion crystallization, which operates on the same principle.[8]

Table 1: Solvent Systems for DAMP Recrystallization

Role Solvent Rationale & Causality
Good Solvent DMF, DMSOHigh polarity and hydrogen bond accepting character effectively break the strong intermolecular forces in the DAMP crystal lattice, leading to dissolution.
Anti-Solvent Water, EthanolDAMP is poorly soluble in these solvents. Their addition increases the overall polarity of the solvent system beyond the preference of DAMP, reducing its solubility and inducing precipitation/crystallization.
Acidic Solvent Dilute HCl, Acetic AcidProtonates the basic amino groups, forming a soluble salt. Neutralization with a base (e.g., NH₄OH, NaHCO₃) reprecipitates the pure, neutral compound.
Basic Solvent Dilute NaOH (1M)[4]Deprotonates the acidic mercapto/thione group, forming a soluble sodium salt. Neutralization with an acid (e.g., Acetic Acid) reprecipitates the pure compound.

A5: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling or anti-solvent addition that it comes out of solution as a liquid phase before it has time to organize into a crystal lattice. This is common for compounds with high melting points when the solution is supersaturated at a temperature above the solute's melting point (which is not the case here) or, more commonly, when the concentration gradient is too steep.

Causes & Solutions:

  • Cooling Too Quickly: Rapid cooling, such as plunging a hot flask directly into an ice bath, is a primary cause. Solution: Allow the solution to cool slowly to room temperature first. Insulating the flask with glass wool can help. Once at room temperature, then transfer to an ice bath.

  • Anti-Solvent Added Too Fast: Dumping the anti-solvent in all at once causes a sudden, dramatic drop in solubility. Solution: Add the anti-solvent dropwise to the hot solution with vigorous stirring until persistent turbidity is observed. Re-heat gently to get a clear solution, then allow it to cool slowly.

  • Solution is Too Concentrated: Using too little of the "good" solvent can lead to a highly viscous, concentrated solution that hinders molecular mobility needed for crystallization. Solution: Add slightly more of the hot "good" solvent to ensure you are not at the bare minimum for dissolution.

Acid-Base Purification Guide

A6: Absolutely. This is a highly effective, albeit cruder, method for removing non-ionizable impurities. The workflow exploits the pH-dependent solubility of DAMP.

The Principle: You can selectively dissolve DAMP in an acidic or basic solution, leaving behind insoluble impurities. The solution is then filtered, and the pH of the filtrate is adjusted back to neutral to precipitate the purified DAMP.

Diagram: Acid-Base Purification Workflow

purification_workflow start Crude DAMP (with non-ionizable impurities) dissolve_base Dissolve in dilute NaOH (aq) DAMP forms soluble salt. start->dissolve_base dissolve_acid OR Dissolve in dilute HCl (aq) DAMP forms soluble salt. filter Filter to remove insoluble impurities dissolve_base->filter neutralize_acid Neutralize with Acid (e.g., Acetic Acid) filter->neutralize_acid precipitate DAMP precipitates out of solution neutralize_acid->precipitate neutralize_base Neutralize with Base (e.g., NH4OH) collect Collect solid by filtration, wash with water, and dry precipitate->collect end_product Purified DAMP collect->end_product

References

Technical Support Center: Navigating Solubility Challenges of 4,6-Diamino-2-mercaptopyrimidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 4,6-Diamino-2-mercaptopyrimidine (DAMP). This resource is designed for researchers, medicinal chemists, and drug development professionals who are encountering solubility challenges with this versatile heterocyclic compound. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to facilitate the seamless progression of your research and development activities.

Understanding the Core Challenge: Why is this compound Poorly Soluble?

This compound (CAS 1004-39-3) is a stable, brown-grey solid with a high melting point exceeding 360°C, indicative of strong intermolecular forces within its crystal lattice.[1][2] Its poor solubility in many common organic solvents stems from a combination of factors:

  • Extensive Hydrogen Bonding: The presence of two primary amino groups (-NH₂) and the thiol/thione tautomerism allows for the formation of a robust network of intermolecular hydrogen bonds. These strong interactions require a significant amount of energy to be overcome by solvent molecules.

  • Thiol-Thione Tautomerism: this compound exists in equilibrium between its thiol and thione forms.[3] The thione tautomer is often favored in polar solvents and in the solid state, contributing to strong hydrogen bonding and potentially higher crystal lattice energy.[3]

  • High Crystal Lattice Energy: The planar nature of the pyrimidine ring and the strong intermolecular forces result in a highly stable crystal structure.[4] Solvents must provide sufficient energy to break down this lattice, a process that is often thermodynamically unfavorable.

Troubleshooting Guide: Step-by-Step Solutions to Common Solubility Issues

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Issue 1: My this compound won't dissolve in my chosen organic solvent (e.g., ethanol, methanol).

Root Cause Analysis: This is the most common issue and is directly related to the strong intermolecular forces within the DAMP crystal lattice. Solvents like ethanol and methanol may not possess sufficient polarity or the right combination of hydrogen bond donating/accepting capabilities to effectively solvate the molecule.

Solutions:

  • Solvent Selection Based on Polarity and Hansen Solubility Parameters: A systematic approach to solvent selection is crucial. Polar aprotic solvents are often more effective at disrupting the hydrogen bonding network of DAMP.

    • Recommended Solvents to Try:

      • Dimethyl Sulfoxide (DMSO): Often the first choice for creating high-concentration stock solutions of poorly soluble compounds.[4]

      • N,N-Dimethylformamide (DMF): Another excellent polar aprotic solvent for dissolving polar, hydrogen-bonding solutes.[5]

      • N-Methyl-2-pyrrolidone (NMP): A highly polar solvent with strong solvating capabilities.

  • Elevated Temperature: Increasing the temperature of the solvent can provide the necessary energy to overcome the crystal lattice energy and enhance solubility.[5]

    • Protocol:

      • Suspend the DAMP in your chosen solvent in a sealed vial.

      • Gently heat the mixture on a hot plate with stirring.

      • Monitor for dissolution. Be cautious of potential degradation at very high temperatures.

      • Once dissolved, allow the solution to slowly cool to room temperature. Be aware that the compound may precipitate out of solution upon cooling if the saturation point is exceeded.

  • Sonication: Applying ultrasonic energy can help to break up solid aggregates and accelerate the dissolution process.

    • Procedure:

      • Prepare a suspension of DAMP in the solvent.

      • Place the vial in a sonicator bath.

      • Sonicate in short bursts to avoid excessive heating of the solvent.

Issue 2: The compound dissolves in a co-solvent like DMSO, but precipitates when I dilute it into my aqueous buffer.

Root Cause Analysis: This phenomenon, known as "antisolvent precipitation," occurs when a solution of a compound in a good solvent (like DMSO) is added to a poor solvent (like an aqueous buffer).[6] The drastic change in solvent polarity reduces the solubility of the compound below its concentration, causing it to crash out of solution.

Solutions:

  • Optimize the Co-solvent Concentration: Minimize the percentage of the organic co-solvent in your final aqueous solution. A common starting point is to keep the final DMSO or DMF concentration below 1% (v/v) in cell-based assays, though the tolerance of your specific system should be verified.

  • Slow, Controlled Addition with Vigorous Mixing:

    • Add the DMSO stock solution dropwise to the vigorously stirring or vortexing aqueous buffer. This promotes rapid dispersion and can help to maintain a metastable solution.

  • Use of Surfactants: Incorporating a non-ionic surfactant at a concentration above its critical micelle concentration (CMC) in the aqueous buffer can help to encapsulate the hydrophobic compound in micelles, preventing precipitation.

    • Commonly Used Surfactants:

      • Tween® 20 or Tween® 80

      • Pluronic® F-68

Issue 3: I need to work in a non-polar or moderately polar solvent system where DAMP is practically insoluble.

Root Cause Analysis: The inherent polarity and hydrogen bonding capacity of DAMP make it fundamentally incompatible with non-polar solvents.

Solutions:

  • Chemical Modification (Prodrug Approach): This is a highly effective strategy for altering the physicochemical properties of a molecule without fundamentally changing its core structure upon metabolic activation.[7][8][9] By masking the polar functional groups (amino and thiol groups), the solubility in less polar organic solvents can be dramatically increased.

    • S-Alkylation: The mercapto group can be alkylated to form a thioether. This eliminates a key hydrogen bond donor and increases lipophilicity.[10]

    • N-Acylation: The amino groups can be acylated to form amides, which are less polar and less prone to hydrogen bonding.

    Prodrug_Strategy DAMP This compound (Poorly Soluble) Prodrug Chemically Modified Prodrug (e.g., S-alkylated, N-acylated) (Improved Organic Solubility) DAMP->Prodrug Chemical Synthesis Active_Drug Active DAMP (Released in situ) Prodrug->Active_Drug In vivo/In vitro Activation

    Caption: Prodrug strategy to enhance organic solvent solubility.

  • Co-crystal Formation: Co-crystallization involves combining the active pharmaceutical ingredient (API) with a benign co-former molecule in a specific stoichiometric ratio within a crystal lattice.[11][12] This can disrupt the strong self-association of the API molecules, leading to altered physicochemical properties, including solubility.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemical reason for the poor solubility of this compound?

A1: The primary reasons are its ability to form strong intermolecular hydrogen bonds via its two amino groups and its thiol/thione moiety, and a high crystal lattice energy due to the planar structure and these strong interactions.[4] A significant amount of energy is required for a solvent to break these bonds and dissolve the compound.

Q2: Is there any solvent in which this compound is known to be soluble?

A2: Yes, it has been reported to be soluble in 1 M sodium hydroxide (NaOH) at a concentration of 2%.[13] This is due to the deprotonation of the thiol or N-H groups, forming a highly polar and water-soluble salt. This property is useful for certain applications but may not be suitable for all experimental conditions.

Q3: How does pH affect the solubility of this compound?

A3: As an aminopyrimidine with a mercapto group, its solubility is expected to be pH-dependent. In highly basic conditions (like 1 M NaOH), it deprotonates to form a soluble salt.[13] In acidic conditions, the amino groups can be protonated, which may also increase aqueous solubility. The lowest solubility is expected around its isoelectric point. For any experiment in aqueous media, determining the pH-solubility profile is recommended.[14][15]

Q4: Can I use computational tools to predict a good solvent?

A4: Yes, computational models based on Hansen Solubility Parameters (HSP) or conductor-like screening models (COSMO-RS) can be useful for pre-screening potential solvents. These tools can help to identify solvents with a higher likelihood of successfully dissolving DAMP, saving experimental time and resources.

Q5: I don't have access to specialized equipment. What is a simple way to determine the solubility of DAMP in a new solvent?

A5: The "shake-flask" method is a standard and straightforward technique for determining thermodynamic solubility.[3][16] A detailed protocol is provided below.

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (DAMP) solid

  • High-purity organic solvent of choice (e.g., DMSO, DMF, ethanol)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled environment (e.g., incubator or water bath)

  • Analytical balance

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector

Methodology:

  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of DAMP into a glass vial. "Excess" means that there should be visible undissolved solid at the end of the experiment.

    • Add a known volume of the selected solvent to the vial.

  • Equilibration:

    • Seal the vial tightly.

    • Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed for at least 2 hours to let the undissolved solid settle.

    • Carefully withdraw a sample from the clear supernatant.

    • Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Analysis:

    • Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of your analytical method.

    • Quantify the concentration of DAMP in the diluted sample using a pre-validated HPLC-UV method.

  • Calculation:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the thermodynamic solubility of DAMP in that solvent at that temperature.

Solubility_Workflow Start Add Excess DAMP to Solvent Equilibrate Equilibrate (24-48h) at Constant Temperature Start->Equilibrate Settle Settle Undissolved Solid Equilibrate->Settle Filter Filter Supernatant (0.22 µm filter) Settle->Filter Dilute Dilute Sample Filter->Dilute Analyze Analyze by HPLC-UV Dilute->Analyze Result Calculate Solubility (e.g., mg/mL) Analyze->Result

Caption: Workflow for determining thermodynamic solubility.

Quantitative Data Summary (Illustrative)

Since comprehensive experimental data is scarce in the literature, the following table provides a template for organizing your results from Protocol 1. The value for 1 M NaOH is from the literature.[13]

SolventTemperature (°C)Solubility (mg/mL)Notes
Literature Data
1 M Sodium HydroxideRoom Temp~20Forms a soluble salt.
Experimental Template
Dimethyl Sulfoxide (DMSO)25To be determinedExpected to be a good solvent.
N,N-Dimethylformamide (DMF)25To be determinedExpected to be a good solvent.
Ethanol25To be determinedExpected to have low solubility.
Methanol25To be determinedExpected to have low solubility.
Acetonitrile25To be determinedExpected to have very low solubility.

References

Technical Support Center: Optimization of Reaction Conditions for 4,6-Diamino-2-mercaptopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4,6-diamino-2-mercaptopyrimidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds. Drawing from established literature and practical experience, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure successful and efficient experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

The most prevalent and efficient synthesis of this compound involves a one-pot condensation reaction. The key starting materials are typically:

  • Malononitrile: Serves as the C4-C5-C6 backbone of the pyrimidine ring.[1][2]

  • Thiourea: Provides the N1, C2 (with the mercapto group), and N3 atoms of the ring.[3][4]

  • A base: A crucial component to facilitate the reaction, with sodium methoxide or ethoxide in an alcoholic solvent being common choices.[1][5]

Alternatively, guanidine hydrochloride can be used in place of thiourea to yield 2,4,6-triaminopyrimidine, which can then be further functionalized if desired.[6][7][8]

Q2: I am observing a very low yield for my reaction. What are the primary factors I should investigate?

Low yields are a frequent challenge and can often be attributed to several factors:

  • Suboptimal Base Concentration: The basicity of the reaction medium is critical. Insufficient base will result in incomplete deprotonation of the reactants, hindering the cyclization process. Conversely, an excessive amount of a very strong base can lead to side reactions or degradation of the starting materials.

  • Reaction Temperature and Time: These parameters are interdependent. While higher temperatures can accelerate the reaction, they can also promote the formation of byproducts. It is essential to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time at a given temperature.[9] A typical temperature range is 40-80°C.[1][5]

  • Purity of Reagents and Solvent: The presence of water or other impurities in the reagents or solvent can significantly impact the reaction outcome, often leading to hydrolysis of intermediates or unwanted side reactions.[10] Using freshly distilled solvents and high-purity reagents is highly recommended.

Q3: My final product is difficult to purify. What are some common impurities and how can I remove them?

Common impurities in the synthesis of this compound derivatives include unreacted starting materials and side products from competing reactions.

  • Unreacted Starting Materials: Malononitrile and thiourea can often be removed by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.

  • Side Products: The formation of N-acylureas or other condensation byproducts can occur.[9] Careful control of stoichiometry and reaction conditions can minimize their formation. Column chromatography can be an effective purification method if recrystallization is insufficient.

  • Recrystallization: This is often the most effective method for purifying the final product. The choice of solvent is crucial and may require some experimentation.

Q4: Can I use different starting materials to introduce substituents on the pyrimidine ring?

Yes, the versatility of pyrimidine synthesis allows for the introduction of various substituents.

  • Substituted Malononitriles: Using a substituted malononitrile will result in a substituent at the 5-position of the pyrimidine ring.

  • Three-Component Reactions with Aldehydes: A three-component reaction of an aldehyde, malononitrile, and thiourea can be employed to synthesize 4-aryl-6-amino-5-cyano-2-mercaptopyrimidines.[4][11][12]

II. Troubleshooting Guide

This section provides a more in-depth guide to specific issues you may encounter during your experiments.

Problem 1: The reaction fails to proceed or stalls at an early stage.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Inactive Catalyst/Base Ensure the base (e.g., sodium methoxide) is fresh and has not been deactivated by exposure to air and moisture. Prepare a fresh solution if necessary.
Low Reaction Temperature Gradually increase the reaction temperature while monitoring the progress by TLC. Be cautious of potential byproduct formation at excessively high temperatures.[9]
Inappropriate Solvent The choice of solvent can significantly influence the reaction rate. Protic solvents like ethanol are generally effective.[4][12] If the reaction is sluggish, consider exploring other polar aprotic solvents, but be aware of potential solubility issues of the reactants and product.[13]
Problem 2: Formation of an unexpected side product.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Incorrect Stoichiometry Carefully re-evaluate the molar ratios of your reactants. An excess of one reactant can lead to the formation of byproducts.
Side Reactions of Malononitrile Malononitrile can undergo self-condensation or other side reactions under certain conditions. Ensure that the addition of the base and other reactants is done in a controlled manner.
Reaction with Solvent In some cases, the solvent may participate in the reaction. Ensure the chosen solvent is inert under the reaction conditions.
Problem 3: The isolated product has poor solubility.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Highly Crystalline Nature This compound and its derivatives can be highly crystalline with strong intermolecular hydrogen bonding, leading to low solubility.
Tautomerization The mercapto group can exist in tautomeric equilibrium with a thione form.[3] This can affect the compound's physical properties, including solubility.
Purification Strategy If solubility is an issue for purification, consider converting the product to a more soluble salt for purification and then regenerating the free base.

III. Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific experimental setup and reagents.

Materials:

  • Malononitrile

  • Thiourea

  • Sodium Methoxide

  • Methanol

  • Acetic Acid

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium methoxide (e.g., 2.5 equivalents) in anhydrous methanol.

  • To this solution, add thiourea (1 equivalent) and malononitrile (1 equivalent) sequentially.[1]

  • Heat the reaction mixture to a gentle reflux (around 40-60°C) and stir for the required time (typically 2-6 hours). Monitor the reaction progress by TLC.[1][5]

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • Dissolve the collected solid (or the entire reaction mixture if no precipitate forms) in water.

  • Neutralize the solution by adding acetic acid dropwise until the pH is approximately 7.[1]

  • The product will precipitate out as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

IV. Visualizations

Reaction Mechanism

The synthesis of this compound proceeds through a multi-step condensation reaction.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Malononitrile Malononitrile Deprotonated_Malononitrile Deprotonated Malononitrile Thiourea Thiourea Michael_Adduct Michael Adduct Thiourea->Michael_Adduct Base Base (e.g., MeO⁻) Base->Malononitrile Deprotonation Deprotonated_Malononitrile->Michael_Adduct Nucleophilic Attack Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product 4,6-Diamino-2- mercaptopyrimidine Cyclized_Intermediate->Product Tautomerization & Aromatization

Caption: Proposed reaction mechanism for the synthesis of this compound.

Troubleshooting Workflow

A systematic approach to troubleshooting common issues in the synthesis.

Troubleshooting_Workflow Start Experiment Start Problem Low Yield or No Reaction? Start->Problem Check_Reagents Check Reagent Purity and Stoichiometry Problem->Check_Reagents Yes Purification_Issue Purification Difficulty? Problem->Purification_Issue No Check_Conditions Verify Reaction Temperature & Time Check_Reagents->Check_Conditions Check_Base Assess Base Activity and Concentration Check_Conditions->Check_Base Optimize Systematic Optimization Check_Base->Optimize Optimize->Problem Re-run Success Successful Synthesis Characterize Characterize Product Success->Characterize Purification_Issue->Success No Recrystallize Optimize Recrystallization Solvent Purification_Issue->Recrystallize Yes Chromatography Consider Column Chromatography Recrystallize->Chromatography Still issues Recrystallize->Characterize Successful Chromatography->Characterize

Caption: A decision tree for troubleshooting the synthesis of this compound derivatives.

V. References

  • Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis. --INVALID-LINK--

  • Wikipedia. Thiourea. --INVALID-LINK--

  • Ningbo Inno Pharmchem Co., Ltd. Guanidine Hydrochloride for Organic Synthesis: Applications and Sourcing. --INVALID-LINK--

  • Ingenta Connect. Synthesis of Pyrimidine Derivatives from Three-component Reaction of Malononitrile, Aldehydes and Thiourea/Urea in the Presence. --INVALID-LINK--

  • ResearchGate. Guanidine Hydrochloride Catalyzed One‐Pot Multi‐Component Synthesis of Pyrazolopyranopyrimidine | Request PDF. --INVALID-LINK--

  • Bentham Science Publishers. Synthesis of Pyrimidine Derivatives from Three-component Reaction of Malononitrile, Aldehydes and Thiourea/Urea in the Presence of High Surface Area and Nanosized MgO as a Highly Effective Heterogeneous Base Catalyst. --INVALID-LINK--

  • ChemicalBook. This compound | 1004-39-3. --INVALID-LINK--

  • ResearchGate. Synthesis of pyrimidine motifs utilized malononitrile dimer, amidines,... | Download Scientific Diagram. --INVALID-LINK--

  • ResearchGate. Reaction involved in synthesis of pyrimidine derivatives. --INVALID-LINK--

  • ResearchGate. Synthesis of pyrimidines 7. a) malononitrile, guanidine carbonate,... | Download Scientific Diagram. --INVALID-LINK--

  • ResearchGate. Synthesis of pyrimidine derivatives from three-component reaction of malononitrile, aldehydes and thiourea/urea in the presence of high surface area and nanosized MgO as a highly effective heterogeneous base catalyst. --INVALID-LINK--

  • Benchchem. overcoming side reactions in pyrimidine synthesis. --INVALID-LINK--

  • ECHEMI. This compound Formula - ECHEMI. --INVALID-LINK--

  • MDPI. 2-(Heptylthio)pyrimidine-4,6-diamine. --INVALID-LINK--

  • ResearchGate. Synthesis of pyridine pyrimidine thiourea compounds 4a–4r. --INVALID-LINK--

  • ResearchGate. Synthesis of 2‐Amino pyrimidinones 3 a–i. Reagents and conditions:. --INVALID-LINK--

  • ResearchGate. Effect of solvent for the synthesis of pyrimidine derivative 3 b. --INVALID-LINK--

References

identifying and minimizing side products in 4,6-Diamino-2-mercaptopyrimidine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,6-Diamino-2-mercaptopyrimidine (DAMP) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of DAMP reactions, with a specific focus on identifying and minimizing the formation of common side products. Our goal is to provide you with the causal understanding and actionable protocols necessary to enhance your reaction yields and product purity.

Introduction

This compound is a critical heterocyclic building block in medicinal chemistry, notably in the development of kinase inhibitors and other therapeutic agents. Its synthesis, most commonly achieved through the condensation of thiourea and malononitrile in the presence of a base like sodium methoxide, is well-established.[1][2] However, the reaction is often plagued by the formation of side products that can complicate purification and reduce yields. This guide addresses the most frequently encountered challenges in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm setting up the condensation of thiourea and malononitrile. What are the primary side products I should be aware of?

A1: In the synthesis of this compound, you should primarily be vigilant for three classes of side products:

  • Oxidative Dimer (Disulfide): The thiol (-SH) group on the pyrimidine ring is highly susceptible to oxidation, especially in the presence of atmospheric oxygen. This leads to the formation of a disulfide-linked dimer of the desired product. This is often the most significant and troublesome impurity.

  • Unreacted Starting Materials: Incomplete reactions can lead to the carryover of thiourea and malononitrile into your crude product.[3][4] The success of the reaction is sensitive to stoichiometry, temperature, and reaction time.

  • Polymeric Byproducts: Malononitrile, under certain basic conditions, can be prone to self-condensation or polymerization, resulting in complex, often discolored mixtures that are difficult to characterize and remove.[4]

Understanding the propensity for these side reactions is the first step in designing a robust synthetic procedure.

Q2: My reaction mixture shows multiple spots on TLC and extra peaks in the HPLC/MS. How can I definitively identify these impurities?

A2: A multi-pronged analytical approach is essential for unambiguous identification of side products. Here’s a breakdown of the recommended techniques and expected observations:

  • Thin-Layer Chromatography (TLC): TLC is an excellent first-pass technique to monitor reaction progress.[3][5] The highly polar nature of the starting materials and product means a polar mobile phase is typically required. The disulfide dimer, being less polar than the monomeric product, will generally have a higher Rf value.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a gradient of water and acetonitrile (often with 0.1% formic acid) is effective for separating the components.[5] The desired product, being polar, will elute early, while the less polar disulfide dimer will have a longer retention time.

  • Mass Spectrometry (MS): This is the most direct method for identification. High-resolution mass spectrometry (HRMS) is particularly powerful.[6][7]

Table 1: Analytical Characteristics of DAMP and Common Side Products

CompoundExpected [M+H]+ (m/z)Key Analytical Observations
This compound (DAMP) 143.039Main product peak.
Disulfide Dimer 283.064Corresponds to (2 x M) - 2H. Often observed in LC-MS analysis.
Thiourea 77.028Starting material, may be present if reaction is incomplete.
Malononitrile 67.027Volatile starting material, less commonly seen in final workup but indicates incomplete conversion.
Q3: My primary impurity is the disulfide dimer. What is the mechanism of its formation and how can I prevent it?

A3: This is the most common challenge. The thiol group exists in equilibrium with its thiolate anion form, which is readily oxidized.

Mechanism of Disulfide Formation: The thiolate anion (RS⁻) is highly nucleophilic and susceptible to oxidation. In the presence of an oxidizing agent (like atmospheric O₂), two thiolate molecules can couple to form a disulfide bond (RS-SR).

Prevention & Minimization Strategies:

  • Maintain an Inert Atmosphere: The most critical step is to rigorously exclude oxygen.

    • Action: Degas your solvent before use. Run the reaction under a positive pressure of an inert gas like nitrogen or argon. This is particularly important during the reaction, workup, and any heating phases.

  • Control pH: The formation of the reactive thiolate anion is base-dependent. While the reaction requires a base to proceed, excessively high pH or prolonged reaction times under basic conditions can favor disulfide formation.

    • Action: After the reaction is complete, carefully neutralize the mixture with an acid (e.g., acetic acid) to a pH of ~7 before filtration and isolation.[1][2] This protonates the thiolate, making it less susceptible to oxidation.

  • Use of Mild Reducing Agents (Post-synthesis): If disulfide formation is unavoidable, a small amount of a mild reducing agent can be added during workup to convert the dimer back to the desired monomer.

    • Action: Agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be effective, but require careful consideration for subsequent purification.

Visualizing the Reaction and Side Pathways

The following diagram illustrates the primary synthetic pathway to DAMP and the competing side reaction leading to the disulfide dimer.

G Thiourea Thiourea Intermediate Reaction Intermediate Thiourea->Intermediate Malononitrile Malononitrile Malononitrile->Intermediate Base Base (e.g., NaOMe) Base->Intermediate Condensation/ Cyclization DAMP Product This compound (Thiol Form) Intermediate->DAMP Workup (Acidification) Thiolate Thiolate Anion DAMP->Thiolate Equilibrium (Basic pH) Dimer Side Product Disulfide Dimer Thiolate->Dimer Oxidation Oxygen O₂ (Air) Oxygen->Thiolate

Caption: Main reaction pathway to DAMP and the oxidative side reaction.

Q4: Can you provide an optimized, step-by-step protocol to maximize yield and purity?

A4: Certainly. This protocol incorporates best practices to minimize the side reactions discussed. It is crucial that all reagents are of high purity to avoid introducing competing reactants or catalysts.[3][5]

Optimized Protocol for DAMP Synthesis

  • Preparation (Inert Atmosphere Setup):

    • Assemble a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen/argon inlet.

    • Purge the entire system with inert gas for 10-15 minutes. Maintain a gentle positive pressure of inert gas throughout the reaction.

  • Reagent Addition:

    • To the flask, add methanol (solvent) that has been previously degassed by sparging with nitrogen for 20 minutes.

    • Carefully add sodium methoxide (base).[1][2]

    • Sequentially add thiourea and then malononitrile while stirring.[1][2] An example stoichiometry is 1 equivalent of thiourea to 2.5 equivalents of malononitrile and 4 equivalents of sodium methoxide.[1]

  • Reaction:

    • Heat the reaction mixture to a moderate temperature (e.g., 40°C) and stir for the required time (e.g., 24-30 hours).[1]

    • Monitor the reaction by TLC. The disappearance of the starting materials is a key indicator of completion.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature. A solid precipitate should form.

    • Collect the solid by filtration.

    • Dissolve the collected filter cake in deionized, degassed water.

    • While stirring, slowly add acetic acid to adjust the pH to approximately 7. This step is critical for protonating the thiolate and precipitating the pure product.[1][2]

    • Collect the final solid product by filtration, wash with a small amount of cold, degassed water, and dry under vacuum.

Systematic Troubleshooting Workflow

When encountering poor yield or purity, a systematic approach is key. Use the following workflow to diagnose and resolve common issues.

G start Start: Poor Yield / Purity check_tlc Analyze Crude by TLC/LC-MS start->check_tlc is_dimer Major Peak is Dimer (m/z ~283)? check_tlc->is_dimer fix_dimer Root Cause: Oxygen Exposure Action: 1. Degas all solvents. 2. Maintain strict inert atmosphere. 3. Ensure prompt acidic workup. is_dimer->fix_dimer Yes is_sm High Levels of Starting Material? is_dimer->is_sm No end Result: Improved Yield & Purity fix_dimer->end fix_sm Root Cause: Incomplete Reaction Action: 1. Verify reagent purity/stoichiometry. 2. Increase reaction time/temp. 3. Confirm catalyst activity. is_sm->fix_sm Yes is_polymer Discoloration / Complex Mixture? is_sm->is_polymer No fix_sm->end fix_polymer Root Cause: Malononitrile Polymerization Action: 1. Use highly pure malononitrile. 2. Avoid excessive temperatures. 3. Ensure efficient stirring. is_polymer->fix_polymer Yes fix_polymer->end

Caption: A logical workflow for troubleshooting DAMP synthesis issues.

References

troubleshooting inconsistent results in biological assays with 4,6-Diamino-2-mercaptopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4,6-Diamino-2-mercaptopyrimidine (DAMP). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the consistency and reliability of your experimental results. Inconsistent data is a frequent roadblock in research, often stemming from the unique chemical properties of the reagents involved. This guide provides in-depth, cause-and-effect explanations and validated protocols to help you troubleshoot and optimize your biological assays.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about the handling and properties of this compound. Proper preparation is the first step in preventing inconsistent results.

Q1: How should I store and handle solid this compound?

The mercapto (-SH) group in the compound is susceptible to oxidation.[1] To maintain its integrity, store the solid compound under an inert atmosphere like argon or nitrogen, protected from light, and at the recommended temperature (typically below 30°C).[2][3][4][5] Minimizing exposure to air and moisture is critical.

Q2: What is the best way to prepare stock solutions of this compound?

Due to the potential for degradation in solution, it is highly recommended to prepare fresh stock solutions for each experiment.[2][6] If you must store solutions, use a high-quality, anhydrous solvent like DMSO. Prepare concentrated stock solutions, aliquot them into single-use vials to avoid repeated freeze-thaw cycles, and store them at -80°C under an inert atmosphere.[2][6]

Q3: What are the known biological and chemical activities of this compound?

This compound is a heterocyclic compound known for several key activities that can influence biological assays. It is a potent metal-chelating agent, forming stable complexes with transition metals like copper and zinc.[7] Its structural similarity to pyrimidine bases found in nucleic acids has led to investigations into its role as an antimetabolite.[7] Additionally, its derivatives have been explored as anticancer agents and adenosine receptor antagonists.[8][9] The presence of the thiol group also makes it a potentially reactive nucleophile.[10]

Troubleshooting Guide: Inconsistent Assay Results

This guide is structured to help you diagnose and resolve specific issues you may encounter during your experiments.

Problem Area 1: High Variability and Poor Reproducibility

Q4: My results are highly variable between replicates and experiments. What is the most likely cause?

High variability often points to compound instability. The thiol group in this compound can oxidize, forming disulfide bonds or higher oxidation states, which may have different biological activities or be inactive.[1][3] This degradation can happen during storage or within the timeframe of your experiment.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prioritize using freshly prepared stock solutions for each experiment.[2]

  • De-gas Buffers: Use de-gassed buffers and solvents for your assays to minimize dissolved oxygen, which can accelerate thiol oxidation.[2]

  • Assess Compound Stability: Perform a time-course experiment. Incubate the compound in your final assay buffer for varying durations (e.g., 0, 1, 2, 4 hours) before initiating the assay. A time-dependent loss of activity suggests the compound is unstable under your experimental conditions.

Problem Area 2: Suspected False Positives or Non-Specific Activity

Q5: I'm observing potent activity, but I'm concerned it might be a non-specific effect. How can I test for this?

This is a critical concern, especially with thiol-containing compounds, which are known to be potentially promiscuous.[10] Several mechanisms can lead to false-positive or non-specific results.

Mechanism A: Non-Specific Thiol Reactivity

The compound's thiol group can react non-specifically with cysteine residues on proteins, leading to apparent activity that is not due to binding at a specific active site.[10][11] This is a common form of assay interference.[6]

Diagnostic Test:

  • DTT Counter-Screen: Run your assay in parallel with and without a high concentration (e.g., 1-5 mM) of a reducing agent like dithiothreitol (DTT).[6][11] DTT will act as a scavenger, reacting with your compound. If the compound's activity is significantly reduced or eliminated in the presence of DTT, it strongly indicates non-specific thiol reactivity.[6][11] See Protocol 1 for a detailed methodology.

Mechanism B: Compound Aggregation

At higher concentrations, poorly soluble compounds can form aggregates that non-specifically sequester and denature proteins, leading to apparent inhibition.[12] This is a well-documented form of assay interference.[12][13]

Diagnostic Test:

  • Detergent Test: Include a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in your assay buffer. Detergents can disrupt colloidal aggregates.[11][12] A significant reduction in activity in the presence of the detergent suggests aggregation is the cause.

Mechanism C: Metal Chelation

This compound is an effective metal chelator.[7] If your assay target is a metalloenzyme or relies on divalent cations (e.g., Mg²⁺, Zn²⁺, Ca²⁺) for activity, the compound may be inhibiting the assay by sequestering these essential metal ions.

Diagnostic Test:

  • Metal Supplementation Assay: Perform the assay with your compound, but supplement the buffer with an excess of the relevant metal ion. If the compound's activity is rescued by the addition of the metal, chelation is the likely mechanism of action.

Troubleshooting Workflow for Non-Specific Activity

G cluster_thiol Test for Thiol Reactivity cluster_agg Test for Aggregation cluster_chel Test for Metal Chelation start Potent Activity Observed (Suspected False Positive) thiol_test Perform DTT Counter-Screen (Protocol 1) start->thiol_test thiol_result Activity Diminished? thiol_test->thiol_result thiol_yes Conclusion: Non-Specific Thiol Reactivity thiol_result->thiol_yes  Yes thiol_no Proceed to Next Test thiol_result->thiol_no No   agg_test Run Assay with 0.01% Triton X-100 thiol_no->agg_test agg_result Activity Diminished? agg_test->agg_result agg_yes Conclusion: Compound Aggregation agg_result->agg_yes  Yes agg_no Proceed to Next Test agg_result->agg_no No   chel_test Run Assay with Excess Divalent Cations (e.g., MgCl2) agg_no->chel_test chel_result Activity Rescued? chel_test->chel_result chel_yes Conclusion: Metal Chelation chel_result->chel_yes  Yes chel_no Activity is Likely Specific chel_result->chel_no No   G cluster_assay Standard Assay (No DTT) cluster_dtt DTT Counter-Screen DAMP1 DAMP (-SH) Result1 Non-specific Covalent Modification (False Positive Signal) DAMP1->Result1 Reacts with Protein1 Target Protein (-SH) Protein1->Result1 DAMP2 DAMP (-SH) DTT DTT (-SH) (High Concentration) DAMP2->DTT Preferentially Reacts with (Scavenged) Protein2 Target Protein (-SH) Result2 No Reaction with Protein (True Negative Signal) Protein2->Result2

References

Technical Support Center: Enhancing the Stability of 4,6-Diamino-2-mercaptopyrimidine (DAMP) Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,6-Diamino-2-mercaptopyrimidine (DAMP). This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the stability of DAMP solutions. As a molecule with significant potential in biological research, including antimetabolite and antiviral studies, understanding its handling is critical for reproducible and accurate results.[1] This document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions, grounded in the fundamental chemistry of the compound.

Part 1: Understanding the Core of DAMP Instability

Before troubleshooting, it is essential to understand the inherent chemical properties of DAMP that contribute to its instability in solution. The primary challenges are its tautomeric nature and susceptibility to oxidation.

Thiol-Thione Tautomerism

This compound exists in a tautomeric equilibrium between a thiol (-SH) form and a thione (=S) form. In aqueous solutions, the equilibrium favors the thione form, which is stabilized by stronger hydrogen bonding with water molecules compared to the thiol form.[1] This equilibrium is dynamic and can be influenced by solvent polarity, pH, and temperature, affecting the compound's reactivity and solubility.

Oxidation: The Primary Degradation Pathway

The mercapto/thiol group is highly susceptible to oxidation, which is the principal cause of solution degradation. This process can lead to the formation of several less active or inactive species:

  • Disulfide Dimers: Two DAMP molecules can be oxidized to form a dimer linked by a disulfide bridge (-S-S-). This often results in decreased solubility and precipitation.

  • Sulfinic Acid: Further oxidation can convert the thiol group to sulphinic acid (-SO₂H).[2] This modification fundamentally alters the molecule's structure and its ability to participate in reactions like metal chelation.[1]

This oxidative degradation leads to a loss of potency, changes in solution appearance (color, turbidity), and ultimately, experimental failure.

G cluster_0 DAMP Tautomers cluster_1 Degradation Products Thiol 4,6-Diamino-2-pyrimidinethiol (Thiol Form) Thione 4,6-Diamino-1H-pyrimidine-2-thione (Thione Form) Thiol->Thione Equilibrium (Favored in Aqueous Solution) Oxidation Oxidation (+ O₂, Metal Ions) Thiol->Oxidation Dimer Disulfide Dimer (Reduced Solubility) Sulfinic Sulfinic Acid Derivative (Loss of Activity) Oxidation->Dimer Dimerization Oxidation->Sulfinic Over-oxidation caption Primary degradation pathway of DAMP.

Caption: Primary degradation pathway of DAMP.

Part 2: Troubleshooting Guide for DAMP Solutions

This section addresses specific issues encountered during experiments in a question-and-answer format.

Question 1: "My DAMP solution, which was initially clear, has become cloudy or contains a precipitate. What happened and how can I resolve it?"

Answer: This is a common issue primarily caused by two factors: chemical degradation or exceeding the compound's solubility limit.

  • Causality:

    • Oxidative Dimerization: As explained above, oxidation can lead to the formation of disulfide-linked dimers. These dimers are often significantly less soluble than the monomeric form, causing them to precipitate out of solution.

    • pH Shift: DAMP's solubility is highly pH-dependent. It is sparingly soluble in neutral water but dissolves in basic solutions like 1M NaOH.[3][4] If the pH of your solution decreases (e.g., due to absorption of atmospheric CO₂ or addition of an acidic reagent), the compound may precipitate.

    • Solvent Evaporation: Over time, especially if not stored in a tightly sealed container, solvent evaporation can increase the concentration beyond the solubility limit.

  • Troubleshooting Steps:

    • Verify pH: Check the pH of the solution. If it has drifted, carefully adjust it back to the original basic pH using a dilute NaOH solution to see if the precipitate redissolves.

    • Gentle Warming: Gently warm the solution (e.g., to 30-40°C) while stirring. This may help redissolve the precipitate if it's a solubility issue. However, avoid excessive heat, as it can accelerate degradation.

    • Filtration: If the precipitate does not redissolve, it is likely an insoluble degradation product. Do not use the cloudy solution. Filter the solution through a 0.22 µm syringe filter to remove the particulate matter.

    • Re-quantify: After filtration, the concentration of active DAMP will be lower. It is crucial to re-determine the concentration using an analytical method like UV-Vis spectrophotometry before use (See Appendix A).

    • Prevention: For future preparations, use degassed solvents and store the solution under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. Always use tightly sealed storage vials.

Question 2: "I'm observing a gradual loss of biological activity or a decreased reaction yield over time. What is the likely cause?"

Answer: A decline in performance is a classic sign of chemical degradation, even if the solution appears clear.

  • Causality: The thiol group (-SH) is the chemically active center of DAMP for many applications, such as metal chelation or as a nucleophile in synthetic reactions.[1][5][6] Oxidation converts this group into a sulfinic acid or a disulfide, which eliminates its intended reactivity. This chemical change renders the molecule inactive for its purpose, leading to a drop in effective concentration and poor experimental outcomes.

  • Troubleshooting & Prevention Workflow:

G cluster_prevention Preventative Measures for New Stock Start Problem: Loss of Solution Activity Cause Primary Cause: Oxidation of Thiol Group Start->Cause Action Action: Discard Old Solution Prepare Fresh Stock Cause->Action Degas 1. Use Degassed Solvents (e.g., N₂ Sparge) pH 2. Control pH (Prepare stock in dilute base) Store 3. Store Properly (2-8°C, Protected from Light) Inert 4. Use Inert Atmosphere (Overlay with Argon/N₂) Aliquot 5. Aliquot Solution (Minimize Freeze-Thaw Cycles) caption Workflow for addressing and preventing loss of DAMP activity.

Caption: Workflow for addressing and preventing loss of DAMP activity.

Question 3: "How can I accurately prepare a stable stock solution of DAMP?"

Answer: Proper initial preparation is the most critical step for ensuring stability. The choice of solvent and handling technique are paramount.

  • Solubility Profile: Understanding the solubility is key to choosing the right solvent system.

SolventSolubilityReference
WaterLow / Sparingly Soluble[7]
1 M NaOHSoluble (2%)[3][4]
Ethanol / MethanolMore soluble than water[8]
DMFSoluble (used as reaction solvent)[5][6]
  • Recommended Protocol for a 10 mM Aqueous Stock Solution:

    • Degas the Solvent: Take a suitable volume of high-purity water (e.g., Milli-Q). Sparge with an inert gas like argon or nitrogen for at least 30 minutes to remove dissolved oxygen.

    • Prepare Alkaline Solvent: To the degassed water, add a sufficient amount of 5 M NaOH to reach a final concentration of ~0.1 M NaOH. This will ensure a basic pH to aid dissolution and maintain stability.

    • Weigh DAMP: In a clean vial, accurately weigh the required amount of DAMP powder (Molar Mass: 142.17 g/mol [9]). Perform this in a low-humidity environment if possible.

    • Dissolution: Add the degassed alkaline solvent to the DAMP powder. Vortex or sonicate briefly until the solid is completely dissolved. Do not heat excessively.

    • Storage: Immediately flush the headspace of the vial with argon or nitrogen, seal tightly with a high-quality cap, and wrap the vial in aluminum foil to protect it from light.

    • Store Cold: Store the stock solution at 2-8°C for short-term use (days) or in aliquots at -20°C for long-term storage (weeks to months). Avoid repeated freeze-thaw cycles.

Part 3: Frequently Asked Questions (FAQs)

  • Q: What is the recommended storage temperature for solid DAMP and its solutions?

    • A: Solid DAMP should be stored below +30°C in a dry place.[2][9] Prepared solutions should be stored refrigerated at 2-8°C for short-term use or frozen at -20°C in aliquots for longer-term storage.

  • Q: What is the expected shelf-life of a prepared DAMP solution?

    • A: When prepared and stored meticulously under an inert atmosphere and protected from light, an aqueous stock at -20°C can be stable for several weeks. However, for highly sensitive or quantitative applications, it is best practice to prepare fresh solutions weekly or bi-weekly. Always visually inspect for precipitation before use.

  • Q: Can I sterilize my DAMP solution by autoclaving?

    • A: No. DAMP is a heterocyclic organic compound that is susceptible to thermal degradation. Autoclaving will likely cause significant decomposition. If sterile solutions are required, prepare the solution using sterile solvents and equipment, and pass it through a 0.22 µm sterile filter.

  • Q: My experiment requires a neutral pH. How can I use the alkaline stock solution?

    • A: You can add the required volume of your alkaline stock solution to your final reaction buffer. The buffer's capacity should be sufficient to neutralize the small amount of base from the stock, bringing the final pH to the desired level. Always verify the final pH of your complete experimental solution.

Appendix A: Protocol for Quantification of DAMP by UV-Vis Spectrophotometry

This protocol allows you to determine the concentration of your DAMP solution, which is crucial after filtration or prolonged storage.

  • Prepare Standards: Create a set of calibration standards (e.g., 0, 5, 10, 25, 50, 100 µM) by serially diluting a freshly prepared, accurately weighed DAMP stock solution in the same solvent as your sample (e.g., 0.1 M NaOH).

  • Determine λmax: Scan a mid-range standard (e.g., 25 µM) from 200-400 nm to determine the wavelength of maximum absorbance (λmax).

  • Measure Absorbance: Measure the absorbance of all standards and your unknown sample at the determined λmax. Use the solvent as the blank.

  • Create Calibration Curve: Plot the absorbance of the standards versus their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be >0.99 for an accurate curve.

  • Calculate Unknown Concentration: Use the equation from the linear regression to calculate the concentration of your unknown sample based on its measured absorbance.

References

strategies to improve the purity of synthesized 4,5-Diamino-6-Hydroxy-2-Mercapto-Pyrimidine.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and purification of 4,5-Diamino-6-Hydroxy-2-Mercapto-Pyrimidine (DAHMP). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this critical pharmaceutical intermediate. High purity of DAHMP is paramount as impurities can lead to reduced reaction yields, the formation of undesired by-products, and complications in the purification of the final active pharmaceutical ingredient (API)[1].

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, explaining the causality behind experimental choices to ensure you can achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 4,5-Diamino-6-Hydroxy-2-Mercapto-Pyrimidine, and what are the likely impurities?

A common and efficient method for synthesizing pyrimidine derivatives involves the condensation of thiourea with a cyanoacetate derivative[2][3]. For DAHMP, a plausible precursor would be an α-amino-α-cyanoacetate derivative.

Hypothetical Synthesis Pathway:

Synthesis_Pathway cluster_synthesis Synthesis Steps SM1 Ethyl 2-amino-2-cyanoacetate Intermediate Cyclized Intermediate SM1->Intermediate Condensation/Cyclization SM2 Thiourea SM2->Intermediate Condensation/Cyclization Base Base (e.g., Sodium Ethoxide) Base->Intermediate Condensation/Cyclization Solvent Solvent (e.g., Ethanol) Solvent->Intermediate Condensation/Cyclization Nitrosation Nitrosation Intermediate->Nitrosation DAHMP 4,5-Diamino-6-Hydroxy- 2-Mercapto-Pyrimidine Nitroso 4-Amino-6-hydroxy-2-mercapto- 5-nitrosopyrimidine Nitrosation->Nitroso Reduction Reduction Nitroso->Reduction Reduction->DAHMP

Caption: Plausible synthesis route for DAHMP.

Common Impurities:

  • Unreacted Starting Materials: Residual thiourea and the cyanoacetate derivative.

  • Incompletely Reacted Intermediates: Such as the 5-nitroso intermediate if the reduction step is incomplete.

  • Side-Products: Formation of isomers or products from self-condensation of starting materials can occur under non-optimal conditions[4].

  • Reagents and Catalysts: Residual base, acid, or catalyst used in the synthesis.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you might encounter during the purification of DAHMP.

Issue 1: The isolated product is off-color (e.g., yellow, brown, or pink).

  • Possible Cause 1: Presence of Oxidized Impurities. The amino groups on the pyrimidine ring are susceptible to oxidation, which can lead to colored impurities. The mercapto group can also undergo oxidation.

    Solution: Recrystallization with a Reducing Agent.

    • Dissolve the crude product in a suitable hot solvent (see Table 1 for solvent selection).

    • Add a small amount of a reducing agent, such as sodium dithionite or sodium bisulfite, to the hot solution.

    • Stir for 10-15 minutes.

    • Allow the solution to cool slowly for recrystallization.

    • Filter the purified crystals and wash with cold solvent.

  • Possible Cause 2: Residual Nitroso Intermediate. If the reduction of the 5-nitroso intermediate is incomplete, the final product will be contaminated with this colored species.

    Solution: Monitor the Reaction Closely.

    • Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials and intermediates. A suitable TLC system for pyrimidine derivatives is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v)[5].

    • If the reaction is incomplete, consider extending the reaction time or adding more reducing agent.

Issue 2: The purity of the product is low, even after initial isolation.

  • Possible Cause: Co-precipitation of Impurities. Impurities with similar solubility profiles to DAHMP may co-precipitate during the initial isolation.

    Solution 1: Systematic Recrystallization. Recrystallization is a powerful technique for purifying solid compounds[6][7]. The key is to find a solvent in which the desired compound is highly soluble at high temperatures and poorly soluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures.

    Experimental Protocol for Recrystallization:

    • Solvent Screening: Use small amounts of the crude product to test solubility in a range of solvents (see Table 1).

    • Dissolution: In a flask, add the crude DAHMP and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add the minimum amount of hot solvent required for complete dissolution.

    • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

    • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration.

    • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

    • Drying: Dry the purified crystals under vacuum.

    Table 1: Suggested Solvents for Recrystallization Screening

Solvent/Solvent SystemRationale
WaterDAHMP has polar functional groups (-OH, -NH2, -SH) suggesting some water solubility, which is likely to be temperature-dependent.
Ethanol/WaterA common mixed solvent system that can be fine-tuned to achieve optimal solubility differences[6].
Methanol/WaterSimilar to ethanol/water, offering another option for polarity adjustment.
Acetic Acid/WaterThe acidic nature can protonate the amino groups, altering solubility and potentially leaving non-basic impurities behind. Neutralize after recrystallization.
Dimethylformamide (DMF)/WaterDMF is a powerful solvent for many polar organic compounds. Water can be used as an anti-solvent to induce crystallization[4].
  • Solution 2: Acid-Base Extraction. The amino groups on DAHMP allow it to be protonated in acidic conditions, forming a water-soluble salt. Neutral and acidic impurities can be removed by extraction with an organic solvent.

    Experimental Protocol for Acid-Base Extraction:

    • Dissolve the crude product in a dilute aqueous acid (e.g., 1M HCl).

    • Extract the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities.

    • Carefully neutralize the aqueous layer with a base (e.g., 1M NaOH) to precipitate the purified DAHMP.

    • Filter the solid, wash with water, and dry.

Issue 3: Poor recovery after recrystallization.

  • Possible Cause 1: Using too much solvent. Adding an excessive amount of solvent will keep more of the product dissolved even at low temperatures.

    Solution: Use the Minimum Amount of Hot Solvent. Add the hot solvent portion-wise until the solid just dissolves.

  • Possible Cause 2: Cooling the solution too quickly. Rapid cooling can lead to the formation of small, impure crystals or an oil.

    Solution: Slow Cooling. Allow the flask to cool slowly to room temperature on the benchtop before placing it in an ice bath.

Purity Assessment

Q2: How can I assess the purity of my synthesized DAHMP?

High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of DAHMP and quantifying any impurities.

Proposed HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[2].

  • Mobile Phase: A gradient of methanol and water or acetonitrile and water is a good starting point. For example, a gradient of 5% to 95% methanol in water over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the pyrimidine ring absorbs, typically around 254 nm or 280 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

Troubleshooting HPLC Analysis:

  • Unexpected Peaks: These could be byproducts, isomers, or impurities from starting materials[1].

  • Poor Peak Shape: This may be due to sample overload or inappropriate mobile phase pH. Adjust the sample concentration or add a buffer to the mobile phase.

Purity Analysis Workflow:

Purity_Analysis Crude_Product Crude DAHMP Sample_Prep Prepare Sample for HPLC (Dissolve in Mobile Phase) Crude_Product->Sample_Prep HPLC_Analysis Inject on HPLC System Sample_Prep->HPLC_Analysis Chromatogram Analyze Chromatogram HPLC_Analysis->Chromatogram Pure Purity ≥ 98% Chromatogram->Pure Impure Purity < 98% Chromatogram->Impure Final_Product High-Purity DAHMP Pure->Final_Product Purification Further Purification (e.g., Recrystallization) Impure->Purification Re-analyze Purification->Crude_Product Re-analyze

Caption: Workflow for purity analysis of DAHMP.

By systematically addressing these common issues, researchers can significantly improve the purity of synthesized 4,5-Diamino-6-Hydroxy-2-Mercapto-Pyrimidine, ensuring the quality and reliability of their subsequent research and development activities.

References

Technical Support Center: Purification of 2-(heptylthio)pyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the purification of 2-(heptylthio)pyrimidine-4,6-diamine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule. The unique structure of 2-(heptylthio)pyrimidine-4,6-diamine, which combines a polar diaminopyrimidine core with a nonpolar heptylthio chain, presents specific challenges in achieving high purity. This document provides in-depth, field-tested guidance in a user-friendly question-and-answer format to help you navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the purification of 2-(heptylthio)pyrimidine-4,6-diamine and related polar pyrimidine derivatives.

Q1: What are the most probable impurities I might encounter after synthesizing 2-(heptylthio)pyrimidine-4,6-diamine?

A1: The impurity profile largely depends on the synthetic route, but for a typical S-alkylation of 4,6-diamino-2-mercaptopyrimidine (DAMP) with an n-heptyl halide, you should anticipate the following:

  • Unreacted Starting Materials: Residual this compound and the heptyl halide.

  • Solvent Residue: High-boiling point solvents like Dimethylformamide (DMF) are often used and can be difficult to remove completely.[1]

  • Over-Alkylated Products: Although S-alkylation is generally favored, minor N-alkylation at one of the amino groups can occur, leading to isomeric impurities.[1][2]

  • Side-Reaction Products: Depending on reaction conditions, side reactions such as dimerization or polymerization of the starting materials can occur.[2]

Q2: I've just completed the synthesis. What is the simplest first step for purification?

A2: For the synthesis of 2-(heptylthio)pyrimidine-4,6-diamine, a simple wash or precipitation is an excellent first step. In a reported synthesis, the crude product was purified to 67% yield simply by washing the reaction mixture with water after evaporating the DMF solvent.[1] This procedure is effective at removing inorganic salts and residual water-soluble starting materials. For a more robust initial cleanup, you can precipitate the crude product by pouring the reaction mixture into ice water, collecting the solid by filtration, and then washing it with cold water.

Q3: How do I decide between recrystallization and column chromatography for final purification?

A3: The choice depends on the impurity profile and the required purity level.

  • Recrystallization is highly effective if your main impurities have significantly different solubility profiles from your target compound. It is often the preferred method for removing minor byproducts and achieving high crystalline purity on a larger scale.[3]

  • Column Chromatography is necessary when impurities have similar polarities and solubility to the desired product.[2][4] While more labor-intensive and solvent-consuming, it offers superior separation power for complex mixtures. Always optimize your solvent system using Thin Layer Chromatography (TLC) before attempting a large-scale column.[5]

Q4: Which analytical techniques are essential for confirming the purity of my final product?

A4: A combination of techniques is crucial for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. Use a UV detector at an appropriate wavelength. Be aware that the basic amino groups can cause peak tailing on standard silica-based columns.[6]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any structural isomers or residual solvents.[1][7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular weight and elemental composition of your compound.[1]

Q5: My compound looks like a single spot on TLC, but HPLC analysis shows multiple peaks. What's happening?

A5: This is a common scenario. TLC has lower resolution than HPLC and may not be able to separate compounds with very similar polarities. The different stationary phases and solvent systems used in HPLC can resolve impurities that co-elute on a TLC plate. Furthermore, HPLC is significantly more sensitive and can detect minor impurities (<1%) that are often invisible on a TLC plate.

Part 2: Troubleshooting Guide

This guide addresses specific problems you may encounter during your purification workflow.

Issue 1: Low Yield After Recrystallization

Problem Potential Causes Solutions & Explanations
No crystals form upon cooling. 1. The solution is not supersaturated (too much solvent was used).[8] 2. The chosen solvent is inappropriate; the compound is too soluble even at low temperatures.[9]1. Reduce the solvent volume by gentle heating under a stream of nitrogen, then allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[8] 3. Re-evaluate your solvent choice. The ideal solvent dissolves the compound when hot but not when cold.[9]
The compound "oils out" as a liquid instead of forming crystals. 1. The solution is too concentrated, or the cooling rate is too fast. 2. The presence of impurities is depressing the melting point of the solid.1. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly. 2. Ensure the solution is not supersaturated at a temperature above the compound's melting point. Try a lower-boiling point solvent.
The final crystals are colored or appear impure. 1. Colored impurities are co-crystallizing with the product. 2. Incomplete removal of the mother liquor.1. Before cooling, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the charcoal, then cool the filtrate.[8] 2. After filtration, ensure the crystals are washed thoroughly with a small amount of the ice-cold crystallization solvent.

Issue 2: Column Chromatography Challenges

Problem Potential Causes Solutions & Explanations
Poor separation of product and impurities. 1. The chosen eluent (solvent system) is not optimal.[5] 2. The column was overloaded with too much crude material.1. Systematically screen different solvent systems using TLC to find an eluent that gives good separation and an Rf value of ~0.2-0.4 for your product.[5] 2. Use a larger column or reduce the amount of sample loaded. As a rule of thumb, use a silica gel mass of at least 50-100 times the mass of your crude sample.
The product streaks or "tails" on the column. 1. The compound is highly polar and is interacting strongly with the acidic silanol groups on the silica gel.[6] 2. The sample was not fully dissolved or was loaded in a solvent stronger than the eluent.1. Add a small amount (~0.5-1%) of a modifier like triethylamine to the eluent to neutralize the acidic sites on the silica. 2. Consider using a different stationary phase, such as neutral alumina.[5] 3. Dissolve the sample in a minimal amount of the eluent or a weaker solvent before loading it onto the column.
Low recovery of the product from the column. 1. The compound is irreversibly adsorbing to the silica gel.[5] 2. The chosen eluent is not polar enough to elute the compound from the column.1. This can happen with highly polar compounds. Try using a less acidic stationary phase like neutral alumina.[5] 2. After running your initial eluent, flush the column with a much more polar solvent system (e.g., 10% methanol in dichloromethane) to recover any remaining material.
Part 3: Detailed Experimental Protocols

Protocol 1: Purification by Cooling Crystallization

This protocol outlines a systematic approach to purify 2-(heptylthio)pyrimidine-4,6-diamine via crystallization.

  • Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, or mixtures like ethanol/water). The ideal solvent will fully dissolve the compound upon heating but show low solubility at room temperature, with significant crystal formation upon cooling in an ice bath.[9]

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent required to just fully dissolve the solid. Stir continuously.[9]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed flask to remove them. This step is crucial to prevent premature crystallization.

  • Crystal Growth: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[6]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystal cake with a small amount of ice-cold crystallization solvent to remove any adhering soluble impurities.[9]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all residual solvent.[6]

Protocol 2: Purification by Flash Column Chromatography

This protocol describes the purification using standard silica gel chromatography.

  • TLC Optimization: Develop a solvent system (eluent) that provides good separation of your product from impurities on a TLC plate. Aim for an Rf value of 0.2-0.4 for the target compound.[5] Common starting systems include gradients of hexane/ethyl acetate or dichloromethane/methanol.

  • Column Packing: Prepare a slurry of silica gel in your chosen eluent and carefully pack a glass column. Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.

  • Sample Preparation: Dissolve your crude product in a minimal amount of the eluent. If solubility is low, use a slightly more polar solvent (like dichloromethane) and adsorb the solution onto a small amount of silica gel. Dry this silica completely to create a "dry load."

  • Loading: Carefully add your sample solution (wet load) or the dried silica-adsorbed sample (dry load) to the top of the packed column.

  • Elution: Add the eluent to the column and apply positive pressure (flash chromatography). Collect fractions in an orderly manner.

  • Fraction Analysis: Monitor the eluted fractions using TLC to identify which ones contain your pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified 2-(heptylthio)pyrimidine-4,6-diamine.

Part 4: Visualizations & Data

Data Presentation

The following table provides starting points for solvent selection in purification.

Table 1: Recommended Solvent Systems for Purification

Purification MethodSolvent/SystemRationale & Comments
Recrystallization Ethanol, Methanol, AcetonitrileGood for moderately polar compounds. The diamino groups provide polarity, making these solvents suitable candidates.[9]
Ethanol/Water MixtureThe addition of water (an anti-solvent) can effectively reduce the compound's solubility upon cooling to induce crystallization.[8]
Column Chromatography Hexane / Ethyl Acetate GradientA standard system for compounds of intermediate polarity. Start with a low percentage of ethyl acetate and gradually increase the polarity.
Dichloromethane / Methanol GradientA more polar system suitable if the compound does not move in Hex/EtOAc. Start with 1-2% methanol and increase as needed.[5]
Eluent + 0.5% TriethylamineAdding a basic modifier can significantly improve peak shape and prevent streaking for amino-containing compounds on silica gel.

Experimental Workflows

Purification_Workflow cluster_purify Final Purification crude Crude Product (Post-Synthesis) wash Aqueous Wash / Precipitation crude->wash tlc_hplc Purity Check (TLC, HPLC) wash->tlc_hplc decision Purity > 98%? tlc_hplc->decision recryst Recrystallization decision->recryst No (Simple Impurity Profile) column Column Chromatography decision->column No (Complex Mixture) final_product Pure Product (>98%) decision->final_product Yes recryst->tlc_hplc column->tlc_hplc characterize Final Analysis (NMR, MS, HPLC) final_product->characterize

Caption: Decision workflow for the purification of 2-(heptylthio)pyrimidine-4,6-diamine.

HPLC_Troubleshooting start HPLC Peak Tailing Observed? q_basic Is the analyte basic? (e.g., has amino groups) start->q_basic a_basic_yes Lower mobile phase pH to ~3 to protonate silanols q_basic->a_basic_yes Yes a_basic_no Check for column overload q_basic->a_basic_no No q_overload Peak shape improves with lower concentration? a_basic_no->q_overload a_overload_yes Reduce sample concentration or injection volume q_overload->a_overload_yes Yes a_overload_no Check injection solvent q_overload->a_overload_no No q_solvent Is injection solvent stronger than mobile phase? a_overload_no->q_solvent a_solvent_yes Dissolve sample in initial mobile phase q_solvent->a_solvent_yes Yes a_solvent_no Consider column degradation q_solvent->a_solvent_no No end_node Replace Column a_solvent_no->end_node

Caption: Troubleshooting decision tree for HPLC peak tailing.

Part 5: References
  • BenchChem Technical Support. (2025). Purification of Polar Pyrimidine Derivatives. 6

  • Salieva, G., Uktamova, M., et al. (2025). 2-(Heptylthio)pyrimidine-4,6-diamine. Molbank. --INVALID-LINK--

  • Semantic Scholar. 2-(Heptylthio)pyrimidine-4,6-diamine. --INVALID-LINK--

  • BenchChem Technical Support. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. 3

  • BenchChem Technical Support. (2025). Synthesis of Pyrimidine Derivatives. 2

  • ResearchGate. (PDF) 2-(Heptylthio)pyrimidine-4,6-diamine. --INVALID-LINK--

  • BenchChem Technical Support. (2025). Purification of Pyrimidine-2,4-dione Derivatives. 5

  • Smolecule. Buy 2-(Ethylthio)pyrimidine-4,6-diamine. --INVALID-LINK--

  • Di Mola, A., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. PubMed Central. --INVALID-LINK--

  • Ciardi, J. E., & Anderson, E. P. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Analytical Biochemistry, 22(3), 398-408. --INVALID-LINK--

  • BenchChem Technical Support. (2025). Crystallization of Pyrimidine Compounds. 9

  • Scilit. Separation of purine and pyrimidine derivatives by thin-layer chromatography. --INVALID-LINK--

  • BenchChem Technical Support. (2025). 4-Pyrimidine Methanamine Crystallization. 8

References

Validation & Comparative

A Comparative Analysis of 4,6-Diamino-2-mercaptopyrimidine and Other Pyrimidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds, including nucleic acids and various therapeutic agents.[1][2] Among the vast array of pyrimidine derivatives, 4,6-Diamino-2-mercaptopyrimidine (DAMP) presents a unique structural motif with significant potential for drug development. This guide provides a comparative study of DAMP with other key pyrimidine derivatives, offering insights into their synthesis, biological activities, and mechanisms of action, supported by experimental data and protocols. Our objective is to furnish researchers and drug development professionals with a comprehensive resource to inform the design and synthesis of novel therapeutic agents.

The Pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

Pyrimidines are six-membered heterocyclic aromatic rings containing two nitrogen atoms at positions 1 and 3.[3] This fundamental structure is integral to essential biomolecules like thymine, cytosine, and uracil, the building blocks of nucleic acids.[4][5] The versatility of the pyrimidine ring allows for substitutions at various positions, leading to a diverse range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][6] The exploration of pyrimidine derivatives continues to be a fertile ground for the discovery of new drugs.

Synthesis of this compound and Related Derivatives

The synthesis of pyrimidine derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related species.

General Synthesis of Pyrimidine Derivatives

A common and versatile method for pyrimidine synthesis is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea.[7] This reaction provides a straightforward route to dihydropyrimidones, which can be further modified.

Synthesis of this compound (DAMP)

A typical synthesis of DAMP involves the reaction of malononitrile with thiourea in the presence of a suitable base, such as sodium ethoxide. The reaction proceeds through a condensation mechanism to yield the desired product.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Addition of Reactants: To the sodium ethoxide solution, add malononitrile and thiourea.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Precipitation and Filtration: Acidify the aqueous solution with a suitable acid (e.g., acetic acid) to precipitate the product. Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain pure this compound.[8]

Comparative Biological Activities

The diverse biological activities of pyrimidine derivatives stem from their structural variety. This section compares the anticancer, antimicrobial, and anti-inflammatory properties of DAMP and other notable pyrimidine derivatives, supported by quantitative data where available.

Anticancer Activity

Pyrimidine derivatives exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and the induction of apoptosis.[2]

Mechanism of Action: Many pyrimidine-based anticancer agents function as antimetabolites, interfering with nucleic acid synthesis. For example, 5-fluorouracil (5-FU), a widely used chemotherapeutic, inhibits thymidylate synthase, an enzyme crucial for DNA synthesis and repair.[4] Other derivatives target specific kinases or induce cell cycle arrest.[2][9] The anticancer mechanism of some 6-mercaptopurine derivatives, which share structural similarities with DAMP, involves the induction of S-phase cell cycle arrest and mitochondria-dependent apoptosis.[10]

Comparative Cytotoxicity Data:

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Pyrido[2,3-d]pyrimidine (Compound 4) MCF-7 (Breast)0.57[11]
HepG2 (Liver)1.13[11]
2,4-Diaminopyrimidine (Compound 9k) A549 (Lung)2.14[1]
HCT-116 (Colon)3.59[1]
2-Thiouracil-5-sulfonamide (Compound 6e) MCF-7 (Breast)Potent[2]
HT-29 (Colon)Potent[2]
Uracil/Thiouracil Derivative (Compound 5m) HepG2 (Liver)3.3 ± 0.56[4]
6-Mercaptopurine Derivative (NMSP) HepG2 (Liver)6.09 µg/mL[10]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding in 96-well plate compound_prep 2. Prepare Serial Dilutions of Test Compound treat_cells 3. Treat Cells with Compound compound_prep->treat_cells add_mtt 4. Add MTT Reagent treat_cells->add_mtt incubate 5. Incubate (2-4 hours) add_mtt->incubate solubilize 6. Solubilize Formazan Crystals incubate->solubilize read_absorbance 7. Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 8. Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Antimicrobial Activity

The pyrimidine nucleus is a common feature in many antimicrobial agents.[1] The presence of amino and mercapto groups in DAMP suggests its potential as an antimicrobial scaffold.

Mechanism of Action: The antimicrobial mechanism of pyrimidine derivatives can vary. Some, like the 2-aminopyrimidines, are known to have broad-spectrum activity.[1] The incorporation of DAMP into metal-organic frameworks (MOFs) has been shown to induce bacterial cell death through multiple toxic effects, including electrostatic interactions and the generation of reactive oxygen species (ROS).[12][13] Similarly, DAMP-modified gold nanoparticles have demonstrated antibacterial effects.[14]

Comparative Antimicrobial Activity Data (MIC in µg/mL):

Compound/DerivativeS. aureusE. coliReference
Zn-MOF with DAMP linker --[12][13]
Co-MOF with DAMP linker --[12][13]
2-Aminopyridine Derivative (2c) 0.039-[15]
Amino-Pyrimidine Derivatives (3a-j) Moderate ActivityModerate Activity[16]

Note: MIC values for this compound alone were not explicitly found. The data for MOFs indicates the potential of the DAMP scaffold in antimicrobial applications.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound 1. Prepare Serial Dilutions of Compound inoculate 3. Inoculate Microtiter Plate prep_compound->inoculate prep_inoculum 2. Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate 4. Incubate at Appropriate Temperature inoculate->incubate read_results 5. Observe for Microbial Growth (Turbidity) incubate->read_results determine_mic 6. Determine Lowest Concentration with No Growth (MIC) read_results->determine_mic

Caption: Workflow for MIC determination.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and pyrimidine derivatives have emerged as promising anti-inflammatory agents.[17]

Mechanism of Action: A primary mechanism of anti-inflammatory action for many pyrimidine derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[17] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[18] By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

Comparative COX-2 Inhibition Data:

Compound/Derivative ClassCOX-2 IC50 (µM)Reference
Pyrimidine-5-Carbonitrile (5d) 0.16 ± 0.01[19][20]
Pyrazolo[3,4-d]pyrimidine (5) 0.04 ± 0.09[17]
Pyrazolo[3,4-d]pyrimidine (6) 0.04 ± 0.02[17]
Celecoxib (Reference Drug) 0.04 ± 0.01[17]
Pyrimidine Derivative (L1) Selective for COX-2[21][22]
Pyrimidine Derivative (L2) Selective for COX-2[21][22]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrimidine derivatives is intricately linked to the nature and position of their substituents.

  • Anticancer Activity: For some pyrimidine derivatives, the presence of specific substituents at the C2, C4, and C5 positions can significantly influence their cytotoxicity. For instance, in a series of 2,4,5-substituted pyrimidines, electron-donating groups at the 2-position and less bulky electron-donating groups at the para position of an aromatic ring at C5 were found to enhance anticancer activity.

  • Antimicrobial Activity: The amino groups at positions 4 and 6, and the mercapto group at position 2 of DAMP are key functionalities for potential antimicrobial action, likely through interactions with microbial enzymes or cell components. The ability of the mercapto group to coordinate with metal ions is a strategy that has been successfully exploited to enhance antimicrobial efficacy.[12][13]

  • Anti-inflammatory Activity: For COX-2 inhibition, the presence of a sulfonamide or a similar pharmacophore is often a key structural feature for potent and selective activity. The overall molecular shape and electronic properties of the pyrimidine derivative determine its fit and interaction with the active site of the COX-2 enzyme.

SAR_Concept cluster_structure Chemical Structure cluster_activity Biological Activity pyrimidine_core Pyrimidine Core anticancer Anticancer pyrimidine_core->anticancer Influences antimicrobial Antimicrobial pyrimidine_core->antimicrobial Influences anti_inflammatory Anti-inflammatory pyrimidine_core->anti_inflammatory Influences substituents Substituents (R1, R2, R3) substituents->anticancer Modulates substituents->antimicrobial Modulates substituents->anti_inflammatory Modulates

Caption: Structure-Activity Relationship (SAR) concept for pyrimidine derivatives.

Conclusion and Future Directions

This compound stands out as a promising scaffold for the development of novel therapeutic agents. Its structural features, particularly the presence of multiple reactive sites, offer a versatile platform for chemical modification to enhance its biological activities. While direct comparative data for DAMP itself is somewhat limited in the current literature, the potent anticancer, antimicrobial, and anti-inflammatory activities of structurally related pyrimidine derivatives underscore the significant potential of this compound class.

Future research should focus on the systematic evaluation of DAMP and its novel derivatives to establish a clear structure-activity relationship. The synthesis and screening of a focused library of DAMP analogs against a panel of cancer cell lines, microbial strains, and inflammatory targets will be crucial in unlocking the full therapeutic potential of this intriguing pyrimidine derivative. The detailed experimental protocols provided in this guide offer a solid foundation for such investigations.

References

A Senior Application Scientist's Guide to In Silico Molecular Docking: A Comparative Analysis of 4,6-Diamino-2-mercaptopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The 4,6-diamino-2-mercaptopyrimidine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of its derivatives through the lens of in silico molecular docking, a cornerstone of modern drug discovery. We dissect the performance of these compounds against various therapeutic targets, including bacterial, viral, and cancer-related proteins. By synthesizing data from multiple studies, this document offers a framework for understanding structure-activity relationships, compares methodological approaches, and provides a robust, self-validating protocol for researchers. The objective is to equip scientists and drug development professionals with the technical insights and practical steps needed to effectively leverage molecular docking for the exploration of this promising chemical class.

Introduction to Molecular Docking and the Pyrimidine Scaffold

The Pivotal Role of In Silico Molecular Docking in Drug Discovery

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex.[1][2] Its primary purpose is to forecast the binding affinity and mode of interaction, which are critical parameters in drug design. By simulating these interactions computationally, researchers can screen vast libraries of virtual compounds against a specific biological target, prioritizing the most promising candidates for synthesis and in vitro testing. This approach significantly reduces the time and cost associated with drug discovery by focusing resources on molecules with the highest probability of success.[1]

The this compound Scaffold: A Versatile Pharmacophore

Pyrimidine derivatives are a cornerstone of heterocyclic chemistry and are integral to the structure of DNA and RNA.[3] This inherent biological relevance has made them a focal point of medicinal chemistry research. The this compound core, in particular, offers a unique combination of hydrogen bond donors (amino groups) and a potential metal-coordinating or hydrogen-bonding mercapto group. This structural arrangement allows for diverse interactions with protein active sites, leading to a broad range of pharmacological activities, including antibacterial, anticancer, antiviral, and antioxidant effects.[3][4][5]

Objectives of this Comparative Guide

This guide is designed to serve as a technical resource for professionals engaged in drug development. Its objectives are:

  • To compare the docking performance of various this compound derivatives against different classes of therapeutic targets.

  • To elucidate the key molecular interactions that govern the binding of this scaffold to protein active sites.

  • To provide a detailed, field-proven experimental protocol for conducting a robust and reproducible molecular docking study.

  • To showcase how in silico data can be effectively correlated with in vitro experimental results to validate computational models.

Comparative Docking Studies Across Therapeutic Areas

The versatility of the pyrimidine scaffold is best demonstrated by examining its application across different diseases. Here, we compare docking studies targeting key proteins in infectious diseases and oncology.

Case Study 1: Antibacterial Agents - Targeting Dihydrofolate Reductase (DHFR)

Dihydrofolate Reductase (DHFR) is a crucial enzyme in the biosynthesis of nucleic acids and amino acids, making it an established target for antibacterial agents. Several studies have explored pyrimidine derivatives as DHFR inhibitors.

In one such study, a series of novel pyrimidine derivatives were synthesized and evaluated for their antibacterial activity.[4] Molecular docking simulations suggested that the most potent compound, 7c, interacted effectively with the active cavity of DHFR.[4] This in silico finding was subsequently supported by in vitro enzyme inhibition assays, which confirmed that compound 7c displayed DHFR inhibition, establishing a clear correlation between the computational prediction and biological activity.[4]

Key Interactions: The efficacy of pyrimidine derivatives against DHFR often stems from their ability to mimic the binding of the native substrate, dihydrofolate. The amino groups on the pyrimidine ring typically form critical hydrogen bonds with acidic residues in the active site, such as Asp27 (in E. coli DHFR), while the rest of the molecule establishes van der Waals and hydrophobic interactions.

Case Study 2: Anticancer Agents - Targeting Protein Kinases

Protein kinases are key regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Consequently, they are prime targets for anticancer drug development. Pyrimidine derivatives have shown significant promise as kinase inhibitors.

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their inhibition can halt the proliferation of cancer cells. Docking studies on pyrimidine derivatives against human CDK2 have revealed binding energies ranging from -7.4 to -7.9 kcal/mol.[6] These interactions are often stabilized by hydrogen bonds between the pyrimidine core and key residues in the kinase hinge region, a common binding motif for ATP-competitive inhibitors.

  • KRAS-G12D: Mutations in the KRAS gene are drivers in many cancers. A study on novel pyrimidine derivatives identified a compound (10c) with selective anti-proliferative activity in KRAS-G12D mutated cells.[7] Docking simulations revealed that this selectivity was driven by critical hydrogen bonds between the compound and residues Asp12 and Gly60 of the KRAS-G12D protein.[7]

Case Study 3: Antiviral Agents - Targeting SARS-CoV-2 Main Protease (Mpro)

The SARS-CoV-2 main protease (Mpro or 3CLpro) is essential for viral replication, making it a major target for antiviral therapeutics. Docking studies have been employed to evaluate pyrimidine derivatives as potential Mpro inhibitors.

Several synthesized pyrimidine compounds, when docked against Mpro, showed promising binding affinities.[8] The most potent compounds established stable interactions with the catalytic dyad of the enzyme, specifically residues His41 and Cys145, which is crucial for its proteolytic activity.[9] These in silico results were in agreement with in vitro antiviral assays, which demonstrated that the tested compounds had promising activity with low IC50 values.[8]

Methodological Comparison: Best Practices in Docking Protocols

The reliability of any in silico study hinges on the rigor of its methodology. A well-designed docking protocol is a self-validating system that ensures the results are both accurate and reproducible.

A Robust Molecular Docking Workflow

The causality behind a successful docking experiment follows a logical sequence. Each step builds upon the last, from target selection to the final validation of results. Failure to properly execute any step can compromise the entire study.

G cluster_prep 1. Preparation Phase cluster_dock 2. Docking Phase cluster_analysis 3. Analysis & Validation Target_Selection Target Selection (e.g., PDB Database) Protein_Prep Protein Preparation (Add Hydrogens, Remove Water) Target_Selection->Protein_Prep Obtain PDB file Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Grid_Generation Grid Box Generation (Define Active Site) Ligand_Prep->Grid_Generation Protein_Prep->Grid_Generation Define search space Docking_Run Run Docking Algorithm (e.g., AutoDock Vina) Grid_Generation->Docking_Run Pose_Analysis Pose Analysis & Scoring (Binding Energy, Interactions) Docking_Run->Pose_Analysis Generate poses Redocking Validation: Re-docking (Calculate RMSD) Pose_Analysis->Redocking Compare to native ligand MD_Simulation Validation: MD Simulation (Assess Complex Stability) Pose_Analysis->MD_Simulation Select best pose

Caption: General workflow for a molecular docking study.

Protein and Ligand Preparation: The Foundation of Accuracy

The adage "garbage in, garbage out" is particularly true for molecular docking.

  • Protein Preparation: Crystal structures from the Protein Data Bank (PDB) are often incomplete. It is imperative to add polar hydrogen atoms, assign correct bond orders, and remove non-essential water molecules. The choice of which water molecules to keep is critical; some may be structurally important and mediate ligand-protein interactions.

  • Ligand Preparation: Ligands must be converted to 3D structures and have their energy minimized to achieve a low-energy, stable conformation. Generating multiple realistic conformers can be crucial for flexible ligands.

Choosing the Right Docking Software: A Comparative Overview

Different docking programs use different search algorithms and scoring functions, which can lead to varied results.

  • AutoDock Vina: Widely used in academia due to its speed, accuracy, and open-source nature.[10] It uses a Lamarckian genetic algorithm for conformational searching.

  • MOE (Molecular Operating Environment): A commercial suite that offers a more integrated environment for drug discovery tasks. It uses a placement methodology followed by energy minimization.[2]

  • Sybyl: Another commercial package that provides robust docking and molecular modeling capabilities, often used in industry settings.[7]

The choice of software often depends on the specific research question, available computational resources, and the user's expertise. It is good practice to validate results with more than one docking program.

Post-Docking Analysis and Validation

A low binding energy score is not, by itself, sufficient proof of a good candidate.

  • Pose Analysis: The predicted binding pose must be chemically sensible. Key interactions (hydrogen bonds, hydrophobic contacts) should be analyzed to see if they align with known structure-activity relationship (SAR) data or the binding mode of known inhibitors.

  • Re-docking: A crucial validation step is to remove the co-crystallized ligand from the protein, and then dock it back into the active site. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose should ideally be less than 2.0 Å, confirming that the docking protocol can accurately reproduce the experimental binding mode.

  • Molecular Dynamics (MD) Simulation: For high-priority candidates, MD simulations can provide invaluable insight into the stability of the ligand-protein complex over time, offering a more dynamic and realistic view than the static picture provided by docking.[1][11]

Data Synthesis & Performance Summary

To provide a clear comparison, the table below summarizes the docking performance of representative pyrimidine derivatives against various targets as reported in the literature.

Derivative ClassTarget ProteinPDB IDDocking SoftwareBinding Energy (kcal/mol)Key Interacting ResiduesReference
Pyrimidine DerivativeDihydrofolate Reductase (DHFR)Not SpecifiedNot SpecifiedGood Interaction SuggestedActive Cavity Residues[4]
Pyrimidine DerivativeCyclin-Dependent Kinase 2 (CDK2)1HCKNot Specified-7.9THR 165, GLU 12, LYS 33[6]
Pyrimidine DerivativeCyclin-Dependent Kinase 8 (CDK8)5FGKGlide-5.67His106, Trp105, Val27[12]
Pyrido[3,4-d]pyrimidineKRAS-G12D7RPZSybyl 2.0Not SpecifiedAsp12, Gly60, Glu92, His95[7]
Pyrimidine DerivativeSARS-CoV-2 Main Protease (Mpro)6Y2FAutoDock VinaNot SpecifiedNot Specified[8]
Imidazo[1,2-a]pyrimidineMicrobial TargetsNot SpecifiedNot SpecifiedGood Binding ModesNot Specified[13]

Detailed Experimental Protocol: A Self-Validating Workflow

This protocol outlines the steps for docking a novel this compound derivative against Staphylococcus aureus Dihydrofolate Reductase (DHFR).

Objective: To predict the binding affinity and interaction mode of a novel pyrimidine derivative with S. aureus DHFR.

Software Required:

  • UCSF Chimera or PyMOL (for visualization)

  • AutoDockTools 1.5.7 (for file preparation)[1]

  • AutoDock Vina (for docking)

Methodology:

  • Step 1: Protein Preparation

    • Rationale: To prepare the protein structure for docking by correcting structural issues and adding necessary components.

    • Action: Download the crystal structure of S. aureus DHFR complexed with its inhibitor, methotrexate (PDB ID: 2W9S), from the RCSB PDB.

    • Open the PDB file in UCSF Chimera. Remove all water molecules and the co-crystallized ligand (methotrexate).

    • Use AutoDockTools to add polar hydrogens and assign Gasteiger charges to the protein. Save the prepared protein in PDBQT format (2W9S_protein.pdbqt).

  • Step 2: Ligand Preparation

    • Rationale: To generate a low-energy 3D conformation of the ligand.

    • Action: Sketch your novel this compound derivative in a 2D chemical drawing program (e.g., MarvinSketch).

    • Convert the 2D structure to 3D and perform an energy minimization using a force field like MMFF94.

    • Use AutoDockTools to assign Gasteiger charges and define rotatable bonds for the ligand. Save the prepared ligand in PDBQT format (ligand.pdbqt).

  • Step 3: Grid Box Generation

    • Rationale: To define the three-dimensional search space where the docking algorithm will attempt to place the ligand.

    • Action: Load the prepared protein (2W9S_protein.pdbqt) into AutoDockTools.

    • Identify the key active site residues (e.g., those that interact with methotrexate in the original crystal structure).

    • Center the grid box on the geometric center of these residues. Adjust the size of the box (e.g., 25 x 25 x 25 Å) to encompass the entire active site cavity.

    • Save the grid parameters in a configuration file (conf.txt).

  • Step 4: Protocol Validation (Re-docking)

    • Rationale: To ensure the docking parameters can accurately reproduce a known experimental binding pose. This is a critical self-validation step.

    • Action: Prepare the original co-crystallized ligand, methotrexate, as described in Step 2.

    • Dock the prepared methotrexate into the active site using the grid parameters from Step 3.

    • Compare the top-ranked docked pose of methotrexate with its original crystallographic position. Calculate the RMSD. An RMSD < 2.0 Å validates the docking protocol.

  • Step 5: Docking Simulation

    • Rationale: To run the docking simulation for the novel compound.

    • Action: Use the validated protocol to dock your novel ligand (ligand.pdbqt) into the DHFR active site. Execute the following command: vina --config conf.txt --receptor 2W9S_protein.pdbqt --ligand ligand.pdbqt --out ligand_out.pdbqt --log ligand_log.txt.

  • Step 6: Results Analysis

    • Rationale: To interpret the docking results and identify the most plausible binding mode.

    • Action: Analyze the output log file (ligand_log.txt) to find the binding affinity (in kcal/mol) of the top-ranked pose.

    • Visualize the output file (ligand_out.pdbqt) along with the protein structure in PyMOL or Chimera.

    • Identify and measure the key interactions: hydrogen bonds, hydrophobic contacts, and pi-stacking. Create a 2D interaction diagram.

G cluster_receptor Receptor: DHFR Active Site Amino1 Amino Group 1 (Donor) Asp27 Aspartic Acid 27 (Acceptor) Amino1->Asp27 H-Bond Phe31 Phenylalanine 31 (Hydrophobic) Amino2 Amino Group 2 (Donor) Amino2->Asp27 H-Bond Mercapto Mercapto Group (Donor/Acceptor) Ile94 Isoleucine 94 (Hydrophobic) Mercapto->Ile94 Interaction

Caption: Key interactions of a pyrimidine derivative in a DHFR active site.

Conclusion and Future Perspectives

In silico molecular docking studies consistently demonstrate that this compound derivatives are versatile scaffolds capable of interacting with a wide array of biological targets. The comparative analysis reveals that their efficacy is driven by the core's ability to form key hydrogen bonds, which can be fine-tuned through substitutions to optimize hydrophobic and other interactions for specific targets. The strong correlation often observed between in silico predictions and in vitro results underscores the power of computational methods in guiding drug discovery efforts.[10][14]

Future research should focus on integrating these docking studies with more advanced computational techniques, such as molecular dynamics simulations and free energy perturbation (FEP) calculations, to gain a more accurate prediction of binding affinities. Furthermore, leveraging machine learning models trained on existing pyrimidine SAR data could accelerate the discovery of novel derivatives with enhanced potency and selectivity. The continued exploration of this privileged scaffold, guided by robust in silico methodologies, holds significant promise for the development of next-generation therapeutics.

References

structure-activity relationship (SAR) studies of 4,6-Diamino-2-mercaptopyrimidine analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of 4,6-Diamino-2-mercaptopyrimidine Analogs for Drug Discovery

Introduction: The Prominence of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2][3] As a fundamental component of nucleic acids, its derivatives have been extensively explored, leading to the development of drugs with diverse biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4] Among the myriad of pyrimidine scaffolds, the this compound core stands out as a particularly versatile template for generating novel bioactive molecules.[5][6] Its multiple functional groups offer rich opportunities for chemical modification, allowing for the fine-tuning of physicochemical properties and biological targets.

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs. We will dissect the impact of substitutions at various positions on the pyrimidine ring, compare the performance of different analogs against key biological targets, and provide detailed experimental protocols to support researchers in their drug development endeavors.

The this compound Core: A Privileged Scaffold

The core structure is characterized by a pyrimidine ring substituted with two amino groups at positions 4 and 6, and a mercapto (thiol) group at position 2. This arrangement provides three primary sites for chemical modification, which are crucial for exploring the SAR.

A key feature of the 2-mercaptopyrimidine moiety is its existence in a tautomeric equilibrium between the thione (C=S) and thiol (-SH) forms. The thiol form can be readily S-alkylated, providing a convenient and widely used handle for introducing a variety of substituents.[5][6]

Caption: Key modification sites on the this compound scaffold.

Dissecting the Structure-Activity Relationship (SAR)

The biological activity of this compound analogs is exquisitely sensitive to the nature and position of substituents on the core scaffold. The following sections detail the SAR based on modifications at each key position.

Modifications at the C2-Mercapto Group

The sulfur atom at the C2 position is the most commonly modified site, typically through S-alkylation.[5][6] This strategy significantly impacts the compound's lipophilicity and steric profile, thereby influencing its interaction with biological targets.

  • Alkyl Chains: The introduction of simple alkyl chains, such as heptyl groups, has been reported in synthetic schemes, often serving as a starting point for more complex analogs.[5]

  • Aromatic and Heterocyclic Moieties: For applications like A3 adenosine receptor (A3AR) antagonism, attaching a propyl group to the sulfur was found to be beneficial.[6] The nature of the group attached to the sulfur can dramatically alter target specificity and potency.

Modifications at the C4 and C6-Amino Groups

The amino groups at positions 4 and 6 are crucial for establishing hydrogen bond interactions with target proteins.

  • Acylation: For A3AR antagonists, acylation of one of the amino groups, particularly with an acetamide group, was identified as a key modification for high affinity.[6]

  • Aryl Substitutions: In the context of anticancer agents, replacing the amino groups with diaryl substituents has been a successful strategy. These larger, hydrophobic groups can occupy deep binding pockets in targets like kinases or hormone receptors.[7][8] For example, 4,6-diaryl-2-pyrimidinamine derivatives have shown promise in treating estrogen receptor-positive breast cancer by simultaneously antagonizing the estrogen receptor and inhibiting VEGFR-2.[7]

Modifications at the C5 Position

While less commonly explored than the other positions, substitution at the C5 carbon can also profoundly influence biological activity.

  • Electron-Withdrawing Groups: The introduction of a cyano (-CN) group at this position is a key feature in some series of potent anticancer agents.[9] Pyrimidine-5-carbonitrile derivatives have demonstrated significant cytotoxicity against various leukemia and solid tumor cell lines.[9]

Fused Ring Systems

The inherent reactivity of the amino and mercapto groups allows for their use in cyclization reactions to create fused heterocyclic systems. This approach dramatically alters the shape and electronic properties of the scaffold, often leading to entirely new biological activities. Fused systems like pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines are prominent in the development of kinase inhibitors and other therapeutic agents.[1][4][10]

Comparative Performance Guide: Biological Activities and SAR Insights

The versatility of the this compound scaffold allows for its optimization against a range of biological targets. The following table summarizes key SAR findings for different therapeutic areas.

Therapeutic Area Target Example(s) Key SAR Insights Supporting References
Anticancer Kinases (EGFR, FAK), Tubulin, Estrogen Receptor- Diaryl substitutions at C4 and C6 enhance activity against breast cancer cell lines (MCF-7).- A cyano group at C5 is often found in potent cytotoxic agents.- Fused pyrazolopyrimidine systems are effective EGFR inhibitors.[1][7][11][12]
A₃ Adenosine Receptor Antagonism A₃ Adenosine Receptor (A₃AR)- A thiopropyl group at C2 is optimal.- Acylation of the C4-amino group (e.g., acetamide) is critical for high affinity.[6]
Anti-inflammatory COX-2, p38α MAP kinase- Substituted phenyl groups attached via an amide linkage to a fused pyrazolopyrimidine moiety enhance activity.[1][1]
Antimicrobial Various bacterial and fungal targets- Fused thienopyrimidine derivatives have shown activity against E. coli and B. subtilis.[13]
Platelet Aggregation Inhibition P2Y₁₂ Receptor- While some 6-amino-2-thio-3H-pyrimidin-4-one derivatives showed inhibitory activity, 4-amino-2-thiopyrimidine analogs were not effective P2Y-dependent inhibitors.[14]

Experimental Methodologies and Protocols

To ensure scientific integrity and reproducibility, this section provides detailed protocols for the synthesis and evaluation of this compound analogs.

Workflow for SAR Studies

Caption: General workflow for a structure-activity relationship (SAR) study.

Protocol 1: General Synthesis of 2-(Alkylthio)pyrimidine-4,6-diamine Analogs

This protocol describes the S-alkylation of the parent compound, a common first step in analog synthesis.[5][6]

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or another suitable base

  • Dimethylformamide (DMF) or methanol as solvent

  • Alkyl halide (e.g., n-heptyl chloride, benzyl bromide)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Deprotonation: Dissolve this compound (1 equivalent) in the chosen solvent (e.g., methanol). Add a solution of NaOH (1 equivalent) in water and stir at room temperature for 1 hour to form the sodium salt.

  • Salt Formation: Evaporate the solvent to obtain the tan-colored sodium salt of the starting material.

  • Alkylation: Dissolve the dried salt in DMF. Add the desired alkyl halide (1 equivalent).

  • Reaction: Stir the reaction mixture at 50-60°C for 16-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, evaporate the DMF. Add water to the residue and extract the product with an organic solvent like chloroform or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by recrystallization or column chromatography to yield the desired 2-(alkylthio)pyrimidine-4,6-diamine.

Protocol 2: In Vitro Antiproliferative MTT Assay

This assay is used to determine the cytotoxicity of synthesized compounds against cancer cell lines.[15]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Protocol 3: In Vivo Xenograft Model for Anticancer Efficacy

This protocol outlines a standard animal model to assess the in vivo antitumor activity of a lead compound.[16]

Materials:

  • Immunodeficient mice (e.g., athymic nude mice)

  • Human cancer cell line (e.g., A549)

  • Sterile Phosphate Buffered Saline (PBS) and Matrigel

  • Test compound and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture the cancer cells, harvest them, and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of 5 x 10⁷ cells/mL.[16]

  • Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension into the flank of each mouse.

  • Tumor Growth: Monitor the mice regularly until tumors reach a palpable size (e.g., 100-150 mm³). Calculate tumor volume using the formula: Volume = (length × width²)/2.[16]

  • Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., via oral gavage or intraperitoneal injection) and the vehicle control according to the predetermined dosing schedule.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Observe the animals for any signs of toxicity.

  • Endpoint: Euthanize the mice when tumors in the control group reach the maximum allowed size or if significant toxicity is observed. Excise the tumors for further analysis (e.g., weight measurement, histopathology).

G cluster_0 In Vitro Evaluation Workflow A Synthesized Analog Library B Primary Screening (e.g., Enzyme Inhibition Assay) A->B C Identify 'Hits' B->C D Secondary Screening (e.g., Cell-Based Antiproliferative Assay) C->D E Determine Potency (IC₅₀/EC₅₀) D->E F Data for SAR Analysis E->F

Caption: Experimental workflow for in vitro evaluation of synthesized analogs.

Conclusion

The this compound scaffold is a highly adaptable and valuable starting point for the design of novel therapeutic agents. A systematic approach to exploring its structure-activity relationships has yielded potent molecules against a variety of targets, from protein kinases in cancer to G-protein coupled receptors. Understanding the distinct roles of the C2-thioether, C4/C6-amino, and C5 substituents is paramount for guiding future drug design efforts. The experimental protocols provided herein offer a robust framework for researchers to synthesize, evaluate, and optimize new analogs, ultimately contributing to the advancement of pyrimidine-based drug discovery.

References

A Comparative Evaluation of the In Vitro Cytotoxicity of 4,6-Diamino-2-mercaptopyrimidine on Selected Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Anticancer Therapeutics

The landscape of cancer therapy is one of continuous evolution, driven by the urgent need for more selective and effective therapeutic agents. Pyrimidine analogs, a cornerstone of chemotherapy for decades, continue to inspire the development of new derivatives with enhanced antitumor activity and reduced toxicity. Within this class, 4,6-Diamino-2-mercaptopyrimidine (DAMP), a molecule characterized by a pyrimidine core with amino and thiol substitutions, presents an intriguing scaffold for investigation. Its structural similarity to endogenous purine bases suggests a potential to interfere with nucleic acid metabolism, a critical pathway for the rampant proliferation of cancer cells.[1] This guide provides a comprehensive, objective comparison of the cytotoxic potential of DAMP against established cancer cell lines, benchmarked against clinically relevant chemotherapeutics.

This analysis is designed for researchers in oncology and drug discovery, offering a foundational dataset and methodological framework to assess the potential of DAMP and its derivatives. We will delve into the causality behind our experimental design, from cell line selection to the choice of cytotoxic assays, ensuring a scientifically rigorous and validated approach.

Comparative Cytotoxicity Analysis: DAMP vs. Standard Chemotherapeutics

To establish a clear benchmark for the cytotoxic potential of this compound, its performance was evaluated alongside two widely used and mechanistically distinct chemotherapeutic agents: Cisplatin and Doxorubicin. The evaluation was conducted across two well-characterized cancer cell lines, HeLa (cervical adenocarcinoma) and MCF-7 (breast adenocarcinoma), and a non-cancerous human embryonic kidney cell line, HEK293, to assess preliminary selective toxicity.

Experimental Rationale:

  • Cell Line Selection:

    • HeLa: An aggressive and highly proliferative cervical cancer cell line, known for its robustness in culture, making it an excellent initial model for screening potential anticancer compounds.[2][3][4][5][6]

    • MCF-7: A well-differentiated and estrogen receptor-positive breast cancer cell line, representing a luminal A subtype.[7][8][9][10][11] Its slower growth compared to HeLa allows for the assessment of cytotoxicity in a different cancer phenotype.

    • HEK293: A human embryonic kidney cell line, often used as a proxy for non-cancerous cells to evaluate the general cytotoxicity and potential for off-target effects of a test compound.[12][13][14][15][16]

  • Positive Controls:

    • Cisplatin: A platinum-based alkylating-like agent that induces cytotoxicity primarily through the formation of DNA adducts, leading to cell cycle arrest and apoptosis.[17][18][19][20][21][22][23][24][25][26]

    • Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, ultimately leading to cell death.[27][28][29][30][31][32][33][34][35][36]

The cytotoxicity was quantified by determining the half-maximal inhibitory concentration (IC50) using the MTT assay after a 48-hour treatment period. The IC50 value represents the concentration of a compound required to inhibit the metabolic activity of 50% of the cell population.

Table 1: Comparative IC50 Values (µM) of DAMP and Control Drugs on Selected Cell Lines

CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)HEK293 (Non-cancerous)
This compound (DAMP) 45.862.3> 200
Cisplatin 12.3[22][24]18.0[20]15.4[22]
Doxorubicin 2.7[29]4.0[32]> 10[31]

Note: The IC50 values for DAMP are hypothetical and presented for illustrative purposes within this comparative guide. The values for Cisplatin and Doxorubicin are representative of those found in the cited literature.

Interpretation of Results:

The hypothetical data suggest that DAMP exhibits moderate cytotoxic activity against both HeLa and MCF-7 cancer cell lines. Notably, its cytotoxic effect is more pronounced in the more rapidly dividing HeLa cells. Crucially, the IC50 value for the non-cancerous HEK293 cell line is significantly higher, indicating a potential for selective cytotoxicity towards cancer cells over normal cells.

When compared to the standard chemotherapeutics, DAMP demonstrates a lower potency than both Cisplatin and Doxorubicin. However, its favorable selectivity profile warrants further investigation. The differential sensitivity between the cancer cell lines and the non-cancerous line is a promising characteristic for a developmental anticancer agent.

Proposed Mechanism of Action: Interference with Nucleotide Metabolism

Based on the known mechanisms of related thiouracil and mercaptopyrimidine derivatives, we propose that the cytotoxic effects of DAMP are likely mediated through its interference with nucleotide synthesis and incorporation into nascent DNA and RNA strands.[1][37][38][39][40][41] As a pyrimidine analog, DAMP may be recognized by cellular enzymes involved in the purine and pyrimidine metabolic pathways.

Key Postulated Steps:

  • Cellular Uptake: DAMP is transported into the cell.

  • Metabolic Activation: Intracellular enzymes may convert DAMP into fraudulent nucleotides.

  • Inhibition of De Novo Synthesis: These fraudulent nucleotides can act as competitive inhibitors of key enzymes in the de novo purine and pyrimidine synthesis pathways.

  • DNA/RNA Incorporation: The activated DAMP analogs may be incorporated into DNA and RNA, leading to strand breaks, replication errors, and inhibition of protein synthesis.

  • Induction of Apoptosis: The culmination of these cellular insults triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Proposed_Mechanism_of_Action_DAMP cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DAMP_ext This compound (DAMP) DAMP_int Intracellular DAMP DAMP_ext->DAMP_int Cellular Uptake Metabolic_Activation Metabolic Activation (e.g., phosphorylation) DAMP_int->Metabolic_Activation Fraudulent_Nucleotides Fraudulent Nucleotides Metabolic_Activation->Fraudulent_Nucleotides De_Novo_Inhibition Inhibition of De Novo Pyrimidine/Purine Synthesis Fraudulent_Nucleotides->De_Novo_Inhibition Competitive Inhibition DNA_RNA_Incorp Incorporation into DNA/RNA Fraudulent_Nucleotides->DNA_RNA_Incorp DNA_Damage DNA Damage & Replication Stress DNA_RNA_Incorp->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers

Caption: Proposed mechanism of DAMP-induced cytotoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of the dissolved formazan is directly proportional to the number of viable cells.

Materials:

  • HeLa, MCF-7, and HEK293 cells

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (DAMP), Cisplatin, Doxorubicin

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed 5 x 10³ cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of DAMP, Cisplatin, and Doxorubicin in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and untreated control wells.

    • Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT reagent to each well.

    • Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Conclusion and Future Directions

This comparative guide provides a foundational assessment of the cytotoxic potential of this compound. The hypothetical data suggest that DAMP exhibits selective cytotoxicity against the tested cancer cell lines, HeLa and MCF-7, while showing reduced activity against the non-cancerous HEK293 cell line. Although its potency is lower than that of the established chemotherapeutics Cisplatin and Doxorubicin, its favorable selectivity profile marks it as a compound of interest for further preclinical investigation.

Future studies should aim to validate these findings with experimental data and expand the investigation to a broader panel of cancer cell lines to determine the spectrum of its activity. Elucidating the precise molecular mechanism of action through studies on cell cycle progression, apoptosis induction, and enzymatic inhibition will be crucial in understanding its therapeutic potential. Furthermore, structural modifications of the DAMP scaffold could lead to the development of more potent and selective analogs, paving the way for a new generation of pyrimidine-based anticancer agents.

References

comparative analysis of the antioxidant potential of different 4,6-Diamino-2-mercaptopyrimidine MOFs

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of drug development and materials science, the quest for novel therapeutic agents with enhanced efficacy and targeted action is perpetual. Among the myriad of molecular structures being explored, Metal-Organic Frameworks (MOFs) have emerged as a versatile platform, owing to their high porosity, tunable structures, and functional versatility.[1][2][3][4] This guide delves into a comparative analysis of the antioxidant potential of MOFs constructed from the organic linker 4,6-Diamino-2-mercaptopyrimidine (DAMP), a molecule of significant interest due to its intrinsic biological activities.[5]

This document, intended for researchers, scientists, and drug development professionals, provides an in-depth examination of how the choice of metal ion influences the antioxidant capacity of DAMP-based MOFs. We will specifically compare a Zinc (Zn) and a Cobalt (Co) based DAMP-MOF, drawing upon experimental data to elucidate the structure-activity relationships that govern their free-radical scavenging capabilities.[1][2]

The Strategic Advantage of DAMP in MOF Synthesis for Antioxidant Applications

The selection of this compound as an organic linker is a deliberate choice rooted in its chemical architecture. The presence of amino and mercapto functional groups provides multiple coordination sites for metal ions, facilitating the formation of robust and diverse framework structures.[6] Furthermore, these functional groups, particularly the thiol group, are known to be potent hydrogen donors, a key characteristic for radical scavenging and, consequently, antioxidant activity. The pyrimidine core itself is a ubiquitous scaffold in biologically active molecules, further enhancing the potential for therapeutic applications.[5][7]

Comparative Analysis: Zn-DAMP-MOF vs. Co-DAMP-MOF

A recent study successfully synthesized and characterized two novel MOFs using DAMP as the organic linker with zinc and cobalt metal centers, hereafter referred to as Zn-MOF and Co-MOF respectively.[1][2] These MOFs were synthesized via a hydrothermal technique and their antioxidant activities were rigorously evaluated.[1][2]

Synthesis Protocols

The synthesis of both Zn-MOF and Co-MOF was achieved through a hydrothermal method, a common and effective technique for the crystallization of MOFs.[1][2]

Step-by-Step Synthesis of Zn-DAMP-MOF and Co-DAMP-MOF:

  • Ligand Preparation: A solution of this compound is prepared in a suitable solvent.

  • Metal Salt Solution: Separate solutions of a zinc salt (e.g., zinc nitrate) and a cobalt salt (e.g., cobalt nitrate) are prepared.

  • Mixing: The ligand solution is added to the respective metal salt solutions under constant stirring.

  • Hydrothermal Reaction: The resulting mixtures are sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature for a designated period to facilitate the crystallization of the MOFs.

  • Isolation and Purification: After cooling to room temperature, the crystalline products are collected by filtration, washed with solvent to remove unreacted precursors, and dried under vacuum.

graph "MOF_Synthesis_Workflow" { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

}

Diagram 1: General workflow for the hydrothermal synthesis of DAMP-based MOFs.
Characterization of the MOFs

A comprehensive suite of characterization techniques was employed to confirm the successful synthesis and determine the physicochemical properties of the Zn-MOF and Co-MOF. These techniques included X-ray Powder Diffraction (PXRD) to confirm crystallinity, Fourier-Transform Infrared Spectroscopy (FTIR) to verify the coordination of the DAMP ligand to the metal centers, and Thermogravimetric Analysis (TGA) to assess thermal stability.[1][2]

Evaluation of Antioxidant Potential

The antioxidant activities of the synthesized MOFs were quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[1][8][9] This widely accepted method measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction in the concentration of the DPPH radical is monitored by the decrease in its absorbance at a specific wavelength.

DPPH Radical Scavenging Assay Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Sample Preparation: Solutions of the Zn-MOF and Co-MOF at various concentrations are prepared. A standard antioxidant, such as ascorbic acid, is also prepared for comparison.

  • Reaction Mixture: A fixed volume of the DPPH stock solution is added to varying concentrations of the MOF solutions.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period to allow the scavenging reaction to occur.

  • Absorbance Measurement: The absorbance of the solutions is measured using a UV-Vis spectrophotometer at the characteristic wavelength of DPPH.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Scavenging Activity = [(A_control - A_sample) / A_control] * 100

    Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the MOF. A lower IC50 value indicates a higher antioxidant potential.

graph "DPPH_Assay_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

}

Diagram 2: Workflow for the DPPH radical scavenging assay.

Performance Comparison: Experimental Data

The experimental results from the DPPH assay revealed a significant difference in the antioxidant potential of the two DAMP-based MOFs.

MOFIC50 (µg/mL)Interpretation
Zn-DAMP-MOF Higher ValueModerate Antioxidant Activity
Co-DAMP-MOF Lower ValueHigh Antioxidant Capacity [1][2]
Ascorbic Acid (Standard)Very Low ValueHigh Antioxidant Activity

Note: Specific IC50 values are dependent on the precise experimental conditions and should be referenced from the primary literature.

The data clearly indicates that the Co-DAMP-MOF exhibits a superior antioxidant capacity compared to the Zn-DAMP-MOF.[1][2] This finding underscores the critical role of the metal node in modulating the biological activity of the MOF.

Mechanistic Insights: Why the Difference in Antioxidant Potential?

The observed disparity in the antioxidant performance between the Zn-MOF and Co-MOF can be attributed to the intrinsic electronic properties of the metal ions.

  • Cobalt (Co): Cobalt is a transition metal with multiple accessible oxidation states (e.g., Co(II) and Co(III)). This redox activity allows the Co-MOF to readily participate in electron transfer reactions, which is a primary mechanism for neutralizing free radicals. The Co(II) center in the MOF can be oxidized to Co(III) by donating an electron to the DPPH radical, thus effectively scavenging it.[1][2]

  • Zinc (Zn): In contrast, zinc typically exists in a stable +2 oxidation state and is considered redox-inactive under physiological conditions. Therefore, the antioxidant activity of the Zn-MOF is likely attributed primarily to the hydrogen-donating ability of the DAMP ligand itself, rather than the metal center. While the porous nature and large surface-to-volume ratio of the Zn-MOF can enhance its activity, it lacks the added advantage of a redox-active metal center.[1][2]

Conclusion and Future Perspectives

This comparative analysis demonstrates that the choice of the metal node is a crucial design parameter for tuning the antioxidant properties of this compound-based MOFs. The Co-DAMP-MOF, with its redox-active cobalt center, emerges as a more potent antioxidant agent compared to its zinc counterpart.[1][2]

These findings have significant implications for the rational design of MOFs for biomedical applications. By strategically selecting metal ions with favorable redox properties, it is possible to develop highly effective antioxidant materials for applications in drug delivery, wound healing, and the mitigation of oxidative stress-related diseases. Future research should focus on exploring a wider range of metal ions and further elucidating the intricate mechanisms of radical scavenging at the metal-ligand interface within these promising porous materials.

References

A Tale of Two Thiopyrimidines: A Head-to-Head Comparison of 4,6-Diamino-2-mercaptopyrimidine and Thiouracil in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the vast landscape of heterocyclic compounds, pyrimidine scaffolds hold a place of prominence, forming the backbone of essential biomolecules and a plethora of synthetic drugs. Within this class, thiopyrimidines—pyrimidines containing a sulfur atom—represent a particularly versatile group with a wide spectrum of biological activities. This guide provides an in-depth, head-to-head comparison of two such molecules: 4,6-Diamino-2-mercaptopyrimidine (DAMP) and the archetypal thiouracil.

While structurally related, the research trajectories and established biological roles of these two compounds have diverged significantly. Thiouracil and its derivatives are well-established clinical agents for managing thyroid disorders, with a precisely defined mechanism of action. In contrast, DAMP is a molecule of broader, albeit less clinically mature, interest, demonstrating potential across antimicrobial, antiviral, and even material science applications. This guide will dissect their distinct biological profiles, compare their mechanisms of action, and provide the experimental frameworks necessary for their evaluation.

Section 1: At a Glance - Chemical Structures and Core Properties

Both molecules are built upon a pyrimidine ring and feature a mercapto (thiol) group at the 2-position, which can exist in a tautomeric thione form. Their primary structural difference lies in the substitutions at the 4 and 6 positions, a distinction that fundamentally dictates their biological targets and activities.

Structures cluster_0 This compound (DAMP) cluster_1 Thiouracil DAMP Thiouracil

Figure 1. Chemical structures of this compound (DAMP) and Thiouracil.

PropertyThis compound (DAMP)Thiouracil (and its derivative, Propylthiouracil - PTU)
Molecular Formula C₄H₆N₄S[1]C₄H₄N₂OS (Thiouracil) / C₇H₁₀N₂OS (PTU)[2]
Molecular Weight 142.19 g/mol [1]128.15 g/mol (Thiouracil) / 170.23 g/mol (PTU)
Primary Biological Role Broad-spectrum potential: Antibacterial, Antiviral, Antifungal, Chelating Agent[3][4]Antithyroid Agent[2][5][6]
Key Functional Groups Pyrimidine ring, two amino groups, one mercapto/thione group[3]Pyrimidine ring, one mercapto/thione group, two keto groups (in uracil form)

Section 2: Mechanism of Action - A Study in Divergent Paths

The distinct functionalities of DAMP and thiouracil are rooted in their fundamentally different mechanisms of action at the molecular level.

Thiouracil: A Targeted Strike on Hormone Synthesis

The biological activity of thiouracil and its clinically significant derivative, propylthiouracil (PTU), is almost exclusively defined by their role in managing hyperthyroidism.[2][6] Their mechanism is a well-elucidated, two-pronged attack on thyroid hormone production.

  • Inhibition of Thyroid Peroxidase (TPO): The primary mechanism is the inhibition of TPO, a key enzyme in the thyroid gland.[5][7] TPO is responsible for oxidizing iodide (I⁻) to iodine (I⁰) and incorporating it onto tyrosine residues of the thyroglobulin protein, a critical step in synthesizing thyroxine (T4) and triiodothyronine (T3).[2][5] Thiouracils act as substrates for TPO, and in the process, they are metabolized to reactive species that irreversibly inactivate the enzyme.[8][9] This effectively halts the production of new thyroid hormones.

  • Peripheral Inhibition of 5'-deiodinase (PTU-specific): Propylthiouracil has an additional mechanism not shared by other thiouracils like methimazole. It inhibits the enzyme 5'-deiodinase, which is responsible for the peripheral conversion of T4 (a prohormone) into T3, the more potent form of thyroid hormone.[2][10] This dual action makes PTU particularly effective in rapidly reducing circulating T3 levels, which is advantageous in severe hyperthyroid states like thyroid storm.[5]

Thiouracil_MoA Iodide Iodide (I⁻) in Follicular Cell TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation Iodine Iodine (I⁰) TPO->Iodine Thyr Tyrosine residues on Thyroglobulin Iodine->Thyr Iodination MIT_DIT MIT & DIT (Mono- & Diiodotyrosine) Thyr->MIT_DIT T3_T4_Thyroid T3 & T4 Synthesis in Thyroid MIT_DIT->T3_T4_Thyroid Coupling Thiouracil Thiouracil / PTU Thiouracil->TPO Inhibits T4_Peripheral T4 in Peripheral Tissues Deiodinase 5'-deiodinase T4_Peripheral->Deiodinase T3_Peripheral Active T3 Deiodinase->T3_Peripheral Conversion PTU Propylthiouracil (PTU) PTU->Deiodinase Inhibits

Figure 2. Mechanism of action for Thiouracil and Propylthiouracil (PTU) in thyroid hormone synthesis.

DAMP: A Versatile Nucleophile and Chelator

Unlike the targeted action of thiouracil, this compound exhibits a wider range of biological activities, stemming from its distinct chemical structure. The presence of two amino groups in addition to the mercapto group makes it a potent nucleophile and a versatile chelating agent.

  • Antimicrobial & Antiviral Activity: The precise mechanisms are still under investigation, but several possibilities exist. DAMP's structural similarity to natural pyrimidine bases (like cytosine) suggests it could act as an antimetabolite .[3] It might interfere with nucleotide biosynthesis or be incorporated into DNA or RNA, disrupting viral or bacterial replication.[3] Some studies have suggested potential antiviral activity against viruses like herpes simplex.[3] Furthermore, pyrimidine derivatives are a well-known class of compounds with broad antiviral potential.[11]

  • Antibacterial and Biofilm Inhibition: Recent research has focused on incorporating DAMP as an organic linker into metal-organic frameworks (MOFs).[4] Zn- and Co-based MOFs with DAMP have demonstrated potent antibacterial and antibiofilm activities. The proposed mechanism involves the generation of reactive oxygen species (ROS) upon interaction with the bacterial cell membrane, leading to lipid peroxidation and cell death.[4] Derivatives of DAMP have also been incorporated into other molecules to create potent antibacterial agents against pathogens like MRSA.[12]

  • Metal Chelation: The arrangement of nitrogen and sulfur atoms in DAMP allows it to act as a tridentate ligand, forming stable complexes with various metal ions.[3] This property is not only relevant for the synthesis of MOFs but could also have biological implications, such as interfering with metal-dependent enzymes in pathogens or influencing metal ion homeostasis.[3]

DAMP_MoA cluster_antimetabolite Antimetabolite Pathway cluster_chelation Chelation & MOF Pathway DAMP This compound (DAMP) Nucleotide Nucleotide Biosynthesis DAMP->Nucleotide Inhibits DNA_RNA DNA/RNA Synthesis DAMP->DNA_RNA Disrupts (via incorporation) Metal Metal Ions (e.g., Zn²⁺, Co²⁺) DAMP->Metal Chelates Nucleotide->DNA_RNA MOF Metal-Organic Frameworks (MOFs) Metal->MOF Forms Bacteria Bacterial Cell MOF->Bacteria Interacts ROS Reactive Oxygen Species (ROS) ROS->Bacteria Causes Cell Death Bacteria->ROS Induces

Figure 3. Potential mechanisms of action for this compound (DAMP).

Section 3: Comparative Efficacy and Applications - A Data-Driven Overview

Direct comparative experimental data between DAMP and thiouracil for any single application is virtually nonexistent in the literature. Therefore, this section presents a juxtaposition of their efficacy within their respective, distinct domains.

Thiouracil: Clinical Potency in Hyperthyroidism

The efficacy of thiouracils is measured by their ability to restore a euthyroid state. Propylthiouracil is a potent inhibitor of human thyroid peroxidase.

CompoundTargetIC₅₀Biological EffectReference
Propylthiouracil (PTU) Human Thyroid Peroxidase (TPO)2 x 10⁻⁶ MReversible inhibition of TPO, leading to decreased thyroid hormone synthesis.[13]
Methimazole (MMI) Human Thyroid Peroxidase (TPO)8 x 10⁻⁷ MIrreversible inhibition of TPO, leading to decreased thyroid hormone synthesis. MMI is considered more potent.[13]

Clinically, both PTU and methimazole (a related thionamide) are effective, though prescribing practices have shifted over time due to safety profiles.[13] PTU is often preferred during the first trimester of pregnancy, while methimazole is commonly used otherwise.[5]

DAMP: Broad-Spectrum Bioactivity

The efficacy of DAMP is evaluated across various platforms, from antimicrobial assays to material science applications. Its derivatives have shown promise, but it is not an established clinical agent.

Compound/DerivativeTarget Organism/SystemActivity MetricResultReference
DAMP Herpes Simplex Virus, Vaccinia VirusAntiviral ActivitySuggested activity, but requires further research for confirmation and quantification.[3]
DAMP-based MOFs Multidrug-resistant bacteriaAntibacterial/AntibiofilmPotent activity through mechanisms including ROS generation and electrostatic interaction.[4]
DPTM (DAMP derivative) Methicillin-Resistant S. aureus (MRSA)In vitro & in vivo assaysPotent antibacterial agent, promotes healing of MRSA skin infections in murine models.[12]
DAMP Copper in salineCorrosion InhibitionDemonstrates effective corrosion inhibition.[3]

Section 4: Experimental Protocols for Biological Evaluation

To ensure scientific integrity and reproducibility, standardized experimental protocols are essential for evaluating and comparing the biological activities of these compounds.

Protocol 1: In Vitro Thyroid Peroxidase (TPO) Inhibition Assay

This protocol is fundamental for assessing the primary mechanism of thiouracil and its analogues. The Amplex® UltraRed method is a common, reliable, fluorescence-based assay.

Objective: To determine the IC₅₀ value of a test compound (e.g., PTU) for TPO inhibition.

Materials:

  • Purified TPO enzyme

  • Amplex® UltraRed reagent

  • Hydrogen peroxide (H₂O₂)

  • Potassium phosphate buffer (pH 7.4)

  • Test compound (Thiouracil/PTU) and vehicle control (e.g., DMSO)

  • 96-well microplate (black, clear bottom)

  • Fluorescence microplate reader

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of the test compound in DMSO. Prepare working solutions of Amplex® UltraRed and H₂O₂ in potassium phosphate buffer.

  • Assay Setup: To each well of the 96-well plate, add 50 µL of potassium phosphate buffer.

  • Compound Addition: Add 2 µL of the test compound dilution or vehicle control to the appropriate wells.

  • Enzyme Addition: Add 25 µL of the TPO enzyme preparation to all wells.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature, protected from light, to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 23 µL of a solution containing both Amplex® UltraRed and H₂O₂.

  • Incubation: Incubate for 30 minutes at 37°C, protected from light.

  • Data Acquisition: Measure the fluorescence intensity using an excitation wavelength of 530-560 nm and an emission wavelength of 590-600 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a suitable curve (e.g., four-parameter logistic).[14]

Figure 4. Workflow for the in vitro TPO Inhibition Assay.

Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol is essential for quantifying the antibacterial potency of DAMP or its derivatives.

Objective: To determine the lowest concentration of a test compound (e.g., DAMP-based MOF) that visibly inhibits bacterial growth.

Materials:

  • Test compound (DAMP derivative)

  • Bacterial strain (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well microplate (clear)

  • Spectrophotometer or microplate reader (600 nm)

Step-by-Step Methodology:

  • Bacterial Culture Preparation: Inoculate the bacterial strain in MHB and incubate until it reaches the logarithmic growth phase. Adjust the culture turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compound in MHB directly in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the test compound dilutions.

  • Controls: Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.

Figure 5. Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Conclusion: Distinct Molecules for Distinct Challenges

The head-to-head comparison of this compound and thiouracil reveals a fascinating case of structural similarity leading to divergent biological functions.

Thiouracil stands as a testament to targeted drug design. Its structure is finely tuned to inhibit thyroid peroxidase, making it a cornerstone therapy for hyperthyroidism. Its biological narrative is one of specificity and well-defined clinical application.

This compound , in contrast, is a molecule of broader potential. Its increased nucleophilicity and chelating ability, conferred by the two amino groups, open doors to a multitude of applications, from fighting multidrug-resistant bacteria to developing novel antiviral agents. Its story is one of versatility and emerging possibilities, particularly in the age of antimicrobial resistance.

For researchers, the choice between these molecules is not one of superiority, but of purpose. For targeted inhibition of thyroid hormone synthesis, the path leads unequivocally to thiouracil and its derivatives. For exploring new frontiers in antimicrobial, antiviral, and material science applications, DAMP provides a rich and promising scaffold for discovery. Understanding their unique strengths and mechanisms is paramount to leveraging their full potential in addressing distinct and pressing challenges in biology and medicine.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4,6-Diamino-2-mercaptopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to empower you, my fellow researchers and drug development professionals, with not just the materials for discovery but also the knowledge to handle them with the utmost safety and responsibility. This guide moves beyond a simple checklist, offering a deep dive into the proper disposal procedures for 4,6-Diamino-2-mercaptopyrimidine (CAS No. 1004-39-3). Our commitment to scientific integrity extends to the entire lifecycle of a chemical, ensuring the safety of our personnel and the protection of our environment.

The procedures outlined below are built on a foundation of risk mitigation and regulatory compliance. Understanding the "why" behind each step is crucial for fostering a robust safety culture in the laboratory.

Hazard Identification and Risk Assessment: The "Why" of Cautious Handling

This compound is a solid, pale beige to light brown powder[1]. While not classified for acute toxicity, it is recognized by the Occupational Safety and Health Administration (OSHA) as a hazardous chemical due to its potential to cause significant irritation[2].

  • Skin Irritation (H315): Direct contact can cause skin irritation[3][4][5].

  • Serious Eye Irritation (H319): The compound poses a serious risk to the eyes, causing irritation upon contact[3][4][5].

  • Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation[2][5].

The mercapto (-SH) group is a key functional moiety. While integral to its chemical utility, it also warrants specific safety considerations. Mercaptans, as a class, are known for their strong odors and potential to release toxic sulfur oxides upon combustion[2][6]. Therefore, proper disposal is not merely about discarding unwanted material but about neutralizing its potential hazards in a controlled manner.

Pre-Disposal Protocol: Engineering Controls and Personal Protective Equipment (PPE)

Before handling any waste containing this compound, it is imperative to establish a safe working environment. This is your first line of defense.

Engineering Controls

All handling and preparation for disposal must be conducted in a well-ventilated area, preferably within a certified chemical fume hood[1]. This is critical to minimize the inhalation of airborne dust particles.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is non-negotiable. The table below summarizes the required equipment. The causality is clear: create an impermeable barrier between you and the chemical hazard.

Protection Type Specific Equipment Rationale for Use
Eye Protection Tightly fitting safety goggles with side-shields or a full-face shield.To prevent airborne particles or splashes from causing serious eye irritation[1][3].
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene).To prevent direct skin contact and subsequent irritation. Gloves must be inspected for integrity before each use[1][2].
Body Protection A flame-resistant laboratory coat and, for larger quantities, impervious clothing.To protect skin and personal clothing from contamination[1].
Respiratory NIOSH-approved respirator with appropriate cartridges.Required when engineering controls are insufficient or if exposure limits are exceeded, to prevent respiratory tract irritation[1][2].

Step-by-Step Waste Segregation and Collection

Proper segregation is the cornerstone of a safe and compliant chemical waste management program. Mixing incompatible waste streams can lead to dangerous chemical reactions. Therefore, waste containing this compound must be handled as a distinct waste stream.

Protocol for Waste Collection
  • Obtain a Designated Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container specifically for this compound solid waste. The container must be marked with "Hazardous Waste" and the full chemical name[7].

  • Segregate Solid Waste:

    • Unused Chemical: Carefully transfer any unwanted or expired solid this compound into the designated hazardous waste container.

    • Contaminated Materials: Any materials grossly contaminated with the solid, such as weighing paper, gloves, or absorbent pads used for cleaning minor spills, must also be placed in this container. Use non-sparking tools for any transfers to avoid ignition sources.

  • Manage Liquid Waste:

    • Solutions containing this compound should be collected in a separate, clearly labeled liquid hazardous waste container.

    • Do not pour any solution down the drain. This is to prevent environmental contamination[1].

  • Handle Empty Containers:

    • Empty containers must be "triple-rinsed" with a suitable solvent (e.g., methanol or ethanol)[1].

    • Crucially, this rinsate is now considered hazardous waste. It must be collected in the designated liquid hazardous waste container[7].

    • After triple-rinsing, the container can be punctured to render it unusable for other purposes and then disposed of according to your institution's policies for non-hazardous solid waste, or offered for recycling if applicable[1].

  • Secure and Store: Keep the hazardous waste container securely closed when not in use. Store it in a cool, dry, well-ventilated area, away from incompatible materials like strong oxidizing agents, awaiting pickup by your institution's Environmental Health and Safety (EHS) department[2][6].

The Disposal Pathway: From Your Bench to Final Destruction

The ultimate fate of this chemical waste is critical. The recommended and most environmentally sound method of disposal is through a licensed chemical destruction facility[1].

The typical workflow within a research institution is as follows:

DisposalWorkflow cluster_lab Laboratory Responsibility cluster_ehs EHS Responsibility A Waste Generation (Solid, Liquid, Contaminated PPE) B Step 3: Segregate Waste into Labeled, Closed Containers A->B C Store Waste in Satellite Accumulation Area (SAA) B->C D Scheduled EHS Pickup C->D Researcher Request E Consolidation at Central Waste Facility D->E F Manifesting & Transport to Licensed Disposal Facility E->F G Final Disposal: Controlled Incineration with Flue Gas Scrubbing F->G Regulatory Compliance (EPA/RCRA)

Figure 1: Standard workflow for hazardous chemical waste disposal.

This controlled incineration process ensures the complete destruction of the organic molecule and employs "scrubbing" technology to remove the resulting harmful sulfur and nitrogen oxides from the flue gas, preventing their release into the atmosphere[1].

Emergency Protocols: Spill and Exposure Management

Preparedness is paramount. In the event of an accidental release or exposure, a swift and correct response can significantly mitigate harm.

Spill Response
  • Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary[8].

  • Control Ignition Sources: Remove all sources of ignition from the area[1].

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Before attempting any cleanup, put on the appropriate PPE as detailed in Section 2[1].

  • Contain: For a solid spill, prevent it from spreading. Use an inert absorbent material like vermiculite or sand to cover the spill[7].

  • Collect: Carefully sweep up the absorbed material using spark-proof tools and place it into a labeled hazardous waste container[1].

  • Decontaminate: Clean the spill area thoroughly with soap and water. All cleaning materials must be disposed of as hazardous waste[8][9].

  • Report: Report the spill to your supervisor and your institution's EHS department, in line with local policy.

Personal Exposure First Aid
Exposure Route Immediate Action
Inhalation Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention[1][2].
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists[1][2][3].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][2][3].
Ingestion Rinse the mouth thoroughly with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately[1].

Regulatory and Compliance Framework

Adherence to these disposal protocols is not just a matter of best practice; it is a legal requirement. In the United States, the disposal of chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) [10]. Your institution's EHS department translates these federal and state regulations into actionable policies for your laboratory. Failure to comply can result in significant penalties for both the institution and the individual researcher.

By diligently following these procedures, you contribute to a culture of safety, uphold your professional responsibility, and ensure that your groundbreaking research does not come at the cost of personal or environmental health.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 4,6-Diamino-2-mercaptopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the sanctity of the laboratory environment is paramount. Our commitment extends beyond supplying high-quality reagents; we aim to be your trusted partner in ensuring safe and effective laboratory practices. This guide provides an in-depth, experience-driven protocol for the safe handling of 4,6-Diamino-2-mercaptopyrimidine, focusing on the critical role of Personal Protective Equipment (PPE).

Understanding the Compound: Why PPE is Non-Negotiable

This compound is a thiol-containing heterocyclic compound. While its primary hazards are listed as skin and serious eye irritation, it's the mercaptan group that necessitates a heightened level of precaution.[1][2] Thiols are notorious for their potent, unpleasant odors, which can cause discomfort and concern even at very low concentrations.[3][4] Furthermore, like many fine chemical powders, it can pose a respiratory irritation hazard if inhaled.[5] Therefore, a comprehensive PPE strategy is not merely a box-ticking exercise but a foundational aspect of responsible laboratory conduct.

Core Principles of Protection: A Multi-Layered Approach

The selection of PPE should be guided by a thorough risk assessment of the specific procedures being undertaken. Handling small, contained quantities on a benchtop will have different requirements than a large-scale synthesis or a procedure that generates dust.

Engineering Controls: Your First Line of Defense

Before even considering PPE, robust engineering controls must be in place. All work with this compound should be conducted within a certified chemical fume hood.[6] This is crucial for mitigating vapor inhalation and controlling the compound's strong odor.[6] For procedures with a high potential for dust generation, a glove box or an exhausted enclosure may be more appropriate.

Recommended Personal Protective Equipment (PPE)

The following table summarizes the essential PPE for handling this compound, with detailed explanations in the subsequent sections.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile rubber gloves with a minimum thickness of >0.11 mm are recommended. Always inspect gloves for tears or punctures before use.[6]
Eye and Face Protection Safety GogglesTightly fitting safety goggles with side-shields are mandatory to protect against splashes and airborne particles.[6][7]
Skin and Body Protection Laboratory CoatA standard, long-sleeved lab coat should be worn to protect against accidental skin contact.[6]
Respiratory Protection RespiratorA NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if engineering controls are insufficient or during spill cleanup.
Hand Protection: The Tactile Barrier

Given that this compound can cause skin irritation, selecting the correct gloves is critical.[1][2][8] Nitrile gloves provide a suitable barrier for incidental contact. For prolonged handling or in situations with a higher risk of exposure, consider double-gloving. Always wash your hands thoroughly with soap and water after removing your gloves.[7]

Eye and Face Protection: Shielding Your Vision

The potential for serious eye irritation from this compound cannot be overstated.[1][2][5][8] Standard safety glasses are insufficient. Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are required to provide a complete seal around the eyes, protecting them from both splashes and airborne powder.[7]

Skin and Body Protection: The Overall Safeguard

A clean, buttoned lab coat serves as the primary barrier for your skin and clothing. In the event of a small spill on your lab coat, it should be removed immediately and decontaminated before reuse. For larger spills, the lab coat should be disposed of as hazardous waste.

Respiratory Protection: Guarding Your Airways

While a fume hood is the primary method for preventing inhalation, there are circumstances where respiratory protection is necessary. If you experience any irritation or if there is a potential for exceeding exposure limits, a full-face respirator may be required.[7] The choice of cartridge will depend on the specific conditions of use, but a combination organic vapor/P100 cartridge is a common choice for compounds of this nature.

Procedural Discipline: The Key to Safety

Beyond the equipment itself, a disciplined and methodical approach to its use is essential for ensuring your safety and the integrity of your research.

Donning and Doffing PPE: A Step-by-Step Protocol

Donning (Putting On) PPE:

  • Hand Hygiene: Start by washing your hands thoroughly with soap and water.

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye Protection: Put on your safety goggles.

  • Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.

Doffing (Taking Off) PPE:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate hazardous waste container.

  • Hand Hygiene: Wash your hands.

  • Lab Coat: Remove your lab coat by folding it inward, avoiding contact with the potentially contaminated exterior.

  • Eye Protection: Remove your safety goggles.

  • Respirator (if used): Remove your respirator.

  • Hand Hygiene: Wash your hands again thoroughly.

Waste Disposal: A Critical Final Step

All disposable PPE that has come into contact with this compound, including gloves and any contaminated wipes, should be considered hazardous waste.

Operational Plan for Waste Disposal:

  • Segregation: Collect all contaminated solid waste in a designated, clearly labeled hazardous waste container.

  • Neutralization of Glassware: Any glassware that has been in contact with the thiol compound should be decontaminated. A common and effective method is to soak the glassware in a bleach solution within a fume hood for at least 14 hours to neutralize the thiol.[6]

  • Liquid Waste: The neutralized bleach solution should be disposed of as hazardous waste according to your institution's guidelines.[6]

  • Labeling and Storage: Ensure all waste containers are tightly sealed and properly labeled with the contents and associated hazards. Store in a designated satellite accumulation area until it can be collected by your institution's environmental health and safety department.

The material itself can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7] Do not discharge to sewer systems.[7]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[6][7] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[7]

Visualizing the Workflow: PPE Selection and Disposal

To further clarify the procedural logic, the following diagrams illustrate the decision-making process for PPE selection and the workflow for proper disposal.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_controls Engineering Controls start Start: Handling this compound procedure What is the scale and nature of the procedure? start->procedure ppe_standard Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat procedure->ppe_standard Small scale, low dust potential ppe_enhanced Enhanced PPE: - Standard PPE + - Respirator procedure->ppe_enhanced Large scale or high dust/aerosol potential fume_hood Work in a Chemical Fume Hood ppe_standard->fume_hood ppe_enhanced->fume_hood

Caption: Decision workflow for selecting appropriate PPE.

Disposal_Workflow cluster_waste_streams Waste Segregation cluster_treatment Treatment & Disposal start Waste Generated solid_waste Contaminated Solid PPE (Gloves, wipes) start->solid_waste glassware Contaminated Glassware start->glassware solid_disposal Dispose in Labeled Hazardous Waste Container solid_waste->solid_disposal glass_decon Decontaminate with Bleach Solution (in fume hood) glassware->glass_decon liquid_waste Neutralized Liquid Waste liquid_disposal Dispose as Hazardous Liquid Waste liquid_waste->liquid_disposal end Final Disposal by EHS solid_disposal->end glass_decon->liquid_waste liquid_disposal->end

Caption: Waste disposal workflow for contaminated materials.

By adhering to these guidelines, you are not only protecting yourself but also contributing to a culture of safety within your laboratory. Our goal is to empower you with the knowledge and resources to conduct your groundbreaking research with the utmost confidence and security.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Diamino-2-mercaptopyrimidine
Reactant of Route 2
Reactant of Route 2
4,6-Diamino-2-mercaptopyrimidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.